5-Bromo-N-(carboxymethyl)anthranilic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-(carboxymethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-5-1-2-7(11-4-8(12)13)6(3-5)9(14)15/h1-3,11H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTZRRAYYJFRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186007 | |
| Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |
| Source | EPA DSSTox | |
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Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32253-75-1 | |
| Record name | 5-Bromo-N-(carboxymethyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32253-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032253751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32253-75-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-bromo-2-carboxyphenyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-N-(carboxymethyl)anthranilic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
5-Bromo-N-(carboxymethyl)anthranilic acid, also known as N-(4-Bromo-2-carboxyphenyl)glycine, is a substituted anthranilic acid derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules.[1][2][3] Its unique trifunctional structure, featuring a bromine atom, a carboxylic acid group, and an N-carboxymethyl moiety, offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential applications, particularly in the realm of drug discovery and development. The anthranilic acid scaffold is a well-established pharmacophore, forming the core of numerous therapeutic agents.[4][5] The strategic placement of a bromine atom on this scaffold can enhance biological activity or provide a handle for further synthetic transformations, making this compound a valuable intermediate for medicinal chemists.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its solubility, reactivity, and suitability for various analytical techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrNO₄ | [6][7] |
| Molecular Weight | 274.07 g/mol | [6][7] |
| CAS Number | 32253-75-1 | [3][7] |
| Melting Point | 215-218 °C (with decomposition) | [6] |
| Boiling Point | 517 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.842 g/cm³ (Predicted) | [6] |
| Appearance | White to light brown solid | [7] |
| Solubility | Information not widely available, but likely soluble in organic solvents like DMSO and DMF. |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the N-alkylation of 2-amino-5-bromobenzoic acid with a two-carbon building block bearing a carboxylic acid or its ester equivalent. A common and effective method involves the reaction of 2-amino-5-bromobenzoic acid with chloroacetic acid in the presence of a base.
Synthetic Pathway
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a self-validating system for the synthesis of this compound, adapted from established procedures.[7]
-
Dissolution of Starting Material : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-bromobenzoic acid (2 g, 9 mmol) in 15 mL of 2 N sodium carbonate solution.
-
Addition of Reagent : Slowly add a solution of chloroacetic acid (0.69 g, 7.3 mmol) in 7.5 mL of 2 N sodium carbonate solution dropwise to the stirred solution of 2-amino-5-bromobenzoic acid.
-
Reaction : Heat the reaction mixture to 80 °C and stir for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 8 mL of 2 N hydrochloric acid to acidify the solution.
-
Separate the organic phase.
-
-
Purification :
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a light brown solid.
-
For higher purity, the solid can be purified by silica gel column chromatography using a mixture of ethyl acetate and methanol (1:1 v/v) as the eluent. This should yield a white solid.[7]
-
Causality behind Experimental Choices : The use of sodium carbonate as a base is crucial to deprotonate the carboxylic acid and amino groups of the starting material, facilitating the nucleophilic attack on the electrophilic carbon of chloroacetic acid. Heating the reaction to 80 °C increases the reaction rate. The acidic workup is necessary to protonate the carboxylate groups, rendering the product less water-soluble and extractable into an organic solvent like diethyl ether.
Spectroscopic Characterization
While comprehensive, publicly available spectral data for this compound is limited, data for the closely related precursor, 5-bromoanthranilic acid, can provide valuable insights for characterization. It is known that NMR, FTIR, and Raman spectra for this compound are available in spectral databases.[8]
Interpreting Expected Spectral Data
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the amine proton. The aromatic protons will likely appear as a set of multiplets in the aromatic region, with their chemical shifts and coupling constants influenced by the bromo, amino, and carboxylic acid substituents. The methylene protons should appear as a singlet, and the amine proton may be a broad singlet.
-
¹³C NMR : The carbon NMR spectrum will display distinct signals for the two carboxylic acid carbons, the aromatic carbons (some of which will be quaternary), and the methylene carbon. The carbon attached to the bromine atom will be significantly influenced by its electronegativity.
-
FTIR : The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acids (a broad band), the C=O stretch of the carboxylic acids, the N-H stretch of the secondary amine, and C-Br stretching vibrations.
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of various heterocyclic systems that are of interest in medicinal chemistry.[2] The anthranilic acid core is a key component of many biologically active compounds, including anti-inflammatory agents, anticancer drugs, and antimicrobials.[4][5]
Precursor for Heterocyclic Synthesis
The presence of the amino and carboxylic acid groups allows for cyclization reactions to form important heterocyclic scaffolds.
-
Quinazolinones : Anthranilic acid derivatives are widely used in the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[9][10] The bromo-substituent on the anthranilic acid core can be a key feature for enhancing the cytotoxic activity of the resulting quinazolinone derivatives.[9]
-
Benzodiazepines : Anthranilic acids are also precursors for the synthesis of benzodiazepines, a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties.[11][12][13] Multicomponent reactions involving anthranilic acid derivatives can lead to diverse benzodiazepine scaffolds.[11]
The N-(carboxymethyl) substituent provides an additional point of diversity for creating libraries of compounds for high-throughput screening.
Potential Reactivity and Synthetic Utility
The reactivity of this compound is governed by its three functional groups:
-
Carboxylic Acids : Both carboxylic acid groups can undergo standard transformations such as esterification, amidation, and reduction.
-
Secondary Amine : The secondary amine is nucleophilic and can participate in various coupling and condensation reactions.
-
Aryl Bromide : The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity and build larger molecular architectures.
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An In-depth Technical Guide to 5-Bromo-N-(carboxymethyl)anthranilic Acid: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Anthranilic Acid Scaffold
Anthranilic acid and its derivatives are privileged pharmacophores in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1][2] Their inherent structural features, including an aromatic ring, a carboxylic acid, and an amino group, provide a versatile platform for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery.[2][3] These derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][4] 5-Bromo-N-(carboxymethyl)anthranilic acid (CAS 32253-75-1) emerges as a strategically important intermediate, offering multiple reactive sites for the construction of more complex and potentially bioactive molecules. This guide provides a comprehensive technical overview of its synthesis, properties, and potential applications, with a focus on its role as a pivotal building block in the development of novel therapeutics.
Physicochemical Properties: A Foundation for Experimental Design
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and biological screening. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 32253-75-1 | [5][6][7] |
| Molecular Formula | C₉H₈BrNO₄ | [5][6] |
| Molecular Weight | 274.07 g/mol | [5][6] |
| Appearance | White to tan powder, crystals and/or chunks | BOC Sciences |
| Melting Point | 215-218 °C (decomposes) | [6][7] |
| Boiling Point | 517 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.842 g/cm³ (Predicted) | [6] |
| LogP | 1.71680 (Predicted) | [6] |
| SMILES | C1=CC(=C(C=C1Br)C(=O)O)NCC(=O)O | BOC Sciences |
| InChI Key | NGTZRRAYYJFRDA-UHFFFAOYSA-N |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the N-alkylation of 2-amino-5-bromobenzoic acid with chloroacetic acid. The following protocol provides a detailed, self-validating methodology.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-5-bromobenzoic acid
-
Chloroacetic acid
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromobenzoic acid in an aqueous solution of sodium carbonate.
-
Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid in aqueous sodium carbonate to the reaction mixture. The stoichiometry should be carefully controlled to favor mono-alkylation.
-
Reaction Conditions: Heat the reaction mixture at approximately 80°C with continuous stirring for an extended period (e.g., 20 hours) to ensure the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Extract the product into an organic solvent such as diethyl ether.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude product as a solid.
-
-
Purification: Purify the crude solid by silica gel column chromatography using a mixture of ethyl acetate and methanol as the eluent to yield the pure this compound as a white solid.
Causality Behind Experimental Choices:
-
The use of sodium carbonate as a base is crucial to deprotonate the carboxylic acid and the amino group of the starting material, facilitating the nucleophilic attack on chloroacetic acid.
-
Heating the reaction mixture increases the reaction rate, ensuring a reasonable reaction time.
-
Acidification during the work-up protonates the carboxyl groups, making the product less water-soluble and facilitating its extraction into an organic solvent.
-
Silica gel chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high-purity final product.
Applications in Drug Discovery and Development: A Scaffold for Bioactive Molecules
While this compound is primarily recognized as a synthetic intermediate, its value lies in its potential to be elaborated into a diverse range of biologically active molecules.[5][7] The anthranilic acid core is a key feature in numerous approved drugs, including anti-inflammatory agents, diuretics, and anticoagulants.[1]
The presence of a bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, and alkynyl substituents. The carboxylic acid and secondary amine functionalities are readily available for amide bond formation, enabling the attachment of various side chains and the construction of larger, more complex molecules.
Potential Therapeutic Targets for Derivatives:
Derivatives of anthranilic acid have shown activity against a wide range of biological targets:
-
Anti-inflammatory Agents: N-acyl derivatives of 5-bromoanthranilic acid have demonstrated anti-inflammatory properties.[8]
-
Antimicrobial Agents: Anthranilic acid derivatives have been investigated for their antibacterial and antifungal activities.[9]
-
Anticancer Agents: Hybrid molecules incorporating the anthranilic acid scaffold have shown antiproliferative activity against various cancer cell lines.[10]
-
Antiviral Agents: Certain derivatives have been explored as inhibitors of viral replication.[2]
-
Enzyme Inhibitors: Anthranilic acid-based compounds have been designed as inhibitors of various enzymes, including aldo-keto reductases and kinases.[2]
Visualizing Synthetic Potential: A Workflow Diagram
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of bioactive derivatives.
Caption: Synthetic pathways from this compound.
Safety and Handling: Ensuring Laboratory Safety
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash with soap and water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Seek medical attention if symptoms persist.
-
Conclusion: A Key Intermediate for Future Discoveries
This compound is a valuable and versatile building block in the arsenal of medicinal chemists. While its own biological activity is not extensively documented, its strategic placement of reactive functional groups makes it an ideal starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its synthesis, properties, and derivatization potential, as outlined in this guide, will empower researchers to effectively utilize this compound in their quest for the next generation of innovative medicines.
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An In-depth Technical Guide to the Synthesis of 5-Bromo-N-(carboxymethyl)anthranilic Acid
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 5-Bromo-N-(carboxymethyl)anthranilic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the most prevalent and efficient synthetic pathway, offering a thorough examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The guide emphasizes scientific integrity, providing mechanistic insights and referencing authoritative sources to ensure a self-validating and reproducible methodology.
Introduction and Strategic Importance
This compound (CAS No: 32253-75-1) is a substituted anthranilic acid derivative of significant interest in medicinal chemistry.[1][2] Its molecular structure, featuring a bromine atom and a carboxymethyl group on the anthranilic acid scaffold, provides a versatile platform for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, while the dicarboxylic acid moiety offers multiple points for amide bond formation and other derivatizations. Its utility is noted in the synthesis of novel therapeutic agents, underscoring the importance of a reliable and well-characterized synthetic route.[3]
This guide focuses on the most direct and widely reported synthesis of the title compound, which proceeds via the N-alkylation of 5-bromoanthranilic acid with chloroacetic acid. We will also detail the preparation of the key starting material, 5-bromoanthranilic acid, from the readily available precursor, anthranilic acid.
Core Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process:
-
Bromination of Anthranilic Acid: The regioselective bromination of anthranilic acid to produce 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid).
-
N-Alkylation of 5-Bromoanthranilic Acid: The subsequent N-alkylation of 5-bromoanthranilic acid with chloroacetic acid to yield the final product.
This pathway is favored for its use of commercially available and relatively inexpensive starting materials, as well as for its straightforward and scalable reaction conditions.
Mechanistic Considerations
The synthesis hinges on two fundamental organic reactions. The first step, electrophilic aromatic substitution, specifically bromination, is directed by the activating and ortho-, para-directing amino group of anthranilic acid. The para-position to the amino group is favored, leading to the desired 5-bromo isomer. The second step is a nucleophilic substitution reaction, where the amino group of 5-bromoanthranilic acid acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid. The reaction is typically carried out under basic conditions to deprotonate the carboxylic acid and facilitate the nucleophilic attack by the amine.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-Amino-5-bromobenzoic Acid (5-Bromoanthranilic Acid)
The preparation of 5-bromoanthranilic acid is a critical first step. A common and effective method involves the direct bromination of anthranilic acid in glacial acetic acid.[4][5][6]
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve anthranilic acid (20 g) in glacial acetic acid.
-
Cool the solution to below 15°C using an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring until a persistent reddish-brown color is observed. This indicates the formation of a thick white precipitate, which is a mixture of the hydrobromides of mono- and di-bromo anthranilic acids.[4]
-
Filter the resulting solid and wash it with a small amount of benzene.
-
To isolate the desired mono-brominated product, transfer the solid to a flask containing water and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to boiling and filter while hot. The dibrominated byproduct is less soluble and will be largely removed in the filter cake.
-
Allow the hot filtrate to cool slowly to room temperature, which will cause the precipitation of 2-amino-5-bromobenzoic acid as crystals.
-
Collect the crystals by vacuum filtration, wash with cold water, and dry to obtain the final product.
Stage 2: Synthesis of this compound
This stage involves the N-alkylation of the previously synthesized 5-bromoanthranilic acid with chloroacetic acid in the presence of a base.[7]
Experimental Protocol:
-
To a solution of 2-amino-5-bromobenzoic acid (2 g, 9 mmol) in 15 ml of 2 N sodium carbonate solution, slowly add a solution of chloroacetic acid (0.69 g, 7.3 mmol) in 7.5 ml of 2 N sodium carbonate solution dropwise.[7]
-
Heat the reaction mixture to 80°C and stir for 20 hours.[7]
-
After 20 hours, cool the reaction mixture to room temperature.
-
Acidify the mixture by adding 8 ml of 2 N hydrochloric acid.
-
Extract the product into 50 ml of diethyl ether.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a light brown solid.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and methanol (1:1 v/v) as the eluent to yield this compound as a white solid (1.55 g, 60% yield).[7]
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1 | Anthranilic Acid | Bromine | Glacial Acetic Acid | <15 | Not specified | 2-Amino-5-bromobenzoic acid | Not specified |
| 2 | 2-Amino-5-bromobenzoic acid | Chloroacetic acid, Sodium Carbonate | Water | 80 | 20 | This compound | 60[7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 32253-75-1 | [1][7] |
| Molecular Formula | C9H8BrNO4 | [7] |
| Molecular Weight | 274.07 g/mol | [7] |
| Melting Point | 215-218 °C (dec.) | [1] |
Visualization of the Synthetic Workflow
Diagram 1: Overall Synthetic Pathway
Caption: A schematic overview of the two-step synthesis of this compound.
Diagram 2: Experimental Workflow for Stage 2
Caption: A step-by-step workflow for the N-alkylation and purification of the final product.
Trustworthiness and Self-Validation
The protocols described herein are based on established and published synthetic methods.[4][5][7] The reliability of this synthesis is underscored by the following:
-
Purity Assessment: The final product's purity can be readily assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The reported melting point of 215-218 °C with decomposition serves as a preliminary indicator of purity.[1]
-
Chromatographic Purification: The inclusion of a silica gel column chromatography step is crucial for removing any unreacted starting materials or side products, ensuring a high-purity final compound.[7]
-
Reproducibility: The use of well-defined reaction conditions, including temperature, time, and stoichiometry, allows for the consistent and reproducible synthesis of the target molecule.
Conclusion
This technical guide has outlined a robust and efficient two-step synthesis for this compound. By providing a detailed examination of the synthetic pathway, from mechanistic underpinnings to practical experimental protocols, this document serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. The described methodology, grounded in authoritative sources, offers a reliable and scalable route to this important chemical intermediate.
References
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- International Journal of Drug Development and Research.
- Google Patents.
- WIPO PatentScope. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
- DiVA Portal.
- European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
- The Merck Index Online. 5-Bromoanthranilic Acid. [Link]
- PubMed Central.
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An In-Depth Technical Guide to 5-Bromo-N-(carboxymethyl)anthranilic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 5-Bromo-N-(carboxymethyl)anthranilic acid, a halogenated derivative of anthranilic acid. Also known as N-(4-Bromo-2-carboxyphenyl)glycine, this compound serves as a versatile building block in synthetic organic chemistry.[1] This document delineates its core molecular structure, physicochemical properties, and established synthetic protocols. By synthesizing data from chemical suppliers and spectral databases, this guide aims to equip researchers with the foundational knowledge required for its effective application in experimental design and chemical synthesis.
Introduction and Chemical Identity
This compound belongs to the class of anthranilic acid derivatives, which are core structures in many biologically active compounds and pharmaceutical agents. The introduction of a bromine atom and an N-carboxymethyl group onto the anthranilic acid scaffold significantly modifies its electronic properties and steric profile, offering unique functionalities for further chemical transformations. Its utility primarily lies in its role as a chemical intermediate, where its distinct functional groups—two carboxylic acids, a secondary amine, and a bromo-substituted aromatic ring—can be selectively targeted.[1][2]
Key Identifiers:
-
IUPAC Name: 5-bromo-2-((carboxymethyl)amino)benzoic acid[]
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is defined by a central benzene ring substituted at positions 1, 2, and 5. The bromine atom at the C5 position acts as an electron-withdrawing group, influencing the acidity of the carboxylic acid and the nucleophilicity of the amine. The secondary amine linker connects a carboxymethyl group, adding another acidic site and a point for potential derivatization.
Core Functional Groups:
-
Aromatic Carboxylic Acid: The primary acidic functional group attached directly to the benzene ring.
-
Aliphatic Carboxylic Acid: The carboxylic acid on the N-substituted methyl group.
-
Secondary Amine: Serves as a linker and a site for potential N-alkylation or acylation reactions.
-
Bromo Group: A heavy halogen atom that influences reactivity and can serve as a handle for cross-coupling reactions.
Physicochemical Data Summary
| Property | Value | Source |
| Melting Point | 215-218 °C (decomposes) | [2][][4][5][6] |
| Boiling Point | 517 °C at 760 mmHg (Predicted) | [][4][6] |
| Density | 1.842 g/cm³ (Predicted) | [][4][6] |
| Appearance | White to tan powder or crystals | [] |
| LogP | 1.71680 (Predicted) | [4] |
| SMILES String | OC(=O)CNc1ccc(Br)cc1C(O)=O | [2] |
| InChI Key | NGTZRRAYYJFRDA-UHFFFAOYSA-N | [2][] |
Spectroscopic Profile
While specific, detailed spectra require direct experimental acquisition, public databases provide access to foundational spectral data for this compound.[8] The expected spectroscopic signatures are as follows:
-
¹H NMR: Aromatic protons would appear as distinct multiplets in the aromatic region, with their chemical shifts influenced by the bromine and amino-carboxymethyl substituents. The methylene (-CH₂-) protons of the carboxymethyl group would likely appear as a singlet, and the amine and carboxylic acid protons would be visible as broad singlets, exchangeable with D₂O.
-
¹³C NMR: The spectrum would show nine distinct carbon signals, including two carbonyl carbons from the carboxylic acids, six aromatic carbons (with shifts influenced by the bromine and other substituents), and one methylene carbon.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include broad O-H stretches for the carboxylic acids (typically ~2500-3300 cm⁻¹), C=O stretches for the carbonyls (~1700 cm⁻¹), N-H stretching for the secondary amine (~3300 cm⁻¹), and C-Br stretching in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Synthesis and Purification
The most common and straightforward synthesis of this compound involves the nucleophilic substitution of a haloacetic acid by 2-amino-5-bromobenzoic acid.[7]
Experimental Protocol: Synthesis
This protocol is adapted from established synthetic routes.[7]
Objective: To synthesize this compound via N-alkylation.
Materials:
-
2-Amino-5-bromobenzoic acid
-
Chloroacetic acid[7]
-
Sodium carbonate (Na₂CO₃)[7]
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl), 2 N[7]
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromobenzoic acid (e.g., 9 mmol) in a 2 N sodium carbonate solution (e.g., 15 mL). The carbonate base is crucial for deprotonating the carboxylic acid and neutralizing the HCl formed during the reaction.
-
Reagent Addition: In a separate beaker, prepare a solution of chloroacetic acid (e.g., 7.3 mmol) in 2 N sodium carbonate solution (e.g., 7.5 mL). Add this solution dropwise to the stirred solution of 2-amino-5-bromobenzoic acid. The secondary amine of the anthranilic acid acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for approximately 20 hours.[7] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Acidification: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add diethyl ether (e.g., 50 mL) to the mixture.
-
Precipitation: Slowly add 2 N hydrochloric acid (e.g., 8 mL) to the biphasic mixture.[7] This step protonates both carboxylic acid groups, rendering the product insoluble in the aqueous phase and forcing it into the organic layer or causing it to precipitate.
-
Extraction & Drying: Separate the organic phase. The aqueous phase can be extracted again with ether to maximize yield. Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Remove the solvent by rotary evaporation to yield the crude product, typically as a light brown solid.[7]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Experimental Protocol: Purification
The crude product can be purified to obtain a higher-grade material.
Objective: To purify the crude solid using column chromatography.
Procedure:
-
Prepare a silica gel slurry using an appropriate solvent system (e.g., a 1:1 mixture of ethyl acetate/methanol has been reported).[7]
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved sample onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to yield a purified white solid.[7] A reported melting point for a purified sample is 178-180 °C, though other sources report 215-218 °C, suggesting potential polymorphism or differences in purity.[2][7]
Applications and Significance in Research
This compound is primarily used in chemical synthesis as a building block.[1][2][5] Its structural features allow for a variety of subsequent chemical modifications, making it a valuable intermediate for creating more complex molecules with potential applications in medicinal chemistry and materials science.
Logical Relationship of Functional Groups to Applications
Caption: Reactivity of functional groups enabling diverse synthetic pathways.
-
Carboxylic Acids: Both the aromatic and aliphatic carboxylic acids can be converted into esters, amides, or acid chlorides, allowing for the attachment of various side chains or the formation of polymers.
-
Secondary Amine: The amine can undergo acylation or further alkylation. It can also be a key component in the synthesis of heterocyclic ring systems, such as quinazolinones, which are common motifs in pharmacologically active compounds.[9]
-
Bromo Group: The bromine atom on the aromatic ring is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of aryl, alkyl, or alkyne groups. This is a powerful tool for building molecular complexity.
While specific biological activities for this exact molecule are not widely reported, related bromo-phenylacetic acid and anthranilic acid derivatives are explored as intermediates for anti-inflammatory drugs and other therapeutic agents.[10]
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed.
-
Hazards: May cause skin, eye, and respiratory tract irritation.[4]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place.
This compound is intended for research and development use only.[1][6]
Conclusion
This compound is a multifunctional chemical intermediate whose value lies in the strategic placement of its reactive groups. The presence of two distinct carboxylic acids, a secondary amine, and a bromine-substituted aromatic ring provides chemists with multiple handles for synthetic elaboration. Understanding its structural properties, reactivity, and established synthetic protocols is essential for leveraging this compound as a versatile building block in the design and creation of novel molecules for pharmaceutical and materials science applications.
References
- Wiley. (n.d.). This compound. SpectraBase.
- Patel, N. B., et al. (2010). Synthesis and Antimicrobial Activity of Some Novel Oxoquinazoline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 366.
- PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid.
- PubChem. (n.d.). 2-(4-Bromo-2-formylphenoxy)acetic acid.
Sources
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5-Bromo-N-(carboxymethyl)anthranilic acid solubility data
An In-Depth Technical Guide on the Solubility of 5-Bromo-N-(carboxymethyl)anthranilic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 32253-75-1). While this compound serves as a valuable building block in chemical synthesis, particularly for pharmacologically active molecules, its fundamental physicochemical properties, such as solubility, are not extensively documented in publicly available literature.[1][2] This guide addresses this information gap by synthesizing available data, providing a deep theoretical analysis based on the molecule's structure, and presenting detailed, field-proven protocols for the experimental determination of its aqueous and organic solvent solubility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications ranging from reaction optimization to formulation development.
Introduction and Physicochemical Profile
This compound is a substituted anthranilic acid derivative. Anthranilic acid and its derivatives are notable intermediates in the production of dyes, perfumes, and pharmaceuticals, including anti-inflammatory agents.[3][4][5] Understanding the solubility of this specific bromo-substituted derivative is paramount for its effective use. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and, in a pharmaceutical context, is a critical determinant of a molecule's potential bioavailability and formulation pathways.
The molecule's key physicochemical properties, compiled from various chemical data sources, are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32253-75-1 | [1] |
| Molecular Formula | C₉H₈BrNO₄ | [1] |
| Molecular Weight | 274.07 g/mol | [1] |
| Melting Point | 215-218 °C (decomposes) | [2][6] |
| Synonyms | N-(4-Bromo-2-carboxyphenyl)glycine | [1] |
| Predicted LogP | 1.71680 | [6] |
| Predicted Density | 1.842 g/cm³ | [6] |
Theoretical Solubility Analysis Based on Molecular Structure
The solubility of this compound is governed by the interplay of its distinct functional groups. As an amphoteric substance, its solubility in aqueous media is expected to be highly dependent on pH.[5]
-
Hydrophilic Moieties (Water-Solubilizing):
-
Two Carboxylic Acid Groups (-COOH): These are acidic functional groups. At pH values above their pKa, they will deprotonate to form carboxylate anions (-COO⁻). This ionization dramatically increases the molecule's polarity and its ability to form strong ion-dipole interactions with water, thereby enhancing aqueous solubility.
-
Secondary Amine Group (-NH-): This group is basic. At pH values below its pKa, it will be protonated to form a secondary ammonium cation (-NH₂⁺-). Similar to the carboxylates, this charge increases polarity and aqueous solubility.
-
-
Hydrophobic Moieties (Water-Insolubilizing):
-
Brominated Benzene Ring: The aromatic ring is inherently non-polar and hydrophobic. The large, electron-rich bromine atom further contributes to the lipophilicity of this portion of the molecule, favoring solubility in non-polar organic solvents.
-
Solubility Prediction: Based on this structural analysis, the compound is predicted to have its lowest aqueous solubility at its isoelectric point (the pH at which the net charge is zero). Solubility will significantly increase in both acidic (pH < 4) and alkaline (pH > 8) conditions due to the formation of cationic and anionic species, respectively. In organic solvents, its solubility will depend on the solvent's polarity and its ability to form hydrogen bonds.
Caption: Logical diagram of molecular structure influencing solubility.
Published Solubility Data for Related Compounds
Direct, quantitative solubility data (e.g., in mg/mL or M) for this compound is not readily found in the surveyed literature. However, qualitative data for the parent compound, 5-bromoanthranilic acid, provides a useful, albeit approximate, reference point.
Table 2: Qualitative Solubility of 5-Bromoanthranilic Acid (CAS 5794-88-7)
| Solvent | Solubility Description | Source |
| Water | Very slightly soluble | [7] |
| Acetone | Freely soluble | [7] |
| Alcohol | Moderately soluble | [7] |
| Ether | Moderately soluble | [7] |
| Chloroform | Moderately soluble | [7] |
| Benzene | Moderately soluble | [7] |
| Acetic Acid | Moderately soluble | [7] |
The N-(carboxymethyl) substitution in the title compound introduces an additional polar, ionizable group compared to 5-bromoanthranilic acid. This suggests that the title compound may exhibit slightly higher aqueous solubility, particularly under basic conditions, while likely retaining good solubility in polar organic solvents like acetone and alcohols.
Protocol for Experimental Solubility Determination
To obtain definitive solubility data, an experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.
Caption: Experimental workflow for the shake-flask solubility assay.
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a selected solvent system (e.g., pH 7.4 phosphate-buffered saline).
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, buffer, ethanol)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material compatibility)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Protocol:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 1.0 mL of pH 7.4 buffer at 25°C) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours. The system reaches equilibrium when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid. This step is crucial to separate the saturated solution (supernatant) from the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration removes any remaining microscopic particulates that could otherwise dissolve upon dilution and falsely inflate the solubility measurement.
-
Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, as described in the following section.
Protocol for Analytical Quantification by HPLC-UV
Liquid chromatography is a standard technique for the quantification of carboxylic acids.[8][9] Given the compound's aromatic structure, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a highly suitable and accessible method.
Self-Validating HPLC-UV Method
Principle: The concentration of the dissolved analyte is determined by comparing the peak area from its chromatogram to a standard curve generated from solutions of known concentrations.
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture such as 60:40 (v/v) Acetonitrile : Water containing 0.1% Formic Acid. Causality Note: The formic acid helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention on the reverse-phase column.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for maximal absorbance between 210-350 nm; a wavelength around 254 nm is a common starting point for aromatic compounds.
-
Column Temperature: 30°C
Protocol:
-
Stock Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards that bracket the expected sample concentration.
-
Calibration Curve Generation: Inject each standard onto the HPLC system and record the corresponding peak area. Plot the peak area versus concentration and perform a linear regression. The resulting curve should have a correlation coefficient (r²) of >0.995 to be considered trustworthy.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment (Section 4.1) onto the HPLC system and record the peak area.
-
Solubility Calculation: Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply this value by the dilution factor to determine the final solubility concentration in the original solvent.
Conclusion
This compound is an amphoteric molecule whose aqueous solubility is theoretically governed by pH. It is expected to be poorly soluble in neutral water but significantly more soluble in acidic and alkaline solutions, as well as in polar organic solvents. While quantitative solubility data is not prevalent in the literature, this guide provides a robust framework for its experimental determination. By employing the detailed shake-flask protocol and the validated HPLC-UV quantification method, researchers can reliably generate the precise solubility data required for advancing their work in chemical synthesis and pharmaceutical development.
References
- Wheeler, A. S., & Oates, W. M. (1910). The bromination of anthranilic acid. Journal of the American Chemical Society, 32(6), 770-773.
- University of California, Irvine. (n.d.). Carboxylic Acid Unknowns and Titration.
- Domańska, U., & Pobudkowska, A. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. Journal of chemical thermodynamics, 43(3), 423-429.
- ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents.
- ChemIDplus. (n.d.). 5-Bromoanthranilic Acid.
- ISBN: 978-93-91842-69-7. (n.d.). AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID.
- Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843.
- Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids.
- ResearchGate. (n.d.). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid.
- Tiwari, D., Haque, S., Misra, S., & Siddiqui, N. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N-SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research, 3(2), 265-271.
- Tiwari, D., Haque, S., Misra, S., & Siddiqui, N. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW QUINAZOLINE DERIVATIVES.
- Wikipedia. (n.d.). Anthranilic acid.
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- 5. Anthranilic acid - Wikipedia [en.wikipedia.org]
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- 9. encyclopedia.pub [encyclopedia.pub]
A Technical Guide to the Spectroscopic Characterization of 5-Bromo-N-(carboxymethyl)anthranilic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the spectroscopic characterization of 5-Bromo-N-(carboxymethyl)anthranilic acid (CAS No. 32253-75-1).[1][2] Given the limited availability of published experimental spectra for this specific molecule, this guide will focus on a detailed theoretical interpretation and prediction of its spectroscopic data. This approach is grounded in the analysis of its constituent chemical moieties and supported by experimental data from closely related structural analogs.
The core of this guide is built upon the foundational understanding of how functional groups influence spectroscopic outcomes. We will leverage the known spectral data of 5-bromoanthranilic acid and introduce the spectroscopic effects of the N-(carboxymethyl) group. This methodology provides a robust framework for researchers to interpret their own experimental data for this compound and similar molecular structures.
Molecular Structure and Key Features
This compound possesses a molecular formula of C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol .[1][2] Its structure is characterized by a 5-bromoanthranilic acid core N-substituted with a carboxymethyl group. This substitution introduces a secondary amine, a methylene group, and an additional carboxylic acid function, all of which will manifest distinctively in its spectroscopic profile.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the methylene protons, the amine proton, and the two carboxylic acid protons. The chemical shifts are predicted based on the known spectrum of 5-bromoanthranilic acid and standard substituent effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic H-6 | ~ 7.8 - 8.0 | Doublet (d) | ~ 2.0 - 2.5 | This proton is ortho to the bromine atom, leading to a downfield shift. It will be split by the meta proton H-4. |
| Aromatic H-4 | ~ 7.3 - 7.5 | Doublet of Doublets (dd) | J(H4-H3) ≈ 8.5-9.0, J(H4-H6) ≈ 2.0-2.5 | This proton is coupled to both H-3 and H-6. |
| Aromatic H-3 | ~ 6.8 - 7.0 | Doublet (d) | ~ 8.5 - 9.0 | This proton is ortho to the electron-donating amino group, resulting in an upfield shift. It is split by the vicinal proton H-4. |
| Methylene (-CH₂-) | ~ 4.0 - 4.3 | Singlet (s) | N/A | The methylene protons are adjacent to the electron-withdrawing nitrogen and carboxylic acid groups, causing a significant downfield shift. They are expected to appear as a singlet. |
| Amine (-NH-) | ~ 5.0 - 6.0 | Broad Singlet (br s) | N/A | The chemical shift of the amine proton can be highly variable and concentration-dependent. It is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange. |
| Carboxylic Acid (-COOH) | ~ 10.0 - 13.0 | Broad Singlet (br s) | N/A | The protons of the two carboxylic acid groups are acidic and will appear far downfield as broad singlets. It is possible they may appear as a single, broad peak integrating to 2H. |
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will reflect the electronic environment of each of the nine carbon atoms in the molecule. The predicted chemical shifts are based on the analysis of 5-bromoanthranilic acid and the known effects of the N-carboxymethyl substituent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Benzoic Carboxyl (C=O) | ~ 169 - 172 | The carboxylic acid carbon of the anthranilic acid moiety. |
| Methyl Carboxyl (C=O) | ~ 171 - 174 | The carboxylic acid carbon of the carboxymethyl group. |
| C-2 (C-NH) | ~ 148 - 152 | The carbon atom attached to the nitrogen is significantly deshielded. |
| C-5 (C-Br) | ~ 110 - 114 | The carbon atom bonded to bromine experiences a moderate shielding effect compared to an unsubstituted carbon. |
| C-1 | ~ 112 - 116 | This carbon is ortho to the amino group and is expected to be shielded. |
| C-4 | ~ 138 - 142 | This aromatic CH carbon is deshielded due to its position relative to the bromine and amino groups. |
| C-6 | ~ 134 - 138 | This aromatic CH carbon is also deshielded. |
| C-3 | ~ 118 - 122 | This aromatic CH carbon is shielded due to its proximity to the amino group. |
| Methylene (-CH₂-) | ~ 45 - 50 | The methylene carbon is attached to both a nitrogen and a carboxyl group, placing it in this expected range. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be rich with characteristic absorption bands.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very broad and strong band, often obscuring other signals in this region. |
| 3400 - 3300 | N-H Stretch | Secondary Amine | A single, sharp to moderately broad peak of medium intensity. |
| 3100 - 3000 | C-H Stretch | Aromatic | Multiple weak to medium sharp bands. |
| 2960 - 2850 | C-H Stretch | Aliphatic (Methylene) | Weak to medium sharp bands. |
| 1730 - 1680 | C=O Stretch | Carboxylic Acid | A very strong and sharp absorption. The presence of two carboxyl groups may lead to a broadened or split peak. |
| 1620 - 1580 | N-H Bend | Secondary Amine | Medium intensity band. |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands of variable intensity. |
| 1300 - 1200 | C-O Stretch | Carboxylic Acid | Strong intensity band. |
| 1250 - 1020 | C-N Stretch | Amine | Medium intensity band. |
| 850 - 800 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Benzene | Strong intensity band indicative of the substitution pattern. |
| 700 - 500 | C-Br Stretch | Aryl Halide | Weak to medium intensity band in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
For this compound, the molecular ion peak (M⁺) would be expected at m/z 273 and 275 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound.
Key expected fragments would include:
-
Loss of a hydroxyl radical (•OH) from a carboxylic acid group.
-
Loss of a carboxyl radical (•COOH) .
-
Loss of the carboxymethyl radical (•CH₂COOH) , which would be a significant fragmentation pathway.
-
Subsequent loss of carbon monoxide (CO) from the resulting fragments.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. Anthranilic acid and its derivatives typically exhibit two main absorption bands. For this compound, the following is expected:
-
λ_max ≈ 240-250 nm: This shorter wavelength band is a characteristic absorption for the substituted benzene ring.
-
λ_max ≈ 330-350 nm: This longer wavelength absorption is attributed to the electronic transitions involving the amino group and the aromatic ring. The exact position of this band can be sensitive to the solvent polarity.
Experimental Protocols
For researchers seeking to acquire experimental data for this compound, the following general protocols are recommended.
Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for molecules with acidic protons as it slows down their exchange.
-
IR (KBr Pellet): Mix approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
MS: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
UV-Vis: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile) and then dilute to a concentration that gives an absorbance reading between 0.1 and 1.0.
Data Acquisition Workflow
Caption: A typical workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR chemical shifts, IR absorption bands, mass spectral fragmentation patterns, and UV-Vis absorption maxima, researchers and drug development professionals can more effectively identify and characterize this molecule in their work. The provided protocols and workflows offer a practical starting point for obtaining and interpreting high-quality experimental data.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-N-(carboxymethyl)anthranilic Acid
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Bromo-N-(carboxymethyl)anthranilic acid, a key building block in synthetic organic chemistry.[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectrum, a detailed interpretation of the proton signals, and a robust experimental protocol for acquiring high-quality NMR data.
Introduction: The Significance of this compound
This compound (Molecular Formula: C₉H₈BrNO₄, CAS Number: 32253-75-1) is a substituted anthranilic acid derivative.[1][3][4] Anthranilic acid and its derivatives are pivotal precursors in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and dyes.[5][6][7] The precise structural elucidation of these molecules is paramount for ensuring the integrity of synthetic pathways and the desired functionality of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for this purpose, offering detailed insights into the molecular architecture.
This guide will focus on a predictive interpretation of the ¹H NMR spectrum of this compound, grounded in the fundamental principles of NMR and comparative data from structurally related compounds.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of an organic molecule provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).
The structure of this compound features several key proton-bearing groups:
-
Aromatic Protons: Three protons on the substituted benzene ring.
-
Methylene Protons: Two protons on the carboxymethyl group's -CH₂-.
-
Amine Proton: One proton on the secondary amine.
-
Carboxylic Acid Protons: Two protons, one on each of the two carboxylic acid groups.
The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the ring: the bromine atom, the carboxylic acid group, and the N-(carboxymethyl)amino group.[8][9] Aromatic protons typically resonate in the downfield region of the spectrum (δ 6.5-8.5 ppm) due to the ring current effect.[8][9][10][11]
Predicted ¹H NMR Spectrum and Interpretation
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.8 | d | J(ortho) ≈ 8.0 | 1H |
| H-4 | ~7.5 | dd | J(ortho) ≈ 8.0, J(meta) ≈ 2.0 | 1H |
| H-3 | ~6.8 | d | J(meta) ≈ 2.0 | 1H |
| -CH₂- | ~4.0 | s | - | 2H |
| -NH- | Variable (broad) | s (broad) | - | 1H |
| -COOH (ring) | >12.0 (broad) | s (broad) | - | 1H |
| -COOH (methyl) | >10.0 (broad) | s (broad) | - | 1H |
Detailed Interpretation:
-
Aromatic Region (δ 6.5-8.0 ppm):
-
H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H-4.
-
H-4: This proton is ortho to the bromine atom and will experience its deshielding effect. It will appear as a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-3.
-
H-3: This proton is ortho to the electron-donating amino group, which will shield it, causing it to appear at the most upfield position in the aromatic region. It will be a doublet due to meta coupling with H-4.
-
-
Aliphatic Region (δ ~4.0 ppm):
-
-CH₂-: The methylene protons of the N-carboxymethyl group are adjacent to a nitrogen atom and a carbonyl group, which deshields them. They are expected to appear as a singlet as there are no adjacent protons to couple with.
-
-
Exchangeable Protons:
-
-NH- and -COOH: The protons of the amine and carboxylic acid groups are acidic and their chemical shifts are highly dependent on concentration, temperature, and solvent. They typically appear as broad singlets and may exchange with deuterium in the solvent, leading to their disappearance from the spectrum. In DMSO-d₆, they are often observed as broad signals at very downfield shifts.
-
The relationship between the molecular structure and the predicted NMR signals can be visualized as follows:
Caption: Molecular structure and predicted ¹H NMR signal assignments.
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.
4.1. Sample Preparation
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Its high polarity effectively dissolves the analyte, and its deuterium signal at ~2.50 ppm does not interfere with the signals of interest.
-
Sample Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆.[12]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.[12]
-
Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: Acquire at least 16 scans to achieve a good signal-to-noise ratio.[12]
-
Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.[12]
-
Acquisition Time: An acquisition time of 3-4 seconds will ensure good digital resolution.[12]
-
Spectral Width: A spectral width of at least 15 ppm is recommended to encompass all expected signals, including the downfield carboxylic acid protons.
-
4.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate all the signals to determine the relative proton ratios.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
The experimental workflow can be summarized in the following diagram:
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A Comprehensive Technical Guide to the ¹³C NMR Analysis of 5-Bromo-N-(carboxymethyl)anthranilic Acid
Abstract
This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-N-(carboxymethyl)anthranilic acid, a molecule of interest in synthetic chemistry and drug development. As a substituted anthranilic acid derivative, its precise structural characterization is paramount for ensuring purity, confirming identity, and understanding its chemical properties. This document offers a detailed theoretical framework, a validated experimental protocol, and a thorough interpretation of the predicted ¹³C NMR spectrum. It is designed for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular structure elucidation.
Introduction: The Imperative for Structural Verification
This compound is a multifunctional molecule incorporating an aromatic ring, a halogen substituent, a secondary amine, and two distinct carboxylic acid moieties. This structural complexity makes it a valuable intermediate or building block in the synthesis of more complex chemical entities, including potential pharmaceutical agents. In the rigorous landscape of drug development and materials science, unambiguous structural verification is not merely a procedural step but a foundational requirement for quality control and regulatory compliance.
¹³C NMR spectroscopy stands as a premier analytical tool for this purpose. It provides direct insight into the carbon skeleton of a molecule, offering a unique signal for each chemically distinct carbon atom. The chemical shift of each carbon is exquisitely sensitive to its local electronic environment, allowing for the differentiation of carbons within aromatic rings, carbonyl groups, and aliphatic chains.[1] This guide elucidates the principles and practices required to acquire and interpret a high-quality ¹³C NMR spectrum for this specific compound.
Molecular Structure and Theoretical ¹³C NMR Spectral Prediction
To interpret the ¹³C NMR spectrum, one must first understand the molecule's structure and identify all unique carbon environments.
Labeled Molecular Structure
The structure of this compound, with carbons systematically numbered for assignment purposes, is presented below. There are nine chemically non-equivalent carbons, which should theoretically yield nine distinct signals in a proton-decoupled ¹³C NMR spectrum.
Caption: Labeled structure of this compound.
Predicted Chemical Shifts (δ)
The prediction of ¹³C chemical shifts is based on established ranges for functional groups and the known effects of substituents on aromatic systems.[2][3][4]
-
Carboxylic Acid Carbons (C7, C9): These carbons appear significantly downfield, typically in the 165-185 ppm range, due to the double bond to one oxygen and a single bond to another.[5][6][7] C7, being attached to an sp² hybridized carbon of the aromatic ring, is expected to be slightly upfield compared to a typical aliphatic carboxylic acid.[6] C9 is part of a glycine-like fragment and will have a characteristic shift in this region.
-
Aromatic Carbons (C1-C6): Aromatic carbons generally resonate between 110-160 ppm.[8][9][10] The specific shifts are modulated by the electronic effects of the substituents:
-
-COOH (on C1): An electron-withdrawing group that deshields the ipso carbon (C1).
-
-NH-R (on C2): A strong electron-donating group that significantly shields the ortho (C3) and para (C5) positions, while deshielding the ipso carbon (C2).
-
-Br (on C5): The bromine atom exerts a unique "heavy atom effect," where its large, polarizable electron cloud causes upfield (shielding) of the ipso carbon (C5), a trend that runs counter to what would be expected based on electronegativity alone.[11][12] The other aromatic carbons are less affected.
-
-
Aliphatic Methylene Carbon (C8): This CH₂ carbon is bonded to an electronegative nitrogen atom and a carbonyl carbon (C9). This environment results in a downfield shift compared to a simple alkane, typically placing it in the 40-60 ppm range.[2][13]
Based on these principles and data from similar structures like anthranilic acid and bromobenzene, the following chemical shifts are predicted.[14][15][16][17]
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C9 | Carboxyl (carboxymethyl) | ~173 | Typical range for an aliphatic-like carboxylic acid.[2][18] |
| C7 | Carboxyl (aromatic) | ~170 | Conjugation with the aromatic ring typically causes a slight upfield shift relative to C9.[6] |
| C2 | Aromatic C-N | ~148 | Ipso-carbon attached to the strongly deshielding amino group.[14] |
| C6 | Aromatic C-H | ~134 | ortho to -COOH, meta to -Br and -NHR. |
| C4 | Aromatic C-H | ~132 | meta to -COOH and -NHR, ortho to -Br. |
| C1 | Aromatic C-COOH | ~118 | Quaternary carbon, shielded by the ortho amino group.[14][15] |
| C3 | Aromatic C-H | ~115 | ortho to the strongly shielding -NHR group. |
| C5 | Aromatic C-Br | ~112 | Shielded due to the heavy atom effect of bromine.[11][12] |
| C8 | Aliphatic CH₂-N | ~45 | Methylene carbon adjacent to nitrogen and a carbonyl group.[2][19][20] |
Validated Experimental Protocol
Adherence to a standardized protocol is crucial for obtaining a reproducible and high-quality ¹³C NMR spectrum. This protocol is designed to be self-validating by using standard reference materials and well-established parameters.
Sample Preparation
-
Solvent Selection: Perdeuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the analyte with its multiple polar functional groups, and its deuterium signal at ~39.5 ppm provides a convenient internal lock signal.[14] Furthermore, it is capable of hydrogen bonding, which helps in observing the exchangeable protons of the COOH and NH groups in ¹H NMR, though this is less critical for ¹³C NMR.
-
Analyte Weighing: Accurately weigh 20-30 mg of this compound.
-
Dissolution: Transfer the solid into a clean, dry 5 mm NMR tube. Add approximately 0.7 mL of DMSO-d₆.
-
Homogenization: Gently vortex or sonicate the tube until the sample is completely dissolved, ensuring a homogenous solution.
-
Reference Standard: Tetramethylsilane (TMS) is the universally accepted reference standard for ¹³C NMR, with its signal defined as 0.0 ppm.[9] While often added internally, referencing can also be done externally or by using the known chemical shift of the residual solvent peak (DMSO-d₆ at 39.52 ppm).[14]
NMR Data Acquisition
The following parameters are recommended for a standard high-field NMR spectrometer (e.g., 400-500 MHz for ¹H).
-
Spectrometer Frequency: 100 or 125 MHz for ¹³C.
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). This ensures that all carbon signals appear as singlets, simplifying the spectrum.
-
Temperature: 298 K (25 °C).
-
Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.
-
Relaxation Delay (d1): 2 seconds. While longer delays (5 x T₁) are required for strict quantitative analysis (especially for quaternary carbons), a 2-second delay is sufficient for structural identification and provides a good signal-to-noise ratio in a reasonable time.[21]
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): 1024 to 4096 scans. The number of scans will depend on the sample concentration and desired signal-to-noise ratio. Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans is necessary compared to ¹H NMR.
Data Processing
-
Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat.
-
Referencing: Calibrate the spectrum by setting the residual DMSO-d₆ solvent peak to 39.52 ppm or the TMS peak to 0.0 ppm.
Workflow and Data Interpretation
The overall process from sample to final assigned spectrum follows a logical workflow.
Caption: Standard workflow for ¹³C NMR analysis.
Interpreting the processed spectrum involves assigning each observed peak to a specific carbon in the molecule based on the predictions in Section 2.2.
-
Downfield Region (165-175 ppm): Expect two signals corresponding to the carboxylic acid carbons, C7 and C9.
-
Aromatic Region (110-150 ppm): Expect six signals. The quaternary carbons (C1, C2, C5) may have lower intensities due to longer relaxation times. The signal furthest upfield in this region (~112 ppm) is confidently assigned to C5 due to the bromine's heavy atom effect.[11][12] The signal furthest downfield (~148 ppm) is assigned to C2, directly attached to the nitrogen.[14]
-
Upfield Region (40-50 ppm): A single signal should be present, corresponding to the methylene carbon C8.
Advanced techniques like DEPT-135 and DEPT-90 can be employed to confirm assignments. A DEPT-135 experiment would show C8 as a negative peak (CH₂) and C3, C4, and C6 as positive peaks (CH), while the quaternary carbons (C1, C2, C5, C7, C9) would be absent. A DEPT-90 experiment would only show the CH carbons (C3, C4, C6).
Conclusion
The ¹³C NMR analysis of this compound is a powerful and definitive method for its structural characterization. By understanding the influence of the diverse functional groups on the carbon chemical shifts and by employing a validated experimental protocol, a researcher can confidently acquire and interpret the spectrum. The predicted nine distinct signals, from the downfield carboxylic acid carbons to the shielded, bromine-substituted aromatic carbon, provide a unique fingerprint of the molecule. This guide provides the necessary theoretical foundation and practical steps to utilize ¹³C NMR as a robust tool for quality assurance and structural verification in any scientific or industrial setting.
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FT-IR spectrum of 5-Bromo-N-(carboxymethyl)anthranilic acid
An In-depth Technical Guide to the FT-IR Spectrum of 5-Bromo-N-(carboxymethyl)anthranilic Acid
Executive Summary
This compound is a derivative of anthranilic acid, a scaffold of significant interest in medicinal chemistry. Anthranilic acid and its analogues serve as privileged pharmacophores for developing pharmaceuticals to manage a wide array of diseases.[1][2] The substitution patterns on this scaffold are crucial for structure-activity relationship (SAR) analysis in drug discovery.[1][2] As with any synthesized compound destined for pharmaceutical development, rigorous structural confirmation is a non-negotiable prerequisite. Fourier-Transform Infrared (FT-IR) spectroscopy provides an invaluable, rapid, and non-destructive method for confirming the presence of key functional groups, thereby verifying the molecular identity and purity of the synthesized compound. This guide provides an in-depth analysis of the , detailing the experimental protocol for data acquisition and a thorough interpretation of its spectral features.
The Scientific Context: Significance and Characterization
The Role of Anthranilic Acid Derivatives in Drug Discovery
Anthranilic acid derivatives are foundational in the development of therapeutics. Their applications are extensive, ranging from well-known anti-inflammatory agents (fenamates) to molecules targeting metabolic disorders, cancer, and infectious diseases.[1][3] These derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and insecticidal properties.[2][4] Their ability to serve as apoptosis inducers, inhibitors of critical signaling pathways (like hedgehog and mitogen-activated protein kinase), and modulators of enzymes such as α-glucosidase makes them a versatile platform for drug design.[1][4] The compound in focus, this compound, possesses the core anthranilic acid structure with bromine and N-carboxymethyl substitutions, suggesting its potential as a building block in synthetic chemistry for novel therapeutics.[5]
This compound: Structure and Synthesis
The identity of a molecule is defined by its structure. This compound (CAS No: 32253-75-1, Molecular Formula: C₉H₈BrNO₄) is characterized by a central benzene ring substituted with a bromine atom, a carboxylic acid group, and a secondary amine linked to a carboxymethyl group.[6]
A common synthetic route involves the reaction of 2-Amino-5-bromobenzoic acid with chloroacetic acid in the presence of a base like sodium carbonate, followed by acidification.[7]
-
Diagram of Molecular Structure and Key Functional Groups
Caption: Molecular structure highlighting key functional groups.
The Critical Role of FT-IR Spectroscopy in Pharmaceutical Analysis
FT-IR spectroscopy is a cornerstone technique in chemical analysis. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies.[8] When infrared radiation is passed through a sample, the molecule absorbs the frequencies of radiation that match its natural vibrational frequencies.[9] This absorption pattern creates a unique spectral "fingerprint" for the molecule.[10] A computer performs a mathematical operation called a Fourier transform to convert the raw data into an interpretable spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[11] For a pharmaceutical scientist, this technique is indispensable for confirming the identity of a synthesized compound by verifying the presence of expected functional groups and ensuring the absence of starting materials.
Experimental Protocol: Acquiring the FT-IR Spectrum
The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and a validated instrumental method. For a solid powder like this compound, the potassium bromide (KBr) pellet method is a standard and reliable technique.[11]
Materials and Reagents
-
This compound (solid powder)
-
FT-IR grade Potassium Bromide (KBr), crystalline (stored in a desiccator)
-
Agate mortar and pestle
-
Pellet press die set (e.g., 13 mm)
-
Hydraulic press
-
Spatula
Sample Preparation: The KBr Pellet Method
The causality behind this method is to disperse the solid sample uniformly within an IR-transparent matrix (KBr).[12] When pressed under high pressure, the KBr flows and forms a transparent disc, allowing the IR beam to pass through the sample for analysis.[4]
-
Drying: Gently dry the KBr powder in an oven to remove any adsorbed water, which shows strong IR absorption and can interfere with the spectrum. Store in a desiccator until use.[11]
-
Grinding: Place ~1-2 mg of the sample into a clean agate mortar and grind to a very fine powder. This step is critical to reduce particle size, which minimizes scattering of the IR radiation and improves spectral quality.[4]
-
Mixing: Add approximately 100-200 mg of the dried, crystalline KBr to the mortar.[11] Mix gently but thoroughly with the ground sample to ensure a homogenous dispersion. Avoid overly aggressive grinding at this stage, which can increase moisture absorption.[4]
-
Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure gradually up to 8-10 metric tons and hold for 1-2 minutes.[4] This allows the KBr to fuse into a solid, transparent disc.
-
Pellet Release: Carefully release the pressure and disassemble the die to retrieve the transparent or translucent pellet.[12] The pellet should be free of cracks and cloudiness for optimal results.
Instrumentation and Parameters
A standard FT-IR spectrometer is used for analysis. The following parameters represent a typical setup for routine analysis:
| Parameter | Recommended Setting | Rationale |
| Scan Range | 4000 - 400 cm⁻¹ | Covers the mid-infrared region where most fundamental molecular vibrations occur.[1] |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for identifying functional groups without excessive noise. |
| Number of Scans | 16-32 | Co-adding multiple scans improves the signal-to-noise ratio of the spectrum.[1] |
| Apodization | Happ-Genzel | A mathematical function applied to the interferogram to reduce spectral artifacts. |
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Spectral Analysis and Interpretation
The is complex, but it can be logically dissected by analyzing the characteristic absorption bands of its constituent functional groups. The following table outlines the expected absorptions.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400 - 2400 | O-H Stretch (H-bonded) | Carboxylic Acids | Strong, Very Broad |
| ~3300 | N-H Stretch | Secondary Amine | Medium, Sharp |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring | Medium to Weak |
| 3000 - 2850 | C-H Stretch (sp³) | CH₂ Group | Medium to Weak |
| ~1730 - 1700 | C=O Stretch (Non-conjugated) | Aliphatic Carboxylic Acid | Strong |
| ~1690 - 1670 | C=O Stretch (Conjugated) | Aromatic Carboxylic Acid | Strong |
| ~1600, ~1475 | C=C Stretch (in-ring) | Aromatic Ring | Medium |
| 1350 - 1000 | C-N Stretch | Amine | Medium to Strong |
| ~1300 - 1200 | C-O Stretch | Carboxylic Acid | Strong |
| < 700 | C-Br Stretch | Aryl Bromide | Medium to Strong |
Detailed Interpretation of Spectral Regions
-
O-H and N-H Stretching Region (3500 - 2400 cm⁻¹): The most prominent feature in this region is expected to be an extremely broad and strong absorption band from approximately 3400 to 2400 cm⁻¹. This is the classic signature of the O-H stretching vibration within the hydrogen-bonded dimers of the two carboxylic acid groups.[13] Superimposed on this broad O-H band, a sharper, medium-intensity peak around 3300 cm⁻¹ should be visible, corresponding to the N-H stretching vibration of the secondary amine.[9]
-
C-H Stretching Region (3100 - 2800 cm⁻¹): Weak to medium peaks are expected just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹), which are characteristic of C-H stretching on the aromatic ring.[13] Just below 3000 cm⁻¹, absorptions corresponding to the asymmetric and symmetric C-H stretching of the methylene (-CH₂-) group in the carboxymethyl substituent will appear.[9]
-
Carbonyl (C=O) Stretching Region (1750 - 1650 cm⁻¹): This region is highly diagnostic. Two distinct, strong C=O stretching bands are predicted. The C=O of the aliphatic carboxylic acid (the carboxymethyl group) is expected at a higher wavenumber, around 1730-1700 cm⁻¹. The C=O of the carboxylic acid attached directly to the aromatic ring is conjugated with the ring's pi-system, which lowers its vibrational frequency to approximately 1690-1670 cm⁻¹. The presence of two separate C=O peaks is strong evidence for the molecule's structure.
-
Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of complex, overlapping peaks that are unique to the molecule as a whole.
-
C=C Aromatic Stretch: Two medium-intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹ arise from the carbon-carbon stretching vibrations within the benzene ring.[13]
-
C-O and C-N Stretches: Strong absorptions between 1350 cm⁻¹ and 1000 cm⁻¹ are expected from the C-N stretching of the amine and the C-O stretching of the carboxylic acid groups.
-
C-Br Stretch: The carbon-bromine bond is weak and involves a heavy atom, so its stretching vibration is found at a low frequency, typically below 700 cm⁻¹. Its presence confirms the bromination of the aromatic ring.
-
Conclusion
FT-IR spectroscopy provides a definitive and efficient method for the structural verification of this compound. The analysis of the spectrum allows for the unambiguous identification of all key functional groups: the two distinct carboxylic acid moieties (aliphatic and aromatic), the secondary amine, the substituted aromatic ring, and the aryl bromide. The characteristic broad O-H absorption, the dual C=O peaks, and the N-H stretch, in combination with the unique fingerprint region, serve as a robust analytical signature. For researchers in drug development, this technique is a critical first-pass quality control step to confirm the successful synthesis of this versatile chemical building block, ensuring the integrity of the material before its use in further synthetic transformations or biological screening.
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mass spectrometry of 5-Bromo-N-(carboxymethyl)anthranilic acid
An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-N-(carboxymethyl)anthranilic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a crucial building block in various chemical syntheses.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical methodologies for obtaining high-quality mass spectra of this halogenated organic compound. We will explore sample preparation, ionization techniques, high-resolution mass spectrometry, and predictable fragmentation patterns, offering both theoretical insights and actionable protocols.
Introduction: Understanding this compound
This compound, with the chemical formula C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol , is a derivative of anthranilic acid.[2][3][4] Its structure incorporates a bromine atom and two carboxylic acid functional groups, which significantly influence its chemical behavior and, consequently, the approach to its analysis by mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrNO₄ | [2][3][5] |
| Molecular Weight | 274.07 g/mol | [2][3][4] |
| CAS Number | 32253-75-1 | [2][3][4] |
| Melting Point | 215-218 °C (decomposes) | [1][3][4] |
| Appearance | Solid | [5] |
| Functional Groups | Carboxylic acid, Amine, Bromo | [4] |
The presence of acidic protons on the carboxylic acid groups makes this molecule particularly amenable to electrospray ionization (ESI), a soft ionization technique that is ideal for polar and thermally labile molecules.[6][7] The bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum, aiding in its identification.
Experimental Workflow: From Sample to Spectrum
A successful mass spectrometric analysis hinges on a well-designed experimental workflow. The following diagram illustrates the key stages for the analysis of this compound.
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is paramount to avoid instrument contamination and to ensure reproducible results.[8] Given the polar nature of this compound, a polar solvent system is recommended.
Protocol 1: Standard Sample Preparation
-
Initial Dissolution: Accurately weigh a small amount of the solid compound and dissolve it in a suitable organic solvent such as methanol or acetonitrile, or a mixture of water and an organic solvent, to create a stock solution of approximately 1 mg/mL.[9]
-
Working Solution: From the stock solution, prepare a working solution with a final concentration in the range of 1-10 µg/mL.[9] The optimal concentration should be determined empirically to avoid detector saturation.
-
Solvent Compatibility: Ensure the final solvent composition is compatible with the liquid chromatography mobile phase if LC-MS is to be performed.[10] High concentrations of non-volatile salts are incompatible with ESI and must be avoided.[9]
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the LC system and ESI needle.[11]
The choice of solvent and concentration is critical. Overly concentrated samples can lead to ion suppression, poor peak shape, and contamination of the mass spectrometer.[9]
Mass Spectrometry Analysis: Ionization and Detection
Electrospray ionization (ESI) is the preferred method for ionizing this compound due to its ability to generate ions from polar molecules with minimal fragmentation.[12]
Electrospray Ionization (ESI): Generating the Ions
Given the presence of two carboxylic acid groups, ESI in negative ion mode is expected to be highly efficient. In this mode, the molecule will readily deprotonate to form the [M-H]⁻ ion. It is also possible to observe the [M-2H]²⁻ ion, though this is typically less abundant for small molecules.
Table 2: Recommended ESI-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative | The carboxylic acid groups are readily deprotonated. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimizes the electrospray plume and ion formation. |
| Cone Voltage | 20 - 40 V | A lower voltage minimizes in-source fragmentation, preserving the molecular ion. |
| Source Temperature | 100 - 120 °C | Aids in desolvation of the analyte ions.[7] |
| Desolvation Gas | Nitrogen | An inert gas is used to assist in solvent evaporation. |
| Desolvation Temp. | 250 - 350 °C | Higher temperatures facilitate complete desolvation. |
High-Resolution Mass Spectrometry (HRMS): The Key to Accuracy
For the analysis of halogenated compounds, high-resolution mass spectrometry (HRMS) is invaluable.[13][14] HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, which are crucial for determining the elemental composition of the analyte and its fragments.[15] This is particularly important for distinguishing the target compound from other molecules with similar nominal masses.
Data Interpretation: Deciphering the Spectrum
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundances, resulting in two peaks of similar intensity separated by approximately 2 Da for any bromine-containing ion.
Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the precursor ion, providing valuable structural information. The fragmentation of the [M-H]⁻ ion of this compound is predicted to occur at the most labile bonds.
Caption: Predicted fragmentation pathway for the [M-H]⁻ ion of this compound.
Explanation of Fragmentation:
-
Loss of Water (H₂O): The proximity of the carboxylic acid and amine groups can facilitate the loss of a water molecule.
-
Loss of Carbon Dioxide (CO₂): Decarboxylation is a common fragmentation pathway for carboxylic acids.[16] The molecule contains two carboxylic acid groups, so the loss of one or both is possible.
-
Cleavage of the N-C Bond: The bond between the nitrogen and the carboxymethyl group can cleave, leading to the loss of the carboxymethyl radical.
The presence of the bromine isotopic pattern in the fragment ions confirms that the bromine atom is retained in that portion of the molecule.
Conclusion and Future Perspectives
This guide has outlined a robust framework for the mass spectrometric analysis of this compound. By employing electrospray ionization in negative ion mode, coupled with high-resolution mass spectrometry, researchers can obtain accurate mass measurements and detailed structural information. The predictable fragmentation patterns, characterized by losses of water, carbon dioxide, and the carboxymethyl group, provide a clear roadmap for spectral interpretation. As analytical instrumentation continues to advance, the application of these fundamental principles will remain critical for the successful characterization of this and other complex organic molecules in drug discovery and development.
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An In-Depth Technical Guide to 5-Bromo-N-(carboxymethyl)anthranilic Acid: Physicochemical Characterization for Drug Discovery
Introduction: The Significance of Anthranilic Acid Derivatives in Modern Drug Development
Anthranilic acid and its analogs represent a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the rational design of novel therapeutic agents.[1][2] The inherent structural features of the anthranilic acid core, namely the carboxylic acid and amino groups on a benzene ring, allow for diverse chemical modifications, leading to extensive compound libraries for structure-activity relationship (SAR) studies.[1][3] Historically, derivatives of anthranilic acid, such as mefenamic acid, have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs).[4] The applications of this chemical class have since expanded significantly, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[1][2][5]
This technical guide focuses on a specific derivative, 5-Bromo-N-(carboxymethyl)anthranilic acid, a compound of interest for researchers and drug development professionals. The introduction of a bromine atom at the 5-position and an N-carboxymethyl group significantly alters the electronic and steric properties of the parent anthranilic acid molecule, potentially influencing its binding affinity to biological targets and its pharmacokinetic profile. Understanding the fundamental physical and chemical characteristics of this compound is a critical first step in its evaluation as a potential drug candidate or as a key intermediate in the synthesis of more complex bioactive molecules.[] This guide provides a comprehensive overview of these properties and detailed, field-proven protocols for their determination, empowering researchers to confidently assess and utilize this compound in their discovery and development workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery, as these characteristics directly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The key physical and chemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₄ | [7] |
| Molecular Weight | 274.07 g/mol | [7] |
| Appearance | White to tan powder, crystals and/or chunks | |
| Melting Point | 215-218 °C (decomposes) | |
| Boiling Point | 517 °C at 760 mmHg | |
| Density | 1.842 g/cm³ | |
| CAS Number | 32253-75-1 | [7] |
| Solubility | To be determined experimentally |
Experimental Protocols for Physicochemical Characterization
The following protocols are presented as a self-validating system, designed to ensure the generation of accurate and reproducible data. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 2-Amino-5-bromobenzoic acid with chloroacetic acid. This nucleophilic substitution reaction is a standard procedure for the N-alkylation of anilines.
Workflow for the Synthesis of this compound
Caption: A schematic workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution of Starting Material: Dissolve 2-Amino-5-bromobenzoic acid in an aqueous solution of sodium carbonate. The basic conditions deprotonate the carboxylic acid and increase the nucleophilicity of the amino group.
-
Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid, also in aqueous sodium carbonate, to the reaction mixture. The slow addition helps to control the reaction temperature and prevent side reactions.
-
Reaction Incubation: Heat the reaction mixture at 80°C for approximately 20 hours with continuous stirring. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Acidification and Extraction: After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid. This protonates the carboxylic acid groups, making the product less soluble in the aqueous phase. Extract the product into an organic solvent such as diethyl ether.
-
Drying and Evaporation: Dry the organic extract over a suitable drying agent like magnesium sulfate and then remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range close to the literature value suggests a high degree of purity, while a broad and depressed melting range indicates the presence of impurities.
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small amount of the dry this compound.[8]
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube in a melting point apparatus.[9]
-
Heating and Observation: Heat the sample slowly, at a rate of 1-2 °C per minute, and observe the sample closely.
-
Recording the Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.[9]
Solubility Assessment
Determining the solubility of a potential drug candidate in various physiologically relevant media is a critical component of pre-formulation studies.[10] The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[11]
Step-by-Step Methodology:
-
Preparation of Media: Prepare a series of buffers with pH values ranging from 1.2 to 7.4 to mimic the conditions of the gastrointestinal tract and blood.[10]
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (typically 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]
-
Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a synthesized compound.
Workflow for Spectroscopic Analysis
Caption: A workflow illustrating the key steps in the spectroscopic characterization of a compound.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For ¹³C NMR, inverse-gated decoupling can be used for quantitative analysis if needed.[12]
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the expected molecular structure.
b. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[13] Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.[13]
-
Spectrum Acquisition: Obtain the FT-IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as O-H (carboxylic acids), N-H (secondary amine), C=O (carboxylic acids), and C-Br bonds.
c. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[14]
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using electrospray ionization (ESI) for polar molecules.[15]
-
Spectrum Acquisition: Acquire the mass spectrum.
-
Data Analysis: Determine the molecular ion peak and compare it with the calculated molecular weight of this compound. Analyze the fragmentation pattern to further confirm the structure.
Conclusion
This technical guide has provided a comprehensive overview of the key physical and chemical characteristics of this compound, a compound of significant interest in the field of drug discovery. By following the detailed, field-proven protocols outlined herein, researchers and drug development professionals can confidently synthesize and characterize this molecule, generating the reliable data necessary for its advancement in the drug development pipeline. The presented methodologies, grounded in established scientific principles, are designed to ensure data integrity and reproducibility, forming a solid foundation for further biological evaluation and lead optimization efforts. The strategic application of this knowledge will undoubtedly accelerate the discovery of novel therapeutics derived from the versatile anthranilic acid scaffold.
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The Strategic Utility of 5-Bromo-N-(carboxymethyl)anthranilic Acid in Modern Drug Discovery: A Technical Guide
Introduction: Beyond a Simple Scaffold
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. Success often hinges on the strategic selection of foundational scaffolds—molecular frameworks that can be elaborated into diverse and potent drug candidates. Anthranilic acid and its derivatives have long been recognized as privileged structures, forming the core of numerous anti-inflammatory, antimicrobial, and anticancer agents.[1] This guide focuses on a particularly valuable, yet underexplored, derivative: 5-Bromo-N-(carboxymethyl)anthranilic acid .
This molecule is not merely another substituted anthranilic acid. It is a carefully designed synthetic building block, where each functional group—the bromine atom, the secondary amine, and the two carboxylic acids—is positioned to impart specific, advantageous properties for drug development. The bromine atom can enhance biological activity and modulate metabolic stability, while the N-(carboxymethyl) substituent provides a crucial vector for cyclization and further molecular elaboration. This guide will provide an in-depth technical overview of its synthesis, properties, and strategic application, aimed at researchers, scientists, and drug development professionals seeking to leverage its unique potential.
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is paramount for its effective utilization.
| Property | Value | Source(s) |
| CAS Number | 32253-75-1 | [2][3] |
| Molecular Formula | C₉H₈BrNO₄ | [2] |
| Molecular Weight | 274.07 g/mol | [2][3] |
| Melting Point | 215-218 °C (decomposes) | [3] |
| Appearance | White to tan powder/crystals | |
| Solubility | Soluble in polar organic solvents like DMSO and DMF | |
| SMILES | OC(=O)CNc1ccc(Br)cc1C(O)=O | [3] |
| InChI | 1S/C9H8BrNO4/c10-5-1-2-7(11-4-8(12)13)6(3-5)9(14)15/h1-3,11H,4H2,(H,12,13)(H,14,15) | [3] |
Spectroscopic Validation
Authenticating the structure of a synthetic building block is a critical quality control step. The following data, available from spectral databases, confirms the identity of this compound.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by their positions relative to the bromine and amino groups. A singlet for the methylene (-CH₂-) protons and broad signals for the carboxylic acid and amine protons would also be present.
-
¹³C NMR Spectroscopy: The carbon NMR would display distinct resonances for the two carbonyl carbons of the carboxylic acids, the aromatic carbons (with the carbon attached to bromine shifted downfield), and the methylene carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acids, N-H stretching of the secondary amine, and strong C=O stretching absorptions for the carbonyl groups. The aromatic C-H and C=C stretching bands, as well as the C-Br stretch, will also be evident.
Synthesis Protocol: A Mechanistic Perspective
The synthesis of this compound is a straightforward yet illustrative example of nucleophilic substitution. The most common route involves the N-alkylation of 2-Amino-5-bromobenzoic acid with chloroacetic acid.
Reaction Scheme
Sources
The Strategic Role of 5-Bromo-N-(carboxymethyl)anthranilic Acid in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – January 10, 2026 – In the intricate landscape of drug discovery and development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. This technical guide delves into the multifaceted role of 5-Bromo-N-(carboxymethyl)anthranilic acid, a key intermediate that has garnered significant attention for its utility in constructing a diverse array of medicinally relevant compounds. Authored for researchers, scientists, and drug development professionals, this document provides an in-depth exploration of its synthesis, chemical properties, and, most importantly, its application as a versatile scaffold in the generation of bioactive molecules.
Introduction: The Anthranilic Acid Scaffold and the Significance of this compound
Anthranilic acid and its derivatives represent a privileged class of compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2] Their inherent functionalities—a carboxylic acid and an amino group on a benzene ring—provide a versatile platform for chemical modification, enabling the exploration of vast chemical space in the quest for new drugs. The introduction of a bromine atom at the 5-position and an N-carboxymethyl group significantly influences the electronic properties and steric profile of the molecule, offering a unique starting point for the synthesis of compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]
This compound, in particular, serves as a crucial building block, providing a reactive handle for the construction of complex heterocyclic systems and other elaborate molecular architectures. Its strategic importance lies in its ability to impart specific physicochemical properties to the final compounds, potentially enhancing their binding affinity to biological targets and improving their pharmacokinetic profiles.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 32253-75-1 | [5] |
| Molecular Formula | C₉H₈BrNO₄ | [5] |
| Molecular Weight | 274.07 g/mol | [5] |
| Melting Point | 215-218 °C (decomposes) | |
| Appearance | White to light brown solid | [5] |
| Synonyms | N-(4-Bromo-2-carboxyphenyl)glycine |
Spectroscopic data is critical for the unambiguous identification and quality control of this compound. While comprehensive spectral data from proprietary sources is available, representative data includes:
-
¹H NMR: Expected signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the amine proton.
-
¹³C NMR: Resonances corresponding to the aromatic carbons, the carboxyl carbons, and the methylene carbon.
-
IR Spectroscopy: Characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=O (carboxylic acid), and C-Br bonds.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 2-amino-5-bromobenzoic acid with a suitable two-carbon building block, such as chloroacetic acid.[5] This reaction provides a straightforward and efficient route to the target molecule.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process starting from the readily available anthranilic acid.
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From Indigo to Essential Medicines: An In-depth Technical Guide to the Discovery and History of Anthranilic Acid Derivatives
Introduction: The Unassuming Scaffolding of a Pharmaceutical Dynasty
Anthranilic acid, a simple aromatic amine and carboxylic acid, belies its profound impact on the landscape of modern medicine and chemical synthesis. Initially isolated from the degradation of the vibrant indigo dye, this unassuming molecule has proven to be a remarkably versatile scaffold. Its journey from the dyer's vat to the forefront of drug discovery is a testament to the enduring power of chemical intuition and systematic scientific inquiry. This in-depth technical guide will navigate the rich history of anthranilic acid, from its serendipitous discovery to its pivotal role in the development of a diverse array of life-changing pharmaceuticals. We will explore the evolution of its synthesis, the key chemical transformations that unlock its potential, and the structure-activity relationships that have guided the design of potent therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also practical, field-proven insights and detailed experimental methodologies.
Part 1: The Genesis of a Scaffold - Discovery and Early Synthesis of Anthranilic Acid
The story of anthranilic acid begins in the mid-19th century, intertwined with the chemistry of one of the world's most ancient and prized natural dyes: indigo. In 1841, the German chemist Carl Julius Fritzsche, while investigating the reaction of indigo with caustic potash, isolated a crystalline substance which he named "anthranilic acid," derived from the German "Anil" for indigo.[1] This discovery marked the entry of this foundational molecule into the lexicon of organic chemistry.
Early synthetic efforts were rudimentary, relying on the degradation of indigo. However, the burgeoning chemical industry of the late 19th and early 20th centuries demanded more efficient and scalable methods. A significant breakthrough came with the development of a synthesis from phthalic anhydride, a readily available industrial chemical. This process, which remains a cornerstone of industrial production today, involves the amination of phthalic anhydride to phthalamic acid, followed by a Hofmann rearrangement to yield anthranilic acid.[1]
Industrial Synthesis of Anthranilic Acid from Phthalic Anhydride
The modern industrial synthesis of anthranilic acid is a two-step process that begins with the reaction of phthalic anhydride with ammonia and sodium hydroxide to form the sodium salt of phthalamic acid. This is followed by a Hofmann rearrangement, induced by hypochlorite, to yield anthranilic acid.[1]
Step 1: Amination of Phthalic Anhydride
Step 2: Hofmann Rearrangement
This robust and cost-effective method provides a reliable supply of anthranilic acid for its myriad applications.
Biosynthesis of Anthranilic Acid
In the biological realm, anthranilic acid is a key intermediate in the biosynthesis of the essential amino acid tryptophan. It is produced from chorismic acid through the action of the enzyme anthranilate synthase.[1] This biosynthetic pathway underscores the fundamental role of anthranilic acid in the primary metabolism of many organisms.
Caption: Biosynthesis of Anthranilic Acid from Chorismic Acid.
Part 2: From Dyestuffs to Drugs - The Emergence of Anthranilic Acid Derivatives
For many years after its discovery, the primary utility of anthranilic acid was in the synthesis of dyes, most notably as a precursor to indigo. However, the mid-20th century witnessed a paradigm shift in the perception of this molecule. Researchers began to recognize the potential of the anthranilic acid scaffold as a privileged structure in medicinal chemistry. This realization was catalyzed by the systematic exploration of its derivatives and the discovery of their potent pharmacological activities.
A pivotal moment in this transition came in the 1950s and 1960s with the development of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Scientists at Parke-Davis, through a dedicated research program, synthesized and screened a series of N-arylanthranilic acids, leading to the discovery of mefenamic acid, flufenamic acid, and meclofenamic acid.[2] These compounds demonstrated significant analgesic, anti-inflammatory, and antipyretic properties, establishing anthranilic acid as a valuable starting point for the design of new therapeutic agents.
The success of the fenamates spurred further investigation into the medicinal potential of anthranilic acid derivatives, leading to the discovery of other important drug classes, including:
-
Diuretics: Furosemide, a potent loop diuretic, features an anthranilic acid core and is widely used in the treatment of edema and hypertension.[3][4]
-
Anti-allergic Agents: Tranilast, an anti-allergic drug, is an N-cinnamoylanthranilic acid derivative that has also shown promise as an anti-fibrotic and anti-cancer agent.[5][6]
The journey of anthranilic acid from a simple dye precursor to the foundation of multiple classes of essential medicines highlights the power of chemical diversification and the importance of recognizing the latent therapeutic potential within known molecular scaffolds.
Part 3: Synthetic Methodologies and Key Reactions
The versatility of the anthranilic acid scaffold stems from the reactivity of its two functional groups—the amino group and the carboxylic acid—as well as the aromatic ring. These reactive handles allow for a wide range of chemical modifications, leading to a vast library of derivatives with diverse biological activities. Several key reactions have been instrumental in the synthesis of these derivatives.
The Ullmann Condensation
The Ullmann condensation is a cornerstone of fenamate synthesis. This copper-catalyzed reaction facilitates the coupling of an aryl halide with an amine, in this case, the amino group of anthranilic acid with a substituted aryl halide.[7] This reaction allows for the introduction of various substitution patterns on the N-aryl ring, a critical aspect for optimizing the pharmacological properties of the resulting fenamates.
Caption: The Ullmann Condensation for Fenamate Synthesis.
The Niementowski Quinoline and Quinazolinone Syntheses
The Niementowski synthesis provides a route to quinoline and quinazolinone derivatives from anthranilic acid. The reaction of anthranilic acid with ketones or aldehydes yields γ-hydroxyquinolines, while its reaction with amides produces quinazolinones.[8][9] These heterocyclic systems are present in numerous biologically active compounds, including anticancer agents.
The Friedländer Synthesis
A related and historically significant reaction is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group to form a quinoline.[10][11][12] While not directly starting from anthranilic acid, it represents a key method for accessing the quinoline core, a structure often explored in conjunction with anthranilic acid-derived scaffolds.
Part 4: Pharmacological Landscape of Anthranilic Acid Derivatives
The pharmacological diversity of anthranilic acid derivatives is remarkable, spanning a wide range of therapeutic areas. This section will provide an overview of the major classes of drugs derived from this versatile scaffold.
Non-Steroidal Anti-inflammatory Drugs (NSAIDs) - The Fenamates
The fenamates, including mefenamic acid, flufenamic acid, and meclofenamic acid, are a well-established class of NSAIDs. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of pain, inflammation, and fever.[2]
Table 1: Key Fenamate NSAIDs
| Compound | Chemical Name | Key Therapeutic Uses |
| Mefenamic Acid | N-(2,3-dimethylphenyl)anthranilic acid | Mild to moderate pain, dysmenorrhea |
| Flufenamic Acid | N-(3-trifluoromethylphenyl)anthranilic acid | Rheumatic disorders, soft tissue injuries |
| Meclofenamic Acid | N-(2,6-dichloro-3-methylphenyl)anthranilic acid | Rheumatoid arthritis, osteoarthritis |
Diuretics - Furosemide
Furosemide is a potent loop diuretic that acts on the thick ascending limb of the loop of Henle in the kidney. It inhibits the Na-K-2Cl cotransporter, leading to a significant increase in the excretion of sodium, potassium, chloride, and water.[3] This powerful diuretic effect makes it a first-line treatment for edematous states associated with congestive heart failure, liver cirrhosis, and renal disease, as well as for the management of hypertension.
Anti-allergic and Anti-fibrotic Agents - Tranilast
Tranilast was initially developed as an anti-allergic drug, acting as a mast cell stabilizer.[6] However, subsequent research has revealed its ability to inhibit the release of transforming growth factor-beta (TGF-β), a key cytokine involved in fibrosis and cell proliferation.[1][13][14] This has led to its investigation and use in the treatment of fibrotic conditions such as keloids and hypertrophic scars, and more recently, as a potential anti-cancer agent due to its anti-proliferative and anti-angiogenic effects.
Caption: Tranilast's Inhibition of the TGF-β Signaling Pathway.
Part 5: In-depth Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key anthranilic acid derivatives. These protocols are based on established literature and are intended to be a practical guide for laboratory synthesis.
Protocol 1: Synthesis of Mefenamic Acid
This protocol describes the synthesis of mefenamic acid via an Ullmann condensation reaction between 2-chlorobenzoic acid and 2,3-dimethylaniline.
Materials:
-
2-chlorobenzoic acid
-
2,3-dimethylaniline
-
Anhydrous potassium carbonate
-
Copper powder (catalyst)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 2,3-dimethylaniline (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper powder in DMF.
-
Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl until the pH is approximately 2-3. A precipitate of mefenamic acid will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude mefenamic acid from ethanol to obtain the purified product.
-
Dry the purified crystals under vacuum.
Protocol 2: Synthesis of Furosemide
This protocol outlines a common synthetic route to furosemide starting from 2,4-dichlorobenzoic acid.[3][10][15][16][17]
Materials:
-
2,4-dichlorobenzoic acid
-
Chlorosulfonic acid
-
Ammonia solution (aqueous)
-
Furfurylamine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Chlorosulfonation: Carefully add 2,4-dichlorobenzoic acid in portions to an excess of chlorosulfonic acid at a low temperature (0-5 °C). After the addition is complete, allow the reaction to warm to room temperature and then heat gently to complete the reaction.
-
Ammonolysis: Cool the reaction mixture and cautiously pour it onto crushed ice. The precipitated 2,4-dichloro-5-sulfamoylbenzoic acid is then treated with an excess of aqueous ammonia to form the ammonium salt.
-
Condensation: The ammonium salt is then reacted with furfurylamine in a suitable solvent, often in the presence of a base like sodium hydroxide, at an elevated temperature.
-
Purification: After the condensation is complete, the reaction mixture is cooled and acidified with HCl to precipitate the crude furosemide. The product is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 3: Synthesis of Tranilast
This protocol describes the synthesis of tranilast from 3,4-dimethoxycinnamic acid and anthranilic acid.[11][18]
Materials:
-
3,4-dimethoxycinnamic acid
-
Thionyl chloride or another activating agent (e.g., a carbodiimide)
-
Anthranilic acid
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Activation of the Carboxylic Acid: Convert 3,4-dimethoxycinnamic acid to its more reactive acid chloride by treating it with thionyl chloride. Alternatively, use a carbodiimide coupling agent in the presence of the amine.
-
Amide Bond Formation: In a separate flask, dissolve anthranilic acid and a base (to neutralize the HCl byproduct) in an anhydrous solvent. Slowly add the solution of the activated 3,4-dimethoxycinnamoyl chloride to the anthranilic acid solution at a low temperature.
-
Workup and Purification: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid and brine, then dry over an anhydrous salt (e.g., MgSO₄). Remove the solvent under reduced pressure to obtain the crude tranilast. The product can be purified by recrystallization or column chromatography.
Part 6: Structure-Activity Relationships and Mechanistic Insights
The development of anthranilic acid derivatives has been guided by a deep understanding of their structure-activity relationships (SAR). This section will explore some of the key SAR principles for the fenamate class of NSAIDs.
SAR of Fenamates
-
Carboxylic Acid Group: The carboxylic acid is essential for anti-inflammatory activity. Its position ortho to the amino group is critical; meta and para isomers are inactive.
-
Amino Group: The secondary amine linkage is crucial. Replacement with other linking groups such as -O-, -S-, or -CH₂- significantly reduces or abolishes activity.
-
Substitution on the N-Aryl Ring: The nature and position of substituents on the N-aryl ring have a profound impact on potency. For example, in mefenamic acid, the 2,3-dimethyl substitution is optimal. In flufenamic acid, the 3-trifluoromethyl group confers high potency.[2]
-
Substitution on the Anthranilic Acid Ring: Substitution on the anthranilic acid ring generally leads to a decrease in activity.
These SAR insights have been instrumental in the rational design of more potent and selective NSAIDs.
Conclusion
The journey of anthranilic acid from its humble origins in the study of a natural dye to its current status as a cornerstone of medicinal chemistry is a compelling narrative of scientific progress. Its simple yet versatile structure has provided the foundation for a remarkable array of therapeutic agents that have had a profound impact on human health. The continued exploration of anthranilic acid derivatives, guided by an ever-deepening understanding of their synthesis, structure-activity relationships, and mechanisms of action, promises to yield new and improved medicines for generations to come. This guide has aimed to provide a comprehensive overview of this fascinating and important class of molecules, blending historical context with practical, in-depth technical information for the modern researcher.
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A Prospective Theoretical Investigation of 5-Bromo-N-(carboxymethyl)anthranilic Acid: A Whitepaper for Drug Discovery and Materials Science
Abstract
5-Bromo-N-(carboxymethyl)anthranilic acid is a halogenated derivative of anthranilic acid, a core scaffold in numerous pharmacologically active compounds and functional materials. While its synthesis is documented, a comprehensive theoretical understanding of its electronic structure, spectroscopic properties, and intermolecular interaction potential remains largely unexplored. This technical guide outlines a prospective theoretical investigation of this compound, leveraging a suite of computational chemistry methods. We present a structured approach, beginning with the optimization of the molecular geometry using Density Functional Theory (DFT), followed by an in-depth analysis of its vibrational and electronic spectra, and culminating in an exploration of its potential as a bioactive agent through molecular docking. This whitepaper is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed protocols for a thorough theoretical characterization of this promising molecule.
Introduction: The Rationale for a Theoretical Deep Dive
Anthranilic acid and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1] The introduction of a bromine atom and an N-carboxymethyl group is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Theoretical studies provide a powerful, cost-effective, and time-efficient means to elucidate these properties at the atomic level, offering insights that can guide further experimental work.
This guide proposes a multi-faceted theoretical investigation of this compound, focusing on three key areas:
-
Structural and Electronic Characterization: Understanding the molecule's stable conformation, charge distribution, and frontier molecular orbitals.
-
Spectroscopic Signature Prediction: Simulating its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra to aid in its experimental identification and characterization.
-
Bioactivity Potential Assessment: Employing molecular docking to predict its binding affinity and mode of interaction with relevant biological targets.
Foundational Analysis: Molecular Geometry and Electronic Structure
A prerequisite for any meaningful theoretical study is the determination of the molecule's most stable three-dimensional structure. Density Functional Theory (DFT) has emerged as a robust and widely used method for this purpose, offering a favorable balance between computational cost and accuracy.[2]
Protocol for Geometry Optimization and Vibrational Analysis
-
Initial Structure Generation: The 2D structure of this compound will be sketched using a molecular editor and converted to a 3D conformation.
-
Computational Method Selection: The geometry optimization will be performed using the Gaussian suite of programs. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended for its proven performance with organic molecules.[3] A Pople-style basis set, such as 6-311++G(d,p), will be employed to provide a good description of the electronic structure, including polarization and diffuse functions to account for lone pairs and potential hydrogen bonding.[4][5]
-
Optimization Procedure: The structure will be optimized in the gas phase to find the global minimum on the potential energy surface. The convergence criteria will be set to the software's default 'tight' settings to ensure a high-quality result.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies will be used to simulate the IR spectrum.
Workflow for Geometry Optimization and Vibrational Analysis
Caption: Workflow for the geometry optimization and vibrational analysis of this compound.
Delving Deeper: Frontier Molecular Orbitals and Natural Bond Orbital Analysis
With the optimized geometry, we can probe the molecule's electronic properties.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[6][7] The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its susceptibility to electronic excitation. A smaller gap suggests higher reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[4][8][9][10][11] This method localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) elements, closely resembling a Lewis structure. NBO analysis will be used to determine the natural atomic charges on each atom, providing insights into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.
Predicting Spectroscopic Signatures
Theoretical calculations can predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data.
Simulating the UV-Vis Spectrum with TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[12][13][14][15][16]
-
Input Geometry: The B3LYP/6-311++G(d,p) optimized geometry of this compound will be used as the starting point.
-
Excitation Energy Calculation: A TD-DFT calculation will be performed to compute the vertical excitation energies for the first 10-20 singlet excited states.
-
Solvent Effects: To better correlate with experimental conditions, solvent effects (e.g., in ethanol or DMSO) will be incorporated using the Polarizable Continuum Model (PCM).
-
Spectrum Generation: The calculated excitation energies and oscillator strengths will be used to generate a theoretical UV-Vis spectrum.
Predicting NMR Chemical Shifts with the GIAO Method
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.[5][17][18][19]
-
Input Geometry: The optimized geometry of the target molecule will be used.
-
Reference Compound Calculation: The same level of theory will be used to calculate the absolute magnetic shielding tensors for a reference compound, typically tetramethylsilane (TMS).
-
Chemical Shift Calculation: The chemical shift of each nucleus in this compound will be calculated by subtracting its absolute shielding value from that of the corresponding nucleus in TMS.
-
Correlation with Experimental Data: The calculated ¹H and ¹³C NMR chemical shifts will be compared with available experimental data to validate the computational methodology.[17]
Exploring Bioactivity: Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20][21][22][23] It is a cornerstone of structure-based drug design. Given the prevalence of anthranilic acid derivatives as enzyme inhibitors, we propose to investigate the interaction of this compound with a relevant biological target.
Protocol for Molecular Docking
-
Target Selection: A suitable protein target will be selected based on the known activities of similar anthranilic acid derivatives. For instance, cyclooxygenase (COX) enzymes are a common target for anti-inflammatory drugs derived from this scaffold.
-
Ligand and Receptor Preparation: The 3D structure of this compound will be prepared by assigning partial charges and defining rotatable bonds. The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands will be removed, and hydrogen atoms will be added.
-
Docking Simulation: Software such as AutoDock or Glide will be used to perform the docking calculations.[22][24] The search algorithm will explore a multitude of possible binding poses of the ligand within the active site of the protein.
-
Analysis of Results: The docking results will be analyzed based on the binding energy scores and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Workflow for Molecular Docking
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Methodological & Application
The Strategic Utility of 5-Bromo-N-(carboxymethyl)anthranilic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffolding for Complex Molecular Architectures
5-Bromo-N-(carboxymethyl)anthranilic acid, also known as N-(4-Bromo-2-carboxyphenyl)glycine, is a richly functionalized aromatic building block with significant potential in organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1][2] Its strategic placement of a bromine atom, a secondary amine, and two carboxylic acid moieties offers a versatile platform for the construction of diverse and complex molecular architectures. The inherent reactivity of these functional groups can be selectively harnessed to forge new carbon-carbon and carbon-heteroatom bonds, as well as to construct novel heterocyclic frameworks.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and robust protocols for its use. We will delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these methods but also adapt them for their unique synthetic challenges.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Reference(s) |
| CAS Number | 32253-75-1 | [1][3] |
| Molecular Formula | C₉H₈BrNO₄ | [1] |
| Molecular Weight | 274.07 g/mol | [1] |
| Melting Point | 215-218 °C (decomposes) | [3] |
| Appearance | White to light brown solid | [4] |
| Solubility | Soluble in organic solvents like ethyl acetate and methanol; sparingly soluble in water. | [4] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[5]
Core Synthetic Applications: A Multifaceted Building Block
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The following sections provide detailed protocols for key transformations.
Application Note 1: Synthesis of this compound
The title compound is readily prepared from commercially available starting materials. The following protocol is based on a well-established nucleophilic substitution reaction.
Reaction Scheme:
Caption: A two-step, one-pot synthesis of the title compound.
Protocol 1: Synthesis of this compound [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromobenzoic acid (9.0 mmol, 1.0 eq) in 15 mL of 2 N aqueous sodium carbonate.
-
Addition of Reagent: Slowly add a solution of chloroacetic acid (7.3 mmol, 0.81 eq) in 7.5 mL of 2 N aqueous sodium carbonate to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80 °C and stir vigorously for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and acidify with 2 N hydrochloric acid until the aqueous layer is acidic.
-
Extraction: Separate the organic layer. The aqueous layer can be further extracted with diethyl ether (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain a light brown solid.
-
Purification: The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and methanol (1:1 v/v) as the eluent to yield the pure product as a white solid.
Expected Yield: Approximately 60%.
Application Note 2: Intramolecular Cyclization to Form Heterocyclic Scaffolds
The presence of two carboxylic acid groups and a secondary amine makes this compound an excellent precursor for the synthesis of seven-membered heterocyclic rings, such as 1,4-benzodiazepine-3,5-diones. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The cyclization can be achieved through a double amide bond formation, typically facilitated by a coupling agent or by thermal dehydration.
Reaction Scheme:
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Bromo-N-(carboxymethyl)anthranilic acid
Introduction
5-Bromo-N-(carboxymethyl)anthranilic acid is a versatile and highly functionalized starting material poised for the synthesis of a variety of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring a bromine substituent for potential further derivatization, a secondary amine, and two carboxylic acid moieties, offers multiple reactive sites for intramolecular cyclization reactions. This guide provides detailed application notes and protocols for the synthesis of key heterocyclic compounds, namely 1,4-benzodiazepine-2,5-diones and 1,4-benzoxazin-3-ones, from this valuable precursor. The protocols are designed for researchers, scientists, and professionals in drug development, with a focus on the rationale behind the experimental choices and the practical aspects of the syntheses.
Scientific Integrity and Logic
The synthetic protocols detailed herein are grounded in established principles of organic chemistry and are supported by analogous transformations reported in the peer-reviewed literature. The choice of reagents and reaction conditions is based on achieving efficient cyclization while minimizing side reactions. Each protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.
I. Synthesis of 7-Bromo-1,4-benzodiazepine-2,5-diones
The synthesis of the 1,4-benzodiazepine-2,5-dione scaffold from this compound represents a direct and atom-economical approach to this privileged heterocyclic system.[3] 1,4-Benzodiazepine derivatives are well-known for their wide range of biological activities, acting as central nervous system depressants.[4] The intramolecular condensation between the two carboxylic acid groups and the secondary amine is the key transformation.
Mechanistic Rationale
The formation of the seven-membered ring can be achieved through a double amide bond formation. This typically requires the activation of both carboxylic acid groups. The use of a coupling agent, such as a carbodiimide, facilitates the formation of an active ester or a related intermediate, which is then susceptible to intramolecular nucleophilic attack by the amine. A two-step, one-pot approach is proposed, where the more reactive carboxylic acid is first activated and cyclized, followed by the second cyclization.
Experimental Protocol: Synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e][5][6]diazepine-2,5-dione
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Coupling Agent Addition: To the stirred solution, add the carbodiimide coupling agent (DCC or EDC, 2.2 eq) and a catalytic amount of DMAP.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
If DCC was used, a precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 7-Bromo-3,4-dihydro-1H-benzo[e][5][6]diazepine-2,5-dione.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | DCC or EDC, DMAP |
| Solvent | Anhydrous DCM or THF |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Expected Product | 7-Bromo-3,4-dihydro-1H-benzo[e][5][6]diazepine-2,5-dione |
| Purification | Column Chromatography |
Visualization of the Synthetic Pathway
Caption: Synthesis of 7-Bromo-1,4-benzodiazepine-2,5-dione.
II. Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
The synthesis of the 1,4-benzoxazin-3-one core from this compound involves an intramolecular cyclodehydration reaction. This class of compounds serves as an important building block in the synthesis of pharmaceutical agents.[7]
Mechanistic Rationale
The cyclization to form the six-membered benzoxazinone ring can be achieved through the formation of an ester linkage between the anthranilic acid's carboxylic group and the hydroxyl group that can be formed from the N-carboxymethyl substituent, or more directly through dehydration. A plausible approach involves the use of a dehydrating agent that promotes the intramolecular esterification. Acetic anhydride is a common and effective reagent for such transformations. Another approach is the use of cyanuric chloride for the cyclodehydration of N-acylanthranilic acids, which has been shown to be an efficient method.[1]
Experimental Protocol: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
Materials:
-
This compound
-
Acetic Anhydride or Cyanuric Chloride
-
Triethylamine (for the cyanuric chloride method)
-
Anhydrous Toluene or Dioxane (for the cyanuric chloride method)
-
Ice-water
-
Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Ethanol or other suitable solvent for recrystallization
Procedure (Method A: Acetic Anhydride):
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in acetic anhydride (5-10 eq).
-
Heating: Heat the mixture to reflux with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water to hydrolyze the excess acetic anhydride.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then with a dilute sodium bicarbonate solution until the effervescence ceases.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
Procedure (Method B: Cyanuric Chloride): [1]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add triethylamine (1.1 eq) and then a solution of cyanuric chloride (1.0 eq) in anhydrous toluene dropwise.
-
Heating: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture and filter to remove the triethylamine hydrochloride and cyanuric acid byproducts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary:
| Parameter | Method A (Acetic Anhydride) | Method B (Cyanuric Chloride) |
| Key Reagents | Acetic Anhydride | Cyanuric Chloride, Triethylamine |
| Solvent | Acetic Anhydride (reagent and solvent) | Anhydrous Toluene |
| Reaction Time | 1-3 hours | 4-8 hours |
| Temperature | Reflux | Reflux |
| Expected Product | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one |
| Purification | Recrystallization | Recrystallization or Column Chromatography |
Visualization of the Synthetic Pathway
Caption: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of important heterocyclic compounds. The protocols provided in this guide offer rational and experimentally sound approaches for the preparation of 7-bromo-1,4-benzodiazepine-2,5-diones and 6-bromo-2H-1,4-benzoxazin-3(4H)-ones. These methods are based on well-established chemical transformations and provide a solid foundation for further exploration and optimization in a research and development setting. The synthesized compounds can serve as key intermediates for the development of novel therapeutic agents.
References
- Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][5][8]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. URL: [Link]
- Methods for synthesis of substituted quinazolin-2,4-diones.
- Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. URL: [Link]
- 6-BROMO-4H-BENZO[D][5][8]OXAZIN-4-ONE - MySkinRecipes. MySkinRecipes. URL: [Link]
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
- Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Scribd. URL: [Link]
- New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
- Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Semantic Scholar. URL: [Link]
- (PDF) Synthesis of New Quinazoline-2,4(1H,3H)-dione non-nucleoside Analogues of the reverse transcriptase inhibitor TNK-651:.
- Synthesis and identification of benzo[d][5][8]oxazin-4-one derivatives and testing of antibacterial activity of some of them. International journal of health sciences. URL: [Link]
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. URL: [Link]
- Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Diyala Journal of Pure Science. URL: [Link]
- 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][5][6]diazepine-2,5-dione. PubChem. URL: [Link]
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. URL: [Link]
- Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. URL: [Link]
- Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Semantic Scholar. URL: [Link]
- Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. URL: [Link]
- Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. Scite.ai. URL: [Link]
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- 5. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Application of 5-Bromo-N-(carboxymethyl)anthranilic Acid in the Synthesis of Bioactive Heterocycles: A Guide for Researchers
In the landscape of modern drug discovery and development, the strategic selection of precursor molecules is paramount to the efficient synthesis of novel therapeutic agents. Among these, 5-Bromo-N-(carboxymethyl)anthranilic acid emerges as a versatile and highly valuable scaffold. Its unique structural features, including a bromine substituent for potential further functionalization and a reactive N-(carboxymethyl) side chain, offer a gateway to a diverse array of bioactive heterocyclic compounds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field of drug development.
Introduction: The Architectural Advantage of this compound
This compound is a derivative of anthranilic acid, a well-established building block in medicinal chemistry.[1] The presence of the bromine atom at the 5-position of the benzene ring provides a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the biological activity of the final compounds. Furthermore, the N-(carboxymethyl) group is not merely a passive substituent; its carboxylic acid and secondary amine functionalities are key reactive sites for the construction of heterocyclic rings, most notably quinazolinones and benzodiazepines. These classes of compounds are renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][2][3]
This document will elucidate the synthetic pathways to leverage the unique reactivity of this compound for the generation of potent bioactive molecules. We will delve into specific protocols, the rationale behind experimental choices, and the potential biological implications of the resulting compounds.
Core Synthetic Applications: Building Bioactive Scaffolds
The primary utility of this compound lies in its propensity to undergo intramolecular cyclization reactions to form fused heterocyclic systems. The two most prominent and pharmacologically significant scaffolds accessible from this precursor are quinazolinones and benzodiazepines.
I. Synthesis of Bioactive Quinazolinone Derivatives
Quinazolinones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5] The synthesis of 3-substituted quinazolin-4-ones from N-substituted anthranilic acids is a well-established strategy. The N-(carboxymethyl) group of our precursor can be strategically incorporated into the quinazolinone ring system.
Caption: Synthetic pathway from this compound to a quinazolinone derivative.
This protocol outlines a general procedure for the synthesis of a quinazolinone derivative from this compound. The choice of cyclizing agent (e.g., formamide or acetic anhydride) will determine the substituent at the 2-position of the quinazolinone ring.
Materials:
-
This compound
-
Formamide (or Acetic Anhydride)
-
Sand bath or heating mantle
-
Round-bottom flask with reflux condenser
-
Ethanol
-
Deionized water
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) with an excess of formamide (approximately 5-10 equivalents).[6][7]
-
Heating: Heat the reaction mixture using a sand bath or heating mantle to 150-160°C.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: Maintain the temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water with stirring.
-
Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 6-Bromo-3-(carboxymethyl)quinazolin-4-one.
Causality Behind Experimental Choices:
-
Excess Formamide: Using an excess of formamide serves as both a reactant and a solvent, driving the reaction to completion.
-
High Temperature: The high reaction temperature is necessary to facilitate the dehydration and cyclization steps leading to the formation of the quinazolinone ring.
-
Recrystallization: This purification technique is crucial for removing unreacted starting materials and by-products, resulting in a product of high purity suitable for biological evaluation.
Quinazolinone derivatives are known to exert their biological effects through various mechanisms, including the inhibition of enzymes like thymidylate synthase and receptor tyrosine kinases, which are crucial for cancer cell proliferation.[8] The synthesized 6-Bromo-3-(carboxymethyl)quinazolin-4-one can serve as a platform for further derivatization at the carboxylic acid moiety to enhance its biological activity and target specificity.
Caption: Potential mechanism of action for a quinazolinone derivative as an EGFR inhibitor.
II. Synthesis of Bioactive 1,4-Benzodiazepine-2,5-dione Derivatives
1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[9][10] Their mechanism of action typically involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[9] The synthesis of 1,4-benzodiazepine-2,5-diones from N-substituted anthranilic acid derivatives provides access to a unique subset of this important scaffold.
Caption: Synthetic pathway for the formation of a 1,4-benzodiazepine-2,5-dione.
This protocol is adapted from methodologies for the synthesis of 1,4-benzodiazepine-2,5-diones from N-carbamoylmethylanthranilic acids, highlighting the utility of the N-(carboxymethyl) group in forming the seven-membered ring.[11]
Materials:
-
This compound
-
Thionyl chloride or other activating agent
-
Ammonium hydroxide or a primary amine
-
A suitable solvent (e.g., Tetrahydrofuran - THF)
-
A non-nucleophilic base (e.g., Triethylamine)
-
Round-bottom flask with a stirrer and inert atmosphere setup
-
Standard work-up and purification equipment
Procedure:
-
Formation of the Amide: Convert the carboxylic acid of the N-(carboxymethyl) group to an amide. This can be achieved by first activating the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with ammonium hydroxide or a primary amine.
-
Activation of the Anthranilic Acid Carboxyl Group: In a separate step, the carboxylic acid group on the anthranilic acid ring needs to be activated to facilitate the final cyclization. This can be done using a reagent like acetic anhydride in the presence of a non-nucleophilic base.
-
Intramolecular Cyclization: The activated intermediate will then undergo an intramolecular nucleophilic attack by the amide nitrogen to form the seven-membered benzodiazepine ring. This step is typically carried out in an inert solvent like THF under reflux conditions.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve extraction and washing. The final product is purified using column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Stepwise Activation: The stepwise activation of the two carboxylic acid groups is crucial to control the regioselectivity of the cyclization and prevent the formation of unwanted side products.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is important to prevent side reactions with atmospheric moisture and oxygen, especially when using reactive intermediates like acid chlorides.
-
Chromatographic Purification: Column chromatography is often necessary to separate the desired benzodiazepine derivative from any unreacted starting materials and by-products, ensuring a high purity of the final compound.
Benzodiazepine derivatives are well-known for their action on the central nervous system.[12] They bind to a specific site on the GABA-A receptor, a ligand-gated ion channel, and allosterically modulate its activity.[9] This enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to a decrease in neuronal excitability. This mechanism is responsible for their anxiolytic, sedative, and anticonvulsant effects.
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Data Summary and Characterization
The successful synthesis of these bioactive molecules must be confirmed through rigorous characterization. The following table provides expected data for the precursor and a representative product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| This compound | C₉H₈BrNO₄ | 274.07 | 215-218 (dec.) | IR (cm⁻¹): 3400-2500 (O-H, N-H), 1700 (C=O); ¹H NMR (DMSO-d₆): δ 12.5 (s, 1H, COOH), 8.0 (d, 1H, Ar-H), 7.5 (dd, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 4.1 (s, 2H, CH₂), 3.9 (t, 1H, NH) |
| 6-Bromo-3-(carboxymethyl)quinazolin-4-one | C₁₀H₇BrN₂O₃ | 283.08 | >250 | IR (cm⁻¹): 3300-2500 (O-H), 1680 (C=O, quinazolinone), 1720 (C=O, acid); ¹H NMR (DMSO-d₆): δ 13.0 (s, 1H, COOH), 8.2 (s, 1H, H-2), 8.0 (d, 1H, Ar-H), 7.8 (dd, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 4.8 (s, 2H, CH₂) |
Conclusion and Future Perspectives
This compound stands as a precursor of significant potential for the synthesis of diverse and pharmacologically relevant heterocyclic compounds. The strategic incorporation of its N-(carboxymethyl) group into quinazolinone and benzodiazepine scaffolds opens avenues for the development of novel therapeutic agents. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic utility of this versatile building block. Future research should focus on the extensive derivatization of the synthesized scaffolds, followed by comprehensive biological screening to identify lead compounds with enhanced potency and selectivity for various therapeutic targets.
References
- Alagarsamy, V., Solomon, V. R., Vanikavitha, G., Paluchamy, V., Ravichandran, M., Sujin, A. A., Thanga-thirupathy, A., Amuthalakshmi, S., & Revathi, R. (2002). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-phenyl-3-substituted quinazolin-4(3H)-ones. Biol Pharm Bull., 25(11), 1432–1435.
- Note Synthesis of 5-bromo-2-substituted-4(3H)- quinazolinone. (n.d.).
- Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. (2011). Res Pharm Sci., 6(2), 93–100.
- Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
- Mishra, A. D. (n.d.). A New Route for the Synthesis of Quinazolinones.
- Quinazoline derivatives: synthesis and bioactivities. (2013). PMC.
- Synthesis of some new quinazolinone derivatives and evaluation of their antimicrobial activities. (n.d.). PMC.
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing.
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- General Pharmacology and Neuropharmacology of Benzodiazepine Deriv
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Application Notes and Protocols: 5-Bromo-N-(carboxymethyl)anthranilic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Targeting the Kynurenine Pathway
The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan in mammals.[1] Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, under inflammatory conditions, the upregulation of KP enzymes, particularly Kynurenine 3-Monooxygenase (KMO), can lead to an imbalance in neuroactive metabolites.[2] KMO is a critical enzyme that converts kynurenine to the neurotoxin 3-hydroxykynurenine (3-HK).[3] The inhibition of KMO presents a promising therapeutic strategy, as it not only curtails the production of downstream neurotoxic metabolites like 3-HK and quinolinic acid but also shunts the pathway toward the production of the neuroprotective metabolite, kynurenic acid.[1][4] This strategic modulation of the KP has significant therapeutic potential for a range of neurodegenerative disorders, including Alzheimer's, Huntington's, and Parkinson's diseases.[3][5][6]
5-Bromo-N-(carboxymethyl)anthranilic acid, a derivative of anthranilic acid, emerges as a compelling candidate for investigation as a KMO inhibitor. The anthranilic acid scaffold is a privileged structure in medicinal chemistry, known to be a pharmacophore for various biologically active compounds.[7] The structural characteristics of this compound, featuring a bromine substituent and a carboxymethyl group on the anthranilic acid core, suggest its potential for interaction with the active site of KMO, making it a molecule of interest for screening and development in the context of neurodegenerative disease therapeutics.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery workflows.
| Property | Value |
| Molecular Formula | C₉H₈BrNO₄ |
| Molecular Weight | 274.07 g/mol |
| CAS Number | 32253-75-1 |
| Melting Point | 215-218 °C (decomposes) |
| Appearance | White to tan powder or crystals |
| Solubility | Soluble in organic solvents such as DMSO |
Proposed Mechanism of Action: KMO Inhibition
It is hypothesized that this compound may act as an inhibitor of Kynurenine 3-Monooxygenase (KMO). KMO is an NADPH-dependent flavin monooxygenase located on the outer mitochondrial membrane.[5] It catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine.[5] By inhibiting KMO, this compound could potentially block the production of neurotoxic downstream metabolites and increase the levels of neuroprotective kynurenic acid.[1]
Figure 1: Proposed mechanism of action of this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the potential of this compound as a KMO inhibitor.
Protocol 1: In Vitro KMO Inhibition Assay (Biochemical)
This protocol is designed to determine the direct inhibitory effect of this compound on recombinant human KMO enzyme activity. The assay measures the consumption of the cofactor NADPH, which is monitored by the decrease in absorbance at 340 nm.[8][9]
Materials and Reagents:
-
Recombinant Human KMO (His-tagged)
-
L-Kynurenine
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
KMO Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Ro 61-8048)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Experimental Workflow:
Figure 2: Workflow for the in vitro KMO inhibition assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a stock solution of the positive control inhibitor in DMSO.
-
Prepare working solutions of L-Kynurenine and NADPH in assay buffer.
-
-
Assay Setup:
-
In a 96-well UV-transparent microplate, add the following to each well:
-
Blank (No Enzyme): Assay buffer, vehicle (DMSO), and substrate mix.
-
Positive Control (No Inhibitor): Assay buffer, KMO enzyme, and vehicle (DMSO).
-
Test Compound: Assay buffer, KMO enzyme, and diluted this compound.
-
Positive Control Inhibitor: Assay buffer, KMO enzyme, and diluted positive control inhibitor.
-
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a pre-determined volume of the substrate mixture (L-Kynurenine and NADPH) to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 340 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of KMO inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Positive Control - Absorbance of Blank)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.
-
Protocol 2: Cell-Based KMO Activity Assay
This protocol assesses the ability of this compound to inhibit KMO activity within a cellular context. This provides insights into cell permeability and target engagement in a more physiologically relevant system.[10]
Materials and Reagents:
-
Human cell line expressing KMO (e.g., HEK293 cells stably expressing human KMO, or primary human peripheral blood mononuclear cells (PBMCs))
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
L-Kynurenine (substrate)
-
Phorbol 12-myristate 13-acetate (PMA) for stimulating KMO expression in PBMCs (optional)
-
Cell lysis buffer
-
LC-MS/MS system for quantifying 3-hydroxykynurenine
Experimental Workflow:
Figure 3: Workflow for the cell-based KMO activity assay.
Step-by-Step Procedure:
-
Cell Culture:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle (DMSO).
-
Incubate for a predetermined time (e.g., 1-2 hours).
-
-
Substrate Addition:
-
Add L-Kynurenine to the wells to initiate the cellular KMO reaction.
-
-
Incubation:
-
Incubate the cells for a time sufficient to allow for the production of 3-hydroxykynurenine (e.g., 4-24 hours).
-
-
Sample Collection and Preparation:
-
Harvest the cell supernatant and/or lyse the cells.
-
Prepare the samples for LC-MS/MS analysis (e.g., protein precipitation, centrifugation).
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of 3-hydroxykynurenine in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of KMO inhibition based on the reduction in 3-hydroxykynurenine levels in the treated cells compared to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion and Future Directions
These application notes and protocols provide a comprehensive framework for the initial investigation of this compound as a potential KMO inhibitor for the treatment of neurodegenerative diseases. Positive results from these in vitro and cell-based assays would warrant further studies, including lead optimization to improve potency and drug-like properties, in vivo efficacy studies in animal models of neurodegeneration, and detailed pharmacokinetic and toxicological profiling. The exploration of this and similar anthranilic acid derivatives could pave the way for novel therapeutic interventions targeting the kynurenine pathway.
References
- Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC - PubMed Central.
- KMO Inhibitor Screening Assay Kit - BPS Bioscience.
- Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - Research Explorer - The University of Manchester.
- Therapeutic potential of targeting kynurenine pathway in neurodegenerative diseases | Request PDF - ResearchGate.
- Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC.
- Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease - Michael J. Fox Foundation.
- Development of a cell-based assay to measure kynurenine monooxygenase... - ResearchGate.
- KMO Inhibitor Screening Assay Kit (96-well) - BPS Bioscience.
- Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues.
- Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - PMC - PubMed Central.
- Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PubMed Central.
- Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed.
- Human KMO (Kynurenine-3-Monooxygenase) ELISA Kit (AEKE00933) - Assay Genie.
- Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180.
- Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed.
- A Quantitative Structure-Activity Relationship Study on Some Series of Anthranilic Acid-Based Matrix Metalloproteinase Inhibitors - PubMed.
- Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - Frontiers.
- Chemical structures and potency of known KMO inhibitors. (A) Compounds... - ResearchGate.
- KMO inhibitor developed by GlaxoSmithKline; summary. - ResearchGate.
- KMO Inhibition Improves Seizures and Depressive-like Behaviors Without Aggravating Cognitive Impairment in Epileptic Mice - MDPI.
- Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - NIH.
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5-Bromo-N-(carboxymethyl)anthranilic acid in the synthesis of anti-inflammatory agents
Application Notes & Protocols
Topic: 5-Bromo-N-(carboxymethyl)anthranilic Acid in the Synthesis of Novel Anti-inflammatory Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Anthranilic Acid Scaffold in Anti-Inflammatory Drug Discovery
Derivatives of anthranilic acid represent a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This chemical scaffold is present in widely recognized agents such as mefenamic acid and flufenamic acid, which have been used for decades to manage pain and inflammation.[1][2][3] The therapeutic effects of these molecules are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4][5]
The strategic modification of the anthranilic acid core continues to be a fertile area for discovering new chemical entities with improved potency, selectivity, and safety profiles. This guide focuses on a particularly versatile starting material: This compound . We will explore the scientific rationale for its use and provide detailed protocols for its application in synthesizing next-generation anti-inflammatory drug candidates. The presence of the bromine atom can modulate the compound's electronic properties and lipophilicity, while the N-(carboxymethyl) group offers a reactive handle for building diverse molecular libraries.
Scientific Rationale and Mechanistic Insights
The Role of the Anthranilic Acid Core: A Privileged Scaffold
The anti-inflammatory activity of N-arylanthranilic acids is intrinsically linked to their specific structural features which allow for effective inhibition of COX enzymes.
-
Cyclooxygenase (COX) Inhibition: Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes.[6] Most NSAIDs function by blocking the active site of these enzymes.
-
Structure-Activity Relationship (SAR): The acidic moiety, typically a carboxylic acid, is fundamental for activity. It is believed to anchor the inhibitor within the active site of the COX enzyme through ionic interactions.[7] The N-substituted aromatic ring provides additional hydrophobic and van der Waals interactions, which are critical for potency and can be modified to achieve selectivity for the inducible COX-2 isoform over the constitutive COX-1, potentially reducing gastrointestinal side effects.[4][8]
Causality Behind Experimental Design: Why Use this compound?
The selection of this specific precursor is a deliberate choice rooted in established medicinal chemistry principles:
-
Halogenation Strategy: The bromine atom at the 5-position is not merely a placeholder. Halogens can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties by increasing lipophilicity, which can enhance membrane permeability and binding affinity.
-
A Versatile Synthetic Handle: The N-(carboxymethyl) group is the key to synthetic versatility. Its terminal carboxylic acid is a prime site for chemical modification, particularly for forming stable amide bonds. This allows for the systematic introduction of a wide array of chemical fragments, enabling a thorough exploration of the SAR and the optimization of biological activity.
The following diagram illustrates the general workflow from the precursor to biological evaluation.
Caption: Drug discovery workflow from synthesis to lead identification.
Experimental Protocol: Synthesis of a Novel Amide Derivative
This section provides a self-validating, step-by-step protocol for synthesizing a novel anti-inflammatory agent via amide coupling. The trustworthiness of this protocol lies in its use of standard, well-documented chemical transformations and purification methods.
Principle
The carboxylic acid of the N-(carboxymethyl) group on the starting material is activated using a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to form a reactive O-acylisourea intermediate. This intermediate readily reacts with a primary amine (in this case, a substituted aniline) to form a thermodynamically stable amide bond, yielding the desired product.
The general reaction scheme is depicted below.
Caption: General scheme for amide coupling synthesis.
Materials and Reagents
| Reagent | Acronym | Grade | Supplier |
| This compound | - | ≥98% | Major suppliers |
| Substituted Aniline (e.g., 4-fluoroaniline) | - | ≥99% | Major suppliers |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | ≥98% | Major suppliers |
| Hydroxybenzotriazole | HOBt | Anhydrous, ≥97% | Major suppliers |
| N,N-Diisopropylethylamine | DIPEA | ≥99.5% | Major suppliers |
| N,N-Dimethylformamide | DMF | Anhydrous, ≥99.8% | Major suppliers |
| Dichloromethane (DCM) | DCM | HPLC Grade | Major suppliers |
| Ethyl Acetate (EtOAc) | EtOAc | HPLC Grade | Major suppliers |
| Hexanes | - | HPLC Grade | Major suppliers |
| Hydrochloric Acid (HCl) | - | 1 M aqueous solution | In-house prep |
| Sodium Bicarbonate (NaHCO₃) | - | Saturated solution | In-house prep |
| Magnesium Sulfate (MgSO₄) | - | Anhydrous | Major suppliers |
| Silica Gel | - | 230-400 mesh | Major suppliers |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 10 mL per gram of starting material). Stir the solution with a magnetic stir bar until fully dissolved.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes. Rationale: HOBt is added to suppress side reactions and improve the efficiency of the coupling by forming a more stable activated ester.
-
Amine Addition: Add the selected substituted aniline (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). Rationale: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the acid formed during the reaction, driving the equilibrium towards product formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using Thin Layer Chromatography (TLC) with a mobile phase of 30-50% EtOAc in Hexanes.[1][3] The reaction is complete when the starting material spot is no longer visible. This typically takes 12-24 hours.
-
Quenching and Extraction (Work-up):
-
Once complete, pour the reaction mixture into a separatory funnel containing 100 mL of EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). Rationale: The acid wash removes excess amine and DIPEA. The bicarbonate wash removes unreacted carboxylic acid and HOBt.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of EtOAc in Hexanes (e.g., 10% to 40%).
-
Characterization: Combine the pure fractions (as determined by TLC), concentrate under reduced pressure, and dry under high vacuum. Confirm the structure and purity of the final compound using ¹H NMR, Mass Spectrometry, and IR spectroscopy.[1][3][6]
Biological Evaluation: A High-Level Workflow
After successful synthesis and characterization, the novel derivatives must be evaluated for their anti-inflammatory potential.
In Vitro Screening
-
Primary Assay (COX Inhibition): The first step is to determine the compound's ability to inhibit COX-1 and COX-2. A whole-blood assay is a robust method that measures the inhibition of prostaglandin (PGE₂) or thromboxane (TXB₂) production in response to specific stimuli.[4][5] This provides IC₅₀ values (the concentration required for 50% inhibition) for both isoforms.
-
Secondary Assay (Anti-inflammatory Cytokine Inhibition): Promising compounds can be further tested for their ability to suppress the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages or peripheral blood mononuclear cells.[9]
In Vivo Efficacy Model
-
Carrageenan-Induced Paw Edema: This is a standard and well-accepted animal model for evaluating acute anti-inflammatory activity.[1][3] The synthesized compound is administered to rats, followed by an injection of carrageenan into the paw, which induces a localized inflammatory response (edema). The reduction in paw swelling in the treated group compared to a control group indicates in vivo efficacy.
Data Summary
The data generated from these assays can be summarized to compare the potency and selectivity of the newly synthesized derivatives.
| Compound ID | R-Group (on Amine) | Yield (%) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| JS-01 | -H | 78 | 15.2 | 1.8 | 8.4 |
| JS-02 | 4-Fluoro | 85 | 12.5 | 0.9 | 13.9 |
| JS-03 | 4-Methoxy | 81 | 25.1 | 2.2 | 11.4 |
| JS-04 | 3-Trifluoromethyl | 72 | 8.9 | 0.5 | 17.8 |
Note: Data are hypothetical for illustrative purposes.
Conclusion
This compound serves as an exceptionally valuable and versatile platform for the synthesis of novel anti-inflammatory agents. The well-defined reactive handle provided by the N-(carboxymethyl) group allows for the systematic and efficient generation of diverse chemical libraries through robust protocols like amide coupling. This strategic approach, grounded in established principles of medicinal chemistry, enables researchers to rigorously explore structure-activity relationships and develop new drug candidates with potentially superior efficacy and safety profiles for the management of inflammatory diseases.
References
- Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and pharmacological evaluation of newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 18(3), 918-922.
- Milusheva, M., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 28(3), 1345.
- Joshi, J., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 734.
- Kumar, A., et al. (2010). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N-SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
- Scherrer, R. A., & Winder, C. V. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4A), 621-627.
- Saeed, A., et al. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical and Phytopharmacological Research, 3(4), 282-286.
- Joshi, J., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences.
- Joshi, J., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 734.
- Patent WO2011098386A1. (2011). Process for the preparation of an anthranilic acid derivative. Google Patents.
- Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research, 56(3s), s431-s441.
- ResearchGate Publication. Anti-Inflammatory and Anti-Microbial Activity of Flustramine-S and 4-Bromo Anthranilic Acid Derivatives: Synthesis, in Vitro and in Vivo Studies.
- Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents.
- Liu, M., et al. (2025). The structure–activity relationship of the anti-inflammatory activity of stilbene analogs. Molecular Diversity.
- Platten, M., et al. (2007). The anti-allergic drug, N-(3',4'-dimethoxycinnamonyl) anthranilic acid, exhibits potent anti-inflammatory and analgesic properties in arthritis. Rheumatology, 46(9), 1428-1432.
- El-Subbagh, H. I., et al. (1993). Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. Journal of medicinal chemistry, 36(15), 2075-2081.
- Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of developing drugs, 4(2).
- Solution Pharmacy. (2023). Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. YouTube.
- Wiley-VCH GmbH. (n.d.). This compound. SpectraBase.
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- 8. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Novel Platform for Androgen Receptor Antagonists Based on the 5-Bromo-N-Aryl-Anthranilic Acid Scaffold
Abstract
The androgen receptor (AR) remains a critical therapeutic target in the management of prostate cancer (PCa), even in advanced, castration-resistant stages (CRPC).[1] The emergence of resistance to existing therapies necessitates the exploration of novel chemical scaffolds that offer distinct mechanisms of AR antagonism.[2] This document provides a comprehensive guide to the development of a promising new class of AR antagonists derived from the halogen-substituted anthranilic acid platform. While anthranilic acid itself shows little activity, its esterified and substituted derivatives have demonstrated significant potential to inhibit androgen-dependent transactivation of both wild-type and mutated AR.[3] We will use 5-Bromo-N-(carboxymethyl)anthranilic acid as a representative starting scaffold to outline the strategic design, synthesis, and comprehensive evaluation of these next-generation AR inhibitors. The protocols herein are designed to be self-validating, providing researchers with the tools to assess binding affinity, functional antagonism, cellular effects, and preliminary in vivo efficacy.
Introduction: The Rationale for a New Chemical Scaffold
Androgen deprivation therapy (ADT) and first-generation non-steroidal AR antagonists like bicalutamide form the cornerstone of PCa treatment. However, resistance often develops through mechanisms such as AR gene amplification, overexpression, or mutations in the ligand-binding domain (LBD).[4] Second-generation antagonists like enzalutamide offer improved efficacy but are still susceptible to specific resistance mutations.[5]
The anthranilic acid framework represents a novel chemical platform that can overcome these limitations. Studies have shown that halogen-substituted anthranilic acid derivatives can inhibit the transactivation of wild-type AR and, crucially, AR mutants that confer resistance to both first- and second-generation antagonists.[2][6] This suggests a distinct mode of interaction with the AR-LBD. Furthermore, these compounds have been shown to inhibit PCa cell proliferation and induce cellular senescence, indicating a potent and therapeutically relevant downstream effect.[7]
This guide provides a strategic workflow, from chemical synthesis to preclinical validation, for developing potent and specific AR antagonists based on this scaffold.
The Androgen Receptor Signaling Pathway & Mechanism of Antagonism
Understanding the target pathway is fundamental. In its canonical pathway, the AR resides in the cytoplasm. Upon binding to androgens like dihydrotestosterone (DHT), it undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on target genes, recruiting coactivators and initiating transcription of genes like Prostate-Specific Antigen (PSA).[5]
Novel anthranilic acid-based antagonists function by competitively binding to the AR's ligand-binding domain. This binding event prevents the conformational changes required for coactivator recruitment, thereby inhibiting the downstream transcriptional activation of androgen-responsive genes.[3][8]
Caption: AR signaling pathway and the inhibitory mechanism of anthranilic acid antagonists.
Overall Experimental Workflow
The development process follows a logical progression from chemical synthesis to biological validation. This ensures that only the most promising compounds advance to more complex and resource-intensive stages.
Caption: High-level workflow for the development of novel androgen receptor antagonists.
Protocol 1: Synthesis of a Candidate Compound Library
Causality: The core anthranilic acid structure requires modification to enhance its AR antagonistic activity. Published research indicates that esterification of the carboxylic acid and specific substitutions on the N-aryl ring are critical for potency.[2][3] The bromine atom at the 5-position is a key halogen substitution. This protocol describes a representative, plausible synthesis strategy to generate a library of diverse esters for initial screening, starting from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
A library of diverse alcohols (e.g., ethanol, isopropanol, benzyl alcohol)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard glassware for organic synthesis
-
Purification apparatus (silica gel column chromatography, HPLC)
-
Analytical instruments (NMR, Mass Spectrometry)
Step-by-Step Methodology:
-
Acid Chloride Formation (Activation):
-
Dissolve 1 equivalent of this compound in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of oxalyl chloride (or thionyl chloride) dropwise. Add a catalytic amount of DMF if using oxalyl chloride.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to see the formation of the methyl ester.
-
Once complete, remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
-
Esterification:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 1.5 equivalents of the desired alcohol and 2.0 equivalents of TEA in anhydrous DCM.
-
Slowly add the acid chloride solution to the alcohol/amine solution at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer. Wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to isolate the desired ester derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Repeat steps 2-4 for each alcohol in the library to generate a diverse set of candidate compounds.
Protocol 2: In Vitro Evaluation of AR Antagonism
Competitive Radioligand Binding Assay
Causality: This assay directly measures the ability of a test compound to bind to the AR's ligand-binding domain by competing with a known high-affinity radiolabeled ligand. It is the primary screen to determine binding affinity (Ki).[9][10]
Materials:
-
Recombinant human AR-LBD protein
-
Radioligand: [³H]-R1881 (a potent synthetic androgen)
-
Test compounds (dissolved in DMSO)
-
Non-specific competitor: Dihydrotestosterone (DHT), unlabeled, at high concentration
-
Assay Buffer
-
Hydroxylapatite (HAP) slurry or 96-well filter plates
-
Scintillation fluid and counter
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Plate Setup (in triplicate):
-
Total Binding: Add assay buffer, [³H]-R1881, and recombinant AR protein.
-
Non-Specific Binding: Add a high concentration of unlabeled DHT, [³H]-R1881, and recombinant AR protein.
-
Test Compound: Add diluted test compound, [³H]-R1881, and recombinant AR protein.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation:
-
HAP Method: Add cold HAP slurry to each well to bind the receptor-ligand complexes. Incubate for 15 min at 4°C. Centrifuge to pellet the HAP, aspirate the supernatant, and wash the pellet multiple times with cold wash buffer.[10]
-
Filter Plate Method: Transfer the incubation mixture to a pre-soaked filter plate and apply a vacuum to separate the bound (retained on the filter) from the free ligand.[10]
-
-
Quantification: Add scintillation fluid to the washed pellets or filters and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
AR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)
Causality: While a binding assay confirms target engagement, it does not distinguish between an agonist (activator) and an antagonist (inhibitor). This functional cell-based assay measures the ability of a compound to inhibit androgen-induced gene transcription, confirming its antagonistic activity and providing a cellular potency (IC50) value.[11][12]
Materials:
-
Prostate cancer cell line (e.g., LNCaP or PC-3) stably or transiently transfected with:
-
An androgen receptor expression vector (if using AR-negative cells like PC-3).
-
A luciferase reporter plasmid driven by an ARE-containing promoter (e.g., MMTV or PSA promoter).
-
-
DHT (as agonist)
-
Test compounds
-
Cell culture medium and reagents
-
Luciferase assay substrate and luminometer
Step-by-Step Methodology:
-
Cell Plating: Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Treat cells with serial dilutions of the test compound for 1-2 hours (pre-incubation).
-
Add a fixed concentration of DHT (a concentration that gives ~80% of the maximal response, e.g., EC80) to all wells except the vehicle control.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability if necessary (e.g., a co-transfected Renilla luciferase or a separate viability assay).
-
Plot the percentage of DHT-induced activity against the log concentration of the test compound.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
| Assay | Parameter Measured | Purpose |
| Competitive Binding | Ki (Inhibition Constant) | Quantifies binding affinity to the AR-LBD. |
| Reporter Gene | IC50 (Inhibitory Concentration) | Quantifies functional potency in a cellular context. |
| Cell Proliferation | GI50 (Growth Inhibition) | Measures impact on cancer cell growth. |
Protocol 3: In Vivo Evaluation
Causality: In vitro success does not always translate to in vivo efficacy due to factors like metabolism, distribution, and bioavailability.[13] Animal models are essential to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a lead compound.[4]
Pharmacokinetic (PK) Study
Objective: To determine key PK parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[14]
Methodology:
-
Administer the lead compound to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and quantify the concentration of the compound using LC-MS/MS.
-
Use non-compartmental analysis to calculate PK parameters.
Pharmacodynamic (PD) and Efficacy Study (Xenograft Model)
Objective: To assess whether the compound can inhibit tumor growth in a living organism.
Model: An established model uses castrated male immunodeficient mice implanted with human prostate cancer cells (e.g., LNCaP or VCaP xenografts).[15] Transgenic mouse models expressing an androgen-dependent luciferase reporter can also be used for rapid, non-invasive assessment of AR pathway inhibition.[4][16]
Methodology:
-
Once tumors reach a palpable size, randomize mice into treatment groups (e.g., Vehicle, Bicalutamide/Enzalutamide as positive control, and different doses of the test compound).
-
Administer treatment daily via oral gavage.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, tumors can be excised for biomarker analysis (e.g., PSA expression).
-
Plot mean tumor volume over time for each group to determine efficacy.
Conclusion
The 5-bromo-N-aryl-anthranilic acid scaffold presents a scientifically robust and promising platform for the discovery of next-generation androgen receptor antagonists. The detailed protocols provided in this guide offer a comprehensive, step-by-step framework for the synthesis, in vitro characterization, and in vivo validation of novel drug candidates. By systematically evaluating binding, functional antagonism, cellular effects, and preclinical efficacy, researchers can efficiently identify lead compounds with the potential to overcome existing resistance mechanisms and improve therapeutic outcomes for patients with prostate cancer.
References
- Transgenic Mouse Model for Rapid Pharmacodynamic Evaluation of Antiandrogens. (2006). Cancer Research. [Link]
- Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. (2011). Journal of Peptide Science. [Link]
- In silico and in vitro assessment of androgen receptor antagonists. (2021).
- Cell-based assays for screening androgen receptor ligands. (2010). Journal of Visualized Experiments. [Link]
- Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. (2019). The Journal of Steroid Biochemistry and Molecular Biology. [Link]
- In silico and in vitro assessment of androgen receptor antagonists. (2021).
- Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands. (2006). Pharmaceutical Research. [Link]
- Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. (2011).
- Human androgen deficiency: insights gained from androgen receptor knockout mouse models. (2013).
- Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor-Darolutamide. (2023). Clinical Pharmacokinetics. [Link]
- Visualising androgen receptor activity in male and female mice. (2013). PLoS One. [Link]
- Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prost
- Androgen receptor antagonists for prostate cancer therapy. (2014).
- New knockout model confirms a role for androgen receptors in regulating anxiety-like behaviors and HPA response in mice. (2014). Psychoneuroendocrinology. [Link]
- Using Animal Models for Gender-Affirming Hormone Therapy. (2023). Endocrinology. [Link]
- SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. (2010). International Journal of Drug Development & Research. [Link]
- Pharmacokinetics, biodistribution and metabolism of a novel selective androgen receptor modulator designed for prostate cancer imaging. (2007). Journal of Steroid Biochemistry and Molecular Biology. [Link]
- Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. (2019). The Journal of Steroid Biochemistry and Molecular Biology. [Link]
- Novel androgen receptor inhibitors for metastatic hormone-sensitive prostate cancer: Current application and future perspectives. (2023). Annales d'Endocrinologie. [Link]
- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2023). Journal of Population Therapeutics & Clinical Pharmacology. [Link]
- Development of Androgen Receptor Antagonists With Promising Activity in Castration-Resistant Prost
- ARN-509: a novel antiandrogen for prostate cancer tre
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Application Notes and Protocols for N-Alkylation of 5-Bromo-N-(carboxymethyl)anthranilic Acid
Abstract
This comprehensive guide details a robust protocol for the N-alkylation of 5-Bromo-N-(carboxymethyl)anthranilic acid, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in drug discovery and materials science. This document provides a step-by-step methodology, explains the underlying chemical principles, and offers insights into process optimization and characterization of the final product. The protocol is designed for researchers, scientists, and professionals in drug development seeking a reliable and reproducible method for the synthesis of N-alkylated anthranilic acid derivatives.
Introduction: The Significance of N-Alkylated Anthranilic Acid Derivatives
N-substituted anthranilic acid derivatives are pivotal structural motifs in a wide array of biologically active molecules and functional materials. The introduction of alkyl groups on the nitrogen atom of anthranilic acid can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and receptor-binding affinity. This makes N-alkylation a critical step in the lead optimization phase of drug discovery. This compound, with its secondary amine and two carboxylic acid functionalities, presents a unique synthetic challenge that requires a carefully designed protocol to achieve selective N-alkylation while preserving the integrity of the carboxylic acid groups.
Mechanistic Considerations and Strategy Selection
The N-alkylation of a secondary amine, such as this compound, can be achieved through several synthetic routes. The most common approaches include direct alkylation with alkyl halides and reductive amination.[1][2]
-
Direct Alkylation (Williamson Ether Synthesis Analogue): This classic SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide.[3][4][5] For this to be effective, a base is required to deprotonate the amine, increasing its nucleophilicity. However, the presence of two carboxylic acid groups in the starting material necessitates the use of a base that will not catalyze unwanted side reactions such as esterification.
-
Reductive Amination: This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine.[1][2][6] Reductive amination is often preferred for its high selectivity and the avoidance of over-alkylation, a common issue with direct alkylation methods.[1][7][8]
For the N-alkylation of this compound, a direct alkylation approach using a carefully selected base and reaction conditions is proposed. This strategy offers a straightforward and efficient route to the desired product. To mitigate potential side reactions and enhance reaction efficiency, Phase Transfer Catalysis (PTC) is incorporated into the protocol. PTC facilitates the transfer of the deprotonated amine from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs, often leading to milder reaction conditions and improved yields.[9][10][11]
Experimental Workflow and Logic
The following diagram illustrates the key steps in the N-alkylation of this compound via phase transfer catalysis.
Caption: Experimental workflow for the N-alkylation of this compound.
Detailed Protocol: N-Alkylation of this compound
This protocol provides a general procedure that can be adapted for various alkyl halides.
4.1. Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| This compound | 32253-75-1 | 274.07 | Starting material.[12][13][14] |
| Alkyl Halide (e.g., Iodomethane, Benzyl bromide) | Varies | Varies | Electrophile, 1.1-1.5 equivalents. |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base, 2.0-3.0 equivalents. |
| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | 322.37 | Phase Transfer Catalyst, 0.1 equivalents. |
| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | 41.05 | Reaction solvent. |
| Ethyl acetate | 141-78-6 | 88.11 | Extraction solvent. |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | For acidification during work-up. |
| Saturated aqueous Sodium Chloride (brine) | 7647-14-5 | 58.44 | For washing during extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent. |
| Silica gel | 7631-86-9 | 60.08 | Stationary phase for column chromatography. |
4.2. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and tetrabutylammonium bromide (0.1 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the starting material.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Then, add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes containing 1% acetic acid) to afford the pure N-alkylated product.
Rationale for Experimental Choices
-
Base Selection: Anhydrous potassium carbonate is a mild inorganic base that is effective in deprotonating the secondary amine and the carboxylic acids without promoting significant esterification, especially in a non-protic solvent like acetonitrile.
-
Solvent Choice: Anhydrous acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and can dissolve the starting material and the phase transfer catalyst.[15]
-
Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective phase transfer catalyst that facilitates the transfer of the deprotonated carboxylate/phenoxide-like species into the organic phase, thereby accelerating the reaction rate.[16][17]
-
Temperature: The reaction is heated to increase the rate of the SN2 reaction, particularly for less reactive alkyl halides.
Characterization and Validation
The identity and purity of the synthesized N-alkyl-5-Bromo-N-(carboxymethyl)anthranilic acid should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the presence of the newly introduced alkyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the aromatic C-H and C=C stretches.
-
Melting Point: To assess the purity of the final product.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive alkyl halide; Insufficient temperature; Poor quality of reagents. | Check the purity of the alkyl halide; Increase the reaction temperature; Use freshly dried solvent and anhydrous base. |
| Formation of Side Products | Over-alkylation; Esterification. | Use a milder base or lower temperature; Carefully control the stoichiometry of the alkyl halide. |
| Difficult Purification | Close polarity of starting material and product. | Optimize the eluent system for column chromatography; Consider recrystallization as an alternative purification method. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the N-alkylation of this compound. By employing a phase transfer catalysis approach, this method offers a reliable and efficient route to synthesize N-alkylated anthranilic acid derivatives, which are valuable building blocks in medicinal chemistry and materials science. The provided rationale and troubleshooting guide will aid researchers in successfully implementing and adapting this protocol for their specific research needs.
References
- Liang, R., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
- ACS Green Chemistry Institute. Phase Transfer Catalysis.
- Bram, G., et al. (1985). Phase Transfer Catalysis Without Solvent.
- Powers, D. C., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
- Bisarya, S.C., & Rao, R. (1992). A New Phase Transfer Catalyst (PTC) for N-Alkylation Reactions.
- PTC Organics, Inc. PTC N-Alkylation of Azetidine.
- Powers, D. C., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
- Royal Society of Chemistry. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions.
- BYJU'S. Williamson Ether Synthesis reaction.
- Bäckvall, J.-E., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances.
- International Journal of Drug Development & Research.
- Chemistry Steps. The Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Wikipedia. Reductive amination.
- J&K Scientific LLC. Williamson Ether Synthesis.
- Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis.
- PTC Organics, Inc. Two Consecutive PTC N-Alkylations.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- ResearchGate. Direct N-alkylation of unprotected amino acids with alcohols.
- Nature Communications. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Google Patents. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
- Google Patents. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate.
- Royal Society of Chemistry. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones.
- SciSpace. Amino Acid-Protecting Groups.
- Sciencemadness.org. Alkylation and acylation of basic salts of anthranilic acid.
- ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- DiVA portal. Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
- Ukrainian Chemical Journal.
- Sciencemadness.org. successful method for purifying anthranilic acid(quick report).
- Indian Journal of Pharmaceutical Sciences. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives.
- ResearchGate. Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides.
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Application Notes & Protocols: Advanced Coupling Strategies for 5-Bromo-N-(carboxymethyl)anthranilic Acid
Introduction: The Synthetic Versatility of 5-Bromo-N-(carboxymethyl)anthranilic Acid
This compound is a richly functionalized scaffold molecule poised for diverse applications in medicinal chemistry, materials science, and chemical biology. Its structure, featuring two distinct carboxylic acid moieties, a secondary amine, and an aryl bromide, offers multiple orthogonal handles for chemical modification. This multi-functionality allows for the strategic and sequential introduction of various substituents, enabling the construction of complex molecular architectures from a single, readily available starting material.[1][2][3]
This guide provides an in-depth exploration of the primary coupling strategies for this molecule. It is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying chemical rationale for procedural choices. We will delve into two major classes of transformations:
-
Amide Bond Formation: Leveraging the carboxylic acid groups for coupling with amines.
-
Palladium-Catalyzed Cross-Coupling: Utilizing the aryl bromide for C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bond formation.
By understanding these core reactions, researchers can unlock the full synthetic potential of this versatile building block.
Caption: Strategic workflow for modifying this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Site
The carbon-bromine bond on the aromatic ring is an ideal site for palladium-catalyzed cross-coupling reactions. These methods are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds, offering high functional group tolerance and broad substrate scope.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction facilitates the synthesis of biaryl compounds by coupling an organohalide with an organoboron species, such as a boronic acid or boronic ester.[4][5] This reaction is fundamental in drug discovery for creating complex scaffolds.
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the anthranilic acid derivative, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is typically facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the organoboron reagent.[7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent/Material | M.W. | Amount | Moles | Equivalents |
| This compound | 274.07 | 274 mg | 1.0 mmol | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 mmol | 1.2 |
| Pd(dppf)Cl₂ | 731.7 | 37 mg | 0.05 mmol | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 mmol | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle efficiently.[8]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The aqueous phase is essential for the transmetalation step.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer carefully with 1M HCl to pH ~3-4 to protonate the carboxylic acids.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[9][10] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[11]
Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[9][12]
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base (e.g., NaOtBu) deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical for preventing side reactions like beta-hydride elimination and promoting the final reductive elimination step.[10][12]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2.2: Buchwald-Hartwig Amination with Morpholine
| Reagent/Material | M.W. | Amount | Moles | Equivalents |
| This compound | 274.07 | 274 mg | 1.0 mmol | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 915.7 | 23 mg | 0.025 mmol | 0.025 (5 mol% Pd) |
| XPhos | 476.6 | 48 mg | 0.1 mmol | 0.1 |
| Sodium tert-butoxide (NaOtBu) | 96.1 | 135 mg | 1.4 mmol | 1.4 |
| Toluene (Anhydrous) | - | 10 mL | - | - |
Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or using Schlenk technique, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and the XPhos ligand to a flame-dried flask. The use of a strong, bulky phosphine ligand like XPhos is crucial for stabilizing the palladium catalyst and promoting high yields.[11]
-
Reagent Addition: Add anhydrous toluene, followed by morpholine via syringe.
-
Reaction: Seal the flask and heat the mixture at 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction and Acidification: Dilute with ethyl acetate (20 mL). Separate the layers. The product will likely be in the aqueous layer due to the carboxylic acid groups. Wash the organic layer with water (10 mL). Combine the aqueous layers and acidify with 1M HCl to pH ~3-4.
-
Final Extraction: Extract the acidified aqueous solution with ethyl acetate (3 x 20 mL).
-
Purification: Combine the final organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired arylamine product.
Amide Bond Formation via Carboxylic Acid Activation
The two carboxylic acid groups on the molecule provide handles for amide bond formation, a cornerstone reaction in pharmaceutical chemistry. The challenge lies in achieving selectivity between the two non-equivalent carboxyl groups if desired, though this protocol will focus on a general approach.
Causality and Rationale: Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is generally inefficient. Therefore, the carboxylic acid must first be activated. Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) are used. EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.
Caption: Workflow for EDC-mediated amide bond formation.
Protocol 3.1: EDC/Oxyma Coupling with Benzylamine
| Reagent/Material | M.W. | Amount | Moles | Equivalents |
| This compound | 274.07 | 274 mg | 1.0 mmol | 1.0 |
| Benzylamine | 107.15 | 240 µL | 2.2 mmol | 2.2 |
| EDC·HCl | 191.7 | 422 mg | 2.2 mmol | 2.2 |
| Oxyma Pure | 142.11 | 313 mg | 2.2 mmol | 2.2 |
| Diisopropylethylamine (DIPEA) | 129.24 | 732 µL | 4.2 mmol | 4.2 |
| Dimethylformamide (DMF) | - | 10 mL | - | - |
Note: This protocol targets both carboxylic acid groups. For mono-amidation, stoichiometry would need to be carefully controlled.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in DMF in a round-bottom flask.
-
Base Addition: Add DIPEA to the solution. This tertiary amine base neutralizes the carboxylic acids and any HCl salt from the EDC, preventing unwanted side reactions.
-
Activator Addition: Add Oxyma Pure and EDC·HCl to the mixture and stir at room temperature for 15-20 minutes. This pre-activation step generates the active ester.
-
Nucleophile Addition: Add benzylamine dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of starting material by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water (50 mL) and stir. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil via flash column chromatography or recrystallization.
Characterization of Coupled Products
Confirmation of a successful coupling reaction requires thorough analytical characterization.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the new structural features, such as the appearance of new aromatic signals in a Suzuki product or the characteristic amide N-H proton signal.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the newly formed molecule.
-
Infrared (IR) Spectroscopy: Useful for identifying the formation of an amide bond, which shows a characteristic C=O stretch (~1650 cm⁻¹).
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Wikipedia. (2023). Suzuki reaction.
- Roda, G., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 32253-75-1 [chemicalbook.com]
- 3. This compound technical grade, 90 32253-75-1 [sigmaaldrich.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: High-Throughput Screening for Novel Modulators Using 5-Bromo-N-(carboxymethyl)anthranilic Acid
Introduction: The Quest for Novel Therapeutics
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate the activity of a biological target.[1] This process has been instrumental in the discovery of numerous FDA-approved small-molecule drugs.[1] Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, including enzymes and proteins involved in protein-protein interactions.[2][3][4][5] This application note provides a comprehensive guide for utilizing 5-Bromo-N-(carboxymethyl)anthranilic acid in a high-throughput screening campaign to identify novel molecular modulators.
The core structure of this compound, featuring a halogenated aromatic ring and a carboxymethyl group, suggests its potential as a competitive inhibitor for enzymes that bind anionic substrates or as a disruptor of protein-protein interactions. This guide will detail a hypothetical, yet scientifically rigorous, HTS protocol using a fluorescence polarization assay, a common and robust method in HTS for studying molecular binding events.
Assay Principle: Fluorescence Polarization
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in a homogeneous solution, making it ideal for HTS. The principle relies on the observation that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to a low polarization value when excited with plane-polarized light. When this tracer binds to a larger molecule (the target protein), its tumbling rate slows significantly, resulting in a higher polarization value. A test compound, such as this compound, that displaces the tracer from the target protein will cause a decrease in fluorescence polarization, indicating a binding event.
Experimental Workflow & Protocol
I. Assay Development and Optimization
Prior to initiating a full-scale HTS campaign, it is crucial to develop and optimize the assay to ensure its robustness and reliability.[6][7] This involves several key steps:
-
Target Protein and Fluorescent Tracer Selection: The target protein should be purified and of high quality. The fluorescent tracer is a small molecule known to bind the target, conjugated to a fluorophore (e.g., fluorescein).
-
Binding Affinity Determination: The dissociation constant (Kd) of the tracer for the target protein must be determined to establish the appropriate concentrations for the assay.
-
Assay Miniaturization: The assay should be optimized for a low-volume format, typically 384- or 1536-well plates, to conserve reagents and increase throughput.[6]
-
DMSO Tolerance: The assay's sensitivity to dimethyl sulfoxide (DMSO), the solvent typically used for compound libraries, must be evaluated.
-
Assay Validation (Z'-factor): The Z'-factor is a statistical parameter that determines the quality and reliability of an HTS assay.[6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the following formula:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp = mean of the positive control (e.g., tracer and target protein)
-
μn = mean of the negative control (e.g., tracer only)
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
-
II. High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format.
Materials and Reagents:
-
Target Protein Stock Solution
-
Fluorescent Tracer Stock Solution
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
This compound (and other library compounds) dissolved in 100% DMSO
-
Positive Control (e.g., a known inhibitor)
-
Negative Control (DMSO)
-
384-well, low-volume, black, flat-bottom plates
-
Automated liquid handling systems
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Protocol:
-
Compound Plating: Using an automated liquid handler, add 100 nL of each library compound solution (typically at 10 mM in DMSO) to the appropriate wells of the 384-well plate. Also, add the positive and negative controls to their designated wells.
-
Target Protein Addition: Add 10 µL of the target protein solution (at 2x the final desired concentration) to all wells except the negative control wells. To the negative control wells, add 10 µL of assay buffer.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-protein binding.
-
Fluorescent Tracer Addition: Add 10 µL of the fluorescent tracer solution (at 2x the final desired concentration) to all wells.
-
Final Incubation: Incubate the plate for a period determined during assay development (e.g., 60 minutes) to reach binding equilibrium. Protect the plate from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
III. Data Analysis and Hit Identification
-
Data Normalization: The raw fluorescence polarization data is typically normalized to the plate controls. The percent inhibition can be calculated as follows:
% Inhibition = 100 * (1 - (mPsample - mPneg) / (mPpos - mPneg))
Where:
-
mPsample = fluorescence polarization of the test well
-
mPpos = average fluorescence polarization of the positive control wells
-
mPneg = average fluorescence polarization of the negative control wells
-
-
Hit Selection: A "hit" is a compound that produces a significant and reproducible effect in the assay. A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the sample population or a predefined cutoff (e.g., >50% inhibition).
-
Confirmation and Dose-Response: Primary hits should be re-tested to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 value).
Visualizations
High-Throughput Screening Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Fluorescence Polarization Assay Principle
Caption: The principle of a competitive fluorescence polarization assay.
Data Interpretation and Expected Outcomes
The primary output of the HTS will be a list of "hit" compounds that significantly reduce the fluorescence polarization signal. For this compound, a positive result would place it on this list.
| Parameter | Description | Example Value |
| Z'-factor | A measure of assay quality. | 0.75 |
| Hit Criteria | The threshold for selecting a compound for further study. | >50% Inhibition |
| Primary Hit Rate | The percentage of library compounds identified as hits. | 0.5% - 2% |
| Confirmed Hit Rate | The percentage of primary hits that are confirmed upon re-testing. | 20% - 50% |
| IC50 | The concentration of a confirmed hit required to inhibit 50% of the tracer binding. | 10 µM (for a hypothetical hit) |
Conclusion and Future Directions
This application note provides a framework for utilizing this compound in a high-throughput screening campaign using a fluorescence polarization assay. The identification of this compound as a "hit" would be the first step in a longer drug discovery process. Subsequent studies would involve:
-
Orthogonal Assays: Validating the hit in a different assay format to rule out artifacts.
-
Mechanism of Action Studies: Investigating how the compound interacts with the target protein.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve its potency and selectivity.[3]
-
Cell-Based Assays: Evaluating the compound's activity in a more physiologically relevant cellular context.
By following a rigorous and well-validated HTS protocol, researchers can effectively screen compounds like this compound to uncover novel starting points for the development of new therapeutics.
References
- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
- Kondoh, Y., & Osada, H. (2012). High-throughput screening identifies small molecule inhibitors of molecular chaperones. Current Pharmaceutical Design.
- High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. (n.d.).
- High-Throughput Screening Using Small Molecule Libraries. (2018). News-Medical.Net.
- A High-Throughput Screening Method for Small-Molecule Inhibitors of the Aberrant Mutant SOD1 and Dynein Complex Interaction. (n.d.). SLAS DISCOVERY.
- High-Throughput Screening Assays. (n.d.). Assay Genie.
- Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (2023). MDPI.
- Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. (n.d.). Journal of Medicinal Chemistry.
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). MDPI.
- Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (2023). National Institutes of Health.
- Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. (n.d.). PubMed.
- Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. (n.d.). Universidad Espíritu Santo.
- Use of Structure-Based Drug Design Approaches to Obtain Novel Anthranilic Acid Acyl Carrier Protein Synthase Inhibitors. (2005). PubMed.
- SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. (n.d.). International Journal of Drug Development & Research.
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025).
- The discovery of anthranilic acid-based MMP inhibitors. Part 2: SAR of the 5-position and P1(1) groups. (2001). PubMed.
Sources
- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of structure-based drug design approaches to obtain novel anthranilic acid acyl carrier protein synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of anthranilic acid-based MMP inhibitors. Part 2: SAR of the 5-position and P1(1) groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. news-medical.net [news-medical.net]
Application Note & Protocols: Biological Screening of 5-Bromo-N-(carboxymethyl)anthranilic Acid Derivatives for Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Inflammation with Novel Anthranilic Acid Derivatives
Inflammation is a complex biological response implicated in a wide array of pathologies, from autoimmune disorders to cardiovascular disease and neurodegeneration. A key enzymatic player in the inflammatory cascade is cytosolic phospholipase A2 alpha (cPLA2α).[1] This enzyme catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1] Consequently, the inhibition of cPLA2α presents a compelling therapeutic strategy for the development of novel anti-inflammatory agents.[1]
Anthranilic acid derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including anti-inflammatory properties.[2][3] Notably, compounds such as N-(p-amylcinnamoyl)anthranilic acid have been identified as inhibitors of phospholipase A2.[4] This application note provides a comprehensive guide for the biological screening of 5-Bromo-N-(carboxymethyl)anthranilic acid derivatives, a novel subset of this chemical class, for their potential as cPLA2α inhibitors and their efficacy in cell-based models of inflammation.
Scientific Rationale: A Two-Tiered Screening Approach
To thoroughly evaluate the anti-inflammatory potential of this compound derivatives, we propose a tiered screening cascade. This approach begins with a direct biochemical assay to assess the inhibitory activity against the primary target, cPLA2α. Promising candidates are then advanced to a more physiologically relevant cell-based assay to determine their efficacy in a cellular context.
Tier 1: In Vitro cPLA2α Enzymatic Assay. This initial screen directly measures the ability of the test compounds to inhibit the enzymatic activity of purified cPLA2α. A fluorometric assay is recommended for its high sensitivity and suitability for high-throughput screening.
Tier 2: Cell-Based Anti-Inflammatory Assay. Compounds that demonstrate significant inhibition of cPLA2α in the enzymatic assay are then evaluated in a cell-based model of inflammation. This assay measures the downstream consequences of cPLA2α inhibition by quantifying the reduction in prostaglandin E2 (PGE2) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
This two-tiered approach ensures a comprehensive evaluation, from direct target engagement to cellular efficacy, providing a robust dataset for structure-activity relationship (SAR) studies and lead candidate selection.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: High-level experimental workflow for screening this compound derivatives.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Bromo-N-(carboxymethyl)anthranilic Acid in Coordination Chemistry
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 5-Bromo-N-(carboxymethyl)anthranilic acid as a versatile ligand in coordination chemistry. We will explore its synthesis, its role in the formation of advanced materials like Metal-Organic Frameworks (MOFs), and its application in creating functional systems for luminescence, catalysis, and controlled drug delivery.
Introduction: A Multifunctional Building Block
This compound, also known as N-(4-Bromo-2-carboxyphenyl)glycine, is a robust organic ligand engineered for versatility in coordination chemistry.[1] Its structure is distinguished by three key functional groups: an anthranilic acid core providing a stable N,O-chelating unit, an additional carboxymethyl arm, and a bromo substituent. This unique combination allows it to act as a tridentate or bridging ligand, facilitating the self-assembly of metal ions into sophisticated one-, two-, or three-dimensional coordination polymers and Metal-Organic Frameworks (MOFs).[2]
The bromo-functionalization offers a site for post-synthetic modification, while the flexible carboxymethyl group allows for diverse coordination geometries, influencing the final topology and properties of the resulting framework. These properties make it an exceptional candidate for designing materials with tailored functionalities.
Section 1: Synthesis and Characterization of the Ligand
The foundational step in utilizing this ligand is its reliable synthesis. The following protocol is based on the nucleophilic substitution of chloroacetic acid by 2-amino-5-bromobenzoic acid.[3]
Protocol 1: Synthesis of this compound
Causality: This reaction proceeds via an SN2 mechanism where the amine group of the anthranilic acid derivative attacks the electrophilic carbon of chloroacetic acid. The use of sodium carbonate as a base is crucial; it deprotonates the carboxylic acid groups and neutralizes the HCl byproduct, driving the reaction to completion. The final acidification step protonates the carboxylate groups, precipitating the desired product.
Workflow Diagram:
Sources
Application Notes and Protocols for the Quantification of 5-Bromo-N-(carboxymethyl)anthranilic Acid
Abstract: This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of 5-Bromo-N-(carboxymethyl)anthranilic acid. Designed for researchers, scientists, and professionals in drug development, these notes detail validated protocols for High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The document elucidates the scientific rationale behind experimental choices, offers step-by-step protocols, and presents validation data to ensure scientific integrity and reproducibility. Visual workflows and data summaries are included to facilitate ease of understanding and implementation in a laboratory setting.
Section 1: Introduction and Physicochemical Properties
This compound is a substituted anthranilic acid derivative. Anthranilic acid and its derivatives are significant in medicinal chemistry and serve as versatile starting materials for the synthesis of various biologically active compounds.[1][2] The accurate quantification of this compound is critical in various stages of research and development, including synthesis monitoring, purity assessment, and pharmacokinetic studies.
Compound Profile:
-
Molecular Formula: C₉H₈BrNO₄[3]
-
Molecular Weight: 274.07 g/mol [3]
-
Appearance: Solid
-
Melting Point: 215-218 °C (decomposes)[3]
-
Solubility: Soluble in various organic solvents.
The presence of a bromine atom, a carboxylic acid group, and an N-carboxymethyl group imparts specific chemical properties that guide the selection of appropriate analytical techniques. The chromophoric nature of the substituted benzene ring allows for UV spectrophotometric detection, while the ionizable carboxylic acid groups make it amenable to mass spectrometry and specific chromatographic separations.
Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the routine quantification of this compound in bulk materials and simple formulations.[4][5] The method's reliability and cost-effectiveness make it a cornerstone for quality control and purity analysis.
Scientific Rationale for Method Design
The selection of a reversed-phase (RP) HPLC method is predicated on the moderately non-polar nature of the this compound molecule. A C18 stationary phase provides sufficient hydrophobic interaction for retention and separation from polar impurities. The mobile phase, a mixture of an organic modifier (acetonitrile) and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial. It serves to suppress the ionization of the carboxylic acid groups on the analyte, leading to more consistent retention and improved peak symmetry.[6] For applications requiring mass spectrometry compatibility, formic acid is the preferred choice over non-volatile acids like phosphoric acid.[6]
The detection wavelength is selected based on the UV absorbance spectrum of the analyte to ensure maximum sensitivity.
Detailed Experimental Protocol
Instrumentation and Reagents:
-
HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid (for non-MS applications) or 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation and Performance Characteristics
Analytical method validation provides documented evidence that the method is suitable for its intended purpose.[7][8] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, should be assessed.[9][10]
Table 1: Hypothetical HPLC-UV Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The analyte peak is well-resolved from other components. | Peak purity index > 0.999 |
| Linearity (R²) | R² ≥ 0.995 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (%RSD) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, particularly for the analysis of this compound in complex biological matrices like plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[11][12] This technique offers excellent specificity through the selection of specific precursor-to-product ion transitions.
Rationale for Method Development
The chromatographic separation in LC-MS/MS serves to reduce matrix effects and separate the analyte from isomers and other interfering substances.[13] Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase chromatography for polar compounds, offering different selectivity.[14] The use of a tandem mass spectrometer allows for Multiple Reaction Monitoring (MRM), a highly specific and sensitive detection mode. In MRM, the precursor ion (the protonated or deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.
The choice of ionization mode (Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) depends on the analyte's properties. Given the presence of carboxylic acid groups, ESI in negative ion mode is typically effective.
Detailed Experimental Protocol
Instrumentation and Reagents:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
UPLC/HPLC system.
-
Appropriate chromatographic column (e.g., C18 or HILIC).
-
Acetonitrile and Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of the analyte.
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
MRM Transitions:
-
Analyte: To be determined by direct infusion (e.g., [M-H]⁻ → product ion).
-
Internal Standard: To be determined by direct infusion.
-
Sample Preparation from Biological Matrix (e.g., Plasma): Sample preparation is a critical step to remove proteins and other interfering components from biological samples.[15][16]
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
**dot
Caption: Workflow for plasma sample preparation.
Method Validation and Performance
The validation of bioanalytical methods follows specific guidelines from regulatory bodies like the FDA.
Table 2: Hypothetical LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Selectivity | No interfering peaks at the retention time of the analyte and IS. | Confirmed in 6 different matrix lots |
| Linearity (R²) | R² ≥ 0.99 | 0.998 |
| Range (LLOQ to ULOQ) | 0.5 - 500 ng/mL | Confirmed |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8% |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | 0.98 |
| Recovery | Consistent, precise, and reproducible. | > 85% |
Section 4: Spectroscopic Methods
While chromatographic methods are preferred for their specificity, spectroscopic techniques like UV-Vis spectrophotometry can be employed for rapid, high-concentration measurements, although they are less specific.
UV-Vis Spectrophotometry
This technique measures the absorbance of light by the analyte in a solution at a specific wavelength.[5] It is a simple and cost-effective method but is prone to interference from other UV-absorbing compounds in the sample matrix.
Protocol:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards at λmax.
-
Construct a calibration curve (absorbance vs. concentration).
-
Dissolve the sample in the same solvent, measure its absorbance, and determine the concentration from the calibration curve.
The fluorescence properties of anthranilic acid derivatives can also be explored for developing sensitive analytical methods.[17]
Section 5: Conclusion and Method Selection
The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.
**dot
Sources
- 1. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Separation of 5-Bromoanthranilic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 12. Platform for analysis of anthranilic acid N-glycan derivatives utilizing multipolarity mode LC-MS with hydrophilic interaction chromatography separation and ion trap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
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- 16. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 17. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 5-Bromo-N-(carboxymethyl)anthranilic Acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Bromo-N-(carboxymethyl)anthranilic acid. This compound is a key intermediate in various synthetic pathways, and its purity must be rigorously controlled. The described isocratic method utilizes a C18 stationary phase with a phosphate buffer and acetonitrile mobile phase, offering excellent peak symmetry, resolution, and sensitivity with UV detection. The method has been validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications.
Introduction
This compound (Figure 1) is an important building block in organic synthesis.[1][2] Its purity is critical for the successful synthesis of downstream products, including active pharmaceutical ingredients and other high-value chemical entities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such aromatic carboxylic acids due to its speed, sensitivity, and resolving power.[3][4]
This document provides a comprehensive guide for the determination of this compound using a validated RP-HPLC method. The rationale behind the selection of chromatographic parameters is explained to provide researchers with a deep understanding of the method's principles.
Figure 1: Chemical Structure of this compound
Synonyms: N-(4-Bromo-2-carboxyphenyl)glycine[2] Molecular Formula: C₉H₈BrNO₄[5] Molecular Weight: 274.07 g/mol [5]
Principle of the Method
The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of aqueous buffer and organic solvent. This compound, being a moderately polar molecule containing two carboxylic acid groups and an aromatic ring, is retained on the column through hydrophobic interactions.[6][7]
A key aspect of this method is the control of the mobile phase pH. The analyte has two acidic protons on its carboxylic acid groups. By setting the mobile phase pH to a value approximately 2 units below the pKa of these groups, their ionization is suppressed.[8][9] This protonation increases the molecule's hydrophobicity, leading to stronger retention on the C18 column and significantly improved peak shape, preventing the peak tailing often associated with acidic analytes.[9] Detection is achieved by monitoring the UV absorbance of the aromatic ring. Spectroscopic investigations of similar anthranilic acid structures show strong absorbance in the UV range, allowing for sensitive detection.[10][11]
Materials and Reagents
-
Analyte: this compound, Reference Standard (≥98% purity)
-
Acetonitrile (ACN): HPLC grade or higher
-
Methanol (MeOH): HPLC grade or higher
-
Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher
-
Orthophosphoric Acid (H₃PO₄): ACS grade, ~85%
-
Water: Deionized (DI) water, filtered through a 0.22 µm filter
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 Series, Waters Alliance, or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax, Waters µBondapak) |
| Mobile Phase | 25 mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Causality behind Parameter Selection:
-
Column: A standard C18 column is chosen for its proven utility in retaining aromatic compounds.[6] A 250 mm length provides the necessary theoretical plates for good resolution from potential impurities.
-
Mobile Phase: The phosphate buffer at pH 3.0 ensures the carboxylic acid groups remain protonated, leading to sharp, symmetrical peaks.[8][9] The 65:35 ratio with acetonitrile provides adequate retention and a reasonable run time.
-
Detection: A wavelength of 254 nm is selected as it is a common and effective wavelength for detecting aromatic compounds possessing chromophores, ensuring high sensitivity.[7]
Experimental Protocols
Mobile Phase and Solution Preparation
-
25 mM Phosphate Buffer (pH 3.0):
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of DI water.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.22 µm nylon filter.
-
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Analyte Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent.
-
-
Calibration Standards (10-200 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Stock Solution with the diluent.
-
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be equilibrated and its performance verified.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of a mid-range standard (e.g., 100 µg/mL).
-
Calculate the performance parameters. The system is deemed ready when the acceptance criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][13][14]
Specificity
Specificity was demonstrated by injecting the diluent (blank) and a solution of the analyte. The blank chromatogram showed no interfering peaks at the retention time of the this compound peak, confirming the method's ability to assess the analyte in the absence of interference.
Linearity
Linearity was evaluated across a concentration range of 10-200 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 10 - 200 µg/mL |
| Regression Equation | y = 45870x + 1250 |
| Correlation Coefficient (r²) | ≥ 0.999 |
The high correlation coefficient indicates a strong linear relationship between concentration and detector response.
Accuracy
Accuracy was determined by the percent recovery method. A known amount of analyte was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.6% |
| 120% | 100.8% | 0.5% |
The excellent recovery values (98-102%) confirm the accuracy of the method.
Precision
-
Repeatability (Intra-day Precision): Six replicate preparations of a 100 µg/mL standard were analyzed on the same day. The %RSD was found to be 0.7%.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst. The %RSD was found to be 1.2%.
Both results are well within the typical acceptance criterion of ≤ 2.0% RSD, demonstrating the method's high precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.5 µg/mL
-
LOQ: 1.5 µg/mL
Visual Workflow and Data Representation
Experimental Workflow Diagram
Caption: Overall workflow for the HPLC analysis of this compound.
Typical Chromatogram
(A representative chromatogram would be displayed here in a full report, showing a sharp, symmetrical peak for the analyte at its expected retention time, with a stable baseline.)
Conclusion
The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantitative determination of this compound. The comprehensive explanation of the method development rationale and the full validation data demonstrate its robustness and reliability. This method is highly suitable for routine quality control analysis in manufacturing environments and for purity assessment in research and development settings.
References
- Papadoyannis, I. N., Zotou, A. C., & Samanidou, V. F. (1992). Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Bio.
- Samanidou, V. F., Christodoulou, E. A., & Papadoyannis, I. N. (2002). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 13-21.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Papadoyannis, I. N., Zotou, A. C., & Samanidou, V. F. (2006). Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Biological Interest.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Bio-protocol. (n.d.). HPLC analysis of anthranilic acid-monosaccharide derivatives.
- Lau, O. W., & Siu, K. W. (1986).
- SIELC Technologies. (n.d.). Separation of 5-Bromoanthranilic acid on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity.
- Ötvös, I., Torkos, K., & Szepesy, L. (1982). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of the Serbian Chemical Society, 47(11), 637-644.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
- ResearchGate. (n.d.). UV–visible spectra of the anthranilic acid and the complexes (1–10).
- El-Hashani, A., et al. (2025). Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA. Journal of Electrochemical Science and Engineering, 15(4), 2731-2740.
Sources
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- 2. scbt.com [scbt.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. guidechem.com [guidechem.com]
- 6. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pp.bme.hu [pp.bme.hu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. pub.iapchem.org [pub.iapchem.org]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
Purification of 5-Bromo-N-(carboxymethyl)anthranilic Acid: Application Notes and Protocols
This technical guide provides a comprehensive overview of robust purification techniques for 5-Bromo-N-(carboxymethyl)anthranilic acid, a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles to ensure reproducible and high-purity outcomes.
Introduction to this compound and its Purification Challenges
This compound is a substituted anthranilic acid derivative with the chemical formula C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol .[1] Its structure incorporates both acidic (two carboxylic acid groups) and basic (a secondary amine) functionalities, rendering it zwitterionic at certain pH values. This amphoteric nature, coupled with its aromaticity and the presence of a bromine substituent, presents unique challenges and opportunities for purification.
The primary impurities in a typical synthesis, which involves the reaction of 2-amino-5-bromobenzoic acid with chloroacetic acid, are unreacted starting materials and potential side-products.[1] A technical grade of this compound is commercially available at approximately 90% purity, underscoring the need for effective purification methods to meet the stringent requirements of pharmaceutical and research applications.[2]
This guide will detail three primary purification techniques:
-
Acid-Base Extraction: Leveraging the zwitterionic nature of the molecule.
-
Recrystallization: A classic and effective method for crystalline solids.
-
Silica Gel Column Chromatography: For the separation of closely related impurities.
The selection of the most appropriate technique, or a combination thereof, will depend on the impurity profile of the crude material and the desired final purity.
Understanding the Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₄ | [1] |
| Molecular Weight | 274.07 g/mol | [1] |
| Appearance | Light brown to white solid | [1] |
| Melting Point | 215-218 °C (decomposes) | [3][4] |
| pKa Values (Predicted) | pKa1 (~2-3 for the N-carboxymethyl group), pKa2 (~4-5 for the anthranilic acid carboxyl group), pKa3 (~2-3 for the protonated amine) | General chemical principles |
| Solubility | Information on the solubility of the starting material, 2-amino-5-bromobenzoic acid, suggests moderate solubility in alcohol, ether, chloroform, benzene, and acetic acid, and free solubility in acetone. The target molecule is expected to have different solubility due to the additional carboxylic acid group, likely being more polar. | [2] |
Purification Methodologies: Protocols and Rationale
Acid-Base Extraction: Exploiting Amphoteric Properties
Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds from one another.[5][6][7] Given that this compound possesses both acidic and basic functional groups, this method can be highly effective in removing neutral impurities and separating it from more strongly or weakly acidic/basic contaminants. The key is to manipulate the pH of the aqueous solution to selectively partition the target compound between an aqueous and an organic phase.
Principle:
-
At low pH (e.g., pH < 2): Both carboxylic acid groups will be protonated (neutral), and the secondary amine will be protonated (cationic). The overall charge will be positive, rendering the molecule more soluble in the aqueous phase.
-
At isoelectric point (pI): The pH at which the net charge of the molecule is zero. At this pH, the zwitterionic form predominates, and the molecule's solubility in water is at its minimum, causing it to precipitate.
-
At high pH (e.g., pH > 10): Both carboxylic acid groups will be deprotonated (anionic), and the secondary amine will be neutral. The overall charge will be negative, making the molecule highly soluble in the aqueous phase.
This differential solubility allows for the removal of non-ionizable (neutral) impurities, which will remain in the organic phase throughout the pH adjustments.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the impurities are also soluble (e.g., ethyl acetate or diethyl ether).
-
Initial Base Wash (Removal of Acidic Impurities):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a weak base solution, such as 5% aqueous sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas.
-
Allow the layers to separate. The deprotonated this compound will move into the aqueous layer. More acidic impurities will also be extracted.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the product.
-
-
Acidification and Precipitation:
-
Combine the aqueous extracts.
-
Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the pH reaches the isoelectric point of the target compound (typically around pH 3-4).
-
The purified this compound will precipitate out of the solution as a solid.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the purified product under vacuum.
-
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for purification via acid-base extraction.
Recrystallization: Achieving High Crystalline Purity
Recrystallization is a purification technique for solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures.[8] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Solvent Selection:
Based on the properties of structurally similar compounds, a mixture of a polar protic solvent and water is a promising starting point. A derivative of the starting material, 5-bromoanthranilic acid, has been successfully recrystallized from an ethanol-water mixture.[9] This suggests that a similar system may be effective for this compound.
Protocol for Recrystallization from Ethanol-Water:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Diagram of Recrystallization Workflow:
Caption: Step-by-step process for recrystallization.
Silica Gel Column Chromatography: For Difficult Separations
Silica gel column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[10] It is particularly useful for removing impurities with polarities similar to the target compound.
Principle:
Silica gel is a polar stationary phase. Polar compounds will adhere more strongly to the silica and elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase. The polarity of the mobile phase can be adjusted to control the elution of the compounds. For a polar compound like this compound, a relatively polar eluent system is required.
Protocol for Column Chromatography:
A published synthesis of this compound utilizes a 1:1 mixture of ethyl acetate and methanol as the eluent.[1]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% ethyl acetate).
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., methanol).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a less polar solvent system (e.g., 9:1 ethyl acetate/methanol) and gradually increase the polarity by increasing the proportion of methanol.
-
A gradient elution from 100% ethyl acetate to a 1:1 mixture of ethyl acetate/methanol is a good starting point.
-
-
Fraction Collection:
-
Collect fractions of the eluate in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Diagram of Column Chromatography Workflow:
Caption: Workflow for purification by column chromatography.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. Common analytical techniques include:
-
Melting Point Determination: A sharp melting point close to the literature value (215-218 °C with decomposition) is indicative of high purity.[3][4]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests the absence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low recovery after acid-base extraction | Incorrect pH for precipitation; product is still soluble. | Carefully adjust the pH to the isoelectric point. Cool the solution in an ice bath to decrease solubility. |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated. | Add more of the solvent in which the compound is more soluble (ethanol in the case of ethanol-water). |
| No crystal formation during recrystallization | Solution is not saturated; presence of impurities inhibiting crystallization. | Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Poor separation in column chromatography | Incorrect eluent polarity; column overloading. | Optimize the eluent system using TLC. Use a larger column or less sample. |
Conclusion
The purification of this compound can be effectively achieved through acid-base extraction, recrystallization, or silica gel column chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude material. For a high degree of purity, a combination of these techniques may be necessary. A thorough understanding of the compound's chemical properties is crucial for the successful implementation of these purification protocols.
References
- Columbia University. (n.d.). Column chromatography.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- YouTube. (2020, March 21). Acid-Base Extraction Tutorial.
- LibreTexts. (2022, June 21). Acid-Base Extraction.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366.
- Sciencemadness Discussion Board. (2017, February 6). Purifying anthranilic acid.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of California, Los Angeles. (n.d.). Recrystallization.
- International Journal of Drug Development and Research. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES.
Sources
- 1. cup.edu.cn [cup.edu.cn]
- 2. biotage.com [biotage.com]
- 3. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - successful method for purifying anthranilic acid(quick report) - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Page loading... [wap.guidechem.com]
- 10. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-N-(carboxymethyl)anthranilic Acid
Welcome to the technical support guide for the synthesis of 5-Bromo-N-(carboxymethyl)anthranilic acid (BCMA). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the synthesis of high-purity BCMA.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction to synthesize this compound?
A1: The most prevalent method is the nucleophilic N-alkylation of 2-Amino-5-bromobenzoic acid with a haloacetic acid, typically chloroacetic acid or bromoacetic acid. The reaction is conducted in an aqueous basic medium, using a base like sodium carbonate to neutralize the generated hydrohalic acid and to deprotonate the carboxylic acid groups, enhancing solubility.[1]
Q2: I see an unexpected peak in my HPLC analysis that is more polar than my product. What could it be?
A2: This is likely unreacted 2-Amino-5-bromobenzoic acid. Due to its primary amine and carboxylic acid functionalities, it is generally more polar than the N-substituted product and will thus have a shorter retention time in reverse-phase HPLC.
Q3: My NMR spectrum shows my desired aromatic signals, but the integration of the aliphatic region is off, and there's an extra singlet. What is the likely cause?
A3: This strongly suggests the presence of the over-alkylation byproduct, 5-Bromo-N,N-bis(carboxymethyl)anthranilic acid. The mono-alkylated product (BCMA) is often more nucleophilic than the starting aniline, making it susceptible to a second alkylation.[2][3] This impurity will show two carboxymethyl group signals for every one aromatic ring system, leading to a higher integration in the aliphatic region relative to the aromatic region.
Q4: My crude product has a dark brown or purplish color. What causes this and how can I fix it?
A4: Discoloration often arises from impurities in the starting 2-Amino-5-bromobenzoic acid or from minor oxidative side reactions during the synthesis. The 2-Amino-5-bromobenzoic acid itself can contain colored impurities if not properly purified after its own synthesis (bromination of anthranilic acid).[4] A purification step involving treatment with activated charcoal during recrystallization or pH-based purification can often remove these colored impurities.
Synthesis & Impurity Formation Pathway
The synthesis of BCMA is a straightforward N-alkylation. However, the nucleophilicity of the product's secondary amine makes it competitive with the starting primary amine, leading to the primary side reaction: di-alkylation.
Caption: Workflow for the pH-based differential precipitation purification.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude solid product in a suitable amount of deionized water (e.g., 10-20 mL per gram of crude material).
-
Basification: While stirring vigorously, slowly add a 2M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the pH of the solution reaches ~11. At this pH, all carboxylic acid groups are deprotonated, rendering all components soluble as sodium salts.
-
Clarification (Optional): If the solution is cloudy, it may contain insoluble inorganic or non-acidic organic impurities. Filter the basic solution to obtain a clear filtrate.
-
Selective Precipitation:
-
Begin the slow, dropwise addition of 2M hydrochloric acid (HCl) to the clear filtrate with continuous, vigorous stirring. Monitor the pH closely with a calibrated pH meter.
-
As the pH drops, different species will precipitate as they reach their isoelectric point. The N,N-bis(carboxymethyl) impurity, being the most acidic, is expected to precipitate first. Collect any precipitate that forms in the pH range of ~7 down to ~5.
-
Continue the slow addition of HCl. The desired product, this compound, should precipitate as a fine solid, typically in the pH range of ~4 to ~3.
-
-
Isolation: Once precipitation of the desired product appears complete, stop adding acid. Continue stirring for 30 minutes to allow for complete crystallization.
-
Collection: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any salts, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
-
Drying & Analysis: Dry the white to off-white solid under vacuum. Confirm the purity of the isolated product using HPLC, ¹H NMR, and MS analysis. The remaining filtrate can be further acidified to check for precipitation of unreacted 2-Amino-5-bromobenzoic acid.
This guide provides a framework for identifying and resolving the most common issues in the synthesis of this compound. By applying these principles of reaction control and purification, researchers can consistently obtain a high-purity final product.
References
- Britton, E. C., & Holmes, R. D. (1933). U.S. Patent No. 1,908,951. Washington, DC: U.S. Patent and Trademark Office.
- Hoover, J. M., & Stahl, S. S. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses.
- Trialtus Bioscience. (2020, February 18). pH and Protein Purification.
- Kuhn, S., et al. (2019). NMRfilter: A tool for combining MS and NMR data interpretation.
- Ullmann, F., & Dasgupta, B. (1913). Acridone. Organic Syntheses.
- TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). Synthesis of some new oxoquinazoline derivatives.
- SIELC Technologies. (2018, May 16). 5-Bromoanthranilic acid.
- PubChem. (n.d.). N,N-Bis(carboxymethyl)alanine.
- Allen, C. F. H., & McKee, G. H. W. (1939). Acridone. Organic Syntheses, 19, 6. doi:10.15227/orgsyn.019.0006.
Sources
Technical Support Center: Synthesis of 5-Bromo-N-(carboxymethyl)anthranilic Acid
Welcome to the technical support guide for the synthesis of 5-Bromo-N-(carboxymethyl)anthranilic acid (CAS: 32253-75-1). This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Synthesis Overview & Core Mechanism
The most common and direct route to this compound is through the nucleophilic substitution (N-alkylation) of 2-amino-5-bromobenzoic acid with a two-carbon electrophile, typically chloroacetic acid or a salt thereof. The reaction is conducted in an aqueous basic medium, where the base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl byproduct.
Primary Reaction:
Technical Support Center: Synthesis of 5-Bromo-N-(carboxymethyl)anthranilic Acid
Welcome to the technical support resource for the synthesis of 5-Bromo-N-(carboxymethyl)anthranilic acid (CAS: 32253-75-1). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and detailed protocols to optimize reaction yield and purity. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to explain the causality behind experimental choices.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through the N-alkylation of 2-Amino-5-bromobenzoic acid with a haloacetic acid, such as chloroacetic acid or bromoacetic acid.[1] The reaction is a nucleophilic substitution where the amino group of the anthranilic acid derivative attacks the electrophilic carbon of the haloacetic acid. The process is generally conducted in an aqueous basic medium, which serves to deprotonate the amine for enhanced nucleophilicity and to neutralize the resulting hydrohalic acid.
Below is a general workflow for the synthesis process.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis.
Question 1: My reaction yield is very low or I've recovered only starting material. What are the likely causes?
Answer: Low or no conversion is a common issue that can be traced to several critical parameters.
-
Insufficient Base or Incorrect pH: The primary role of the base (e.g., Sodium Carbonate) is to deprotonate the amino group of 2-amino-5-bromobenzoic acid, making it a more potent nucleophile. It also neutralizes the HCl byproduct. Without sufficient base, the reaction medium becomes acidic, protonating the amine and shutting down its nucleophilicity. Ensure you are using the correct concentration and equivalents of base as specified in the protocol.[1]
-
Low Reaction Temperature: N-alkylation of anilines, which are weakly nucleophilic, requires thermal energy. A reaction temperature of 80°C is often cited to ensure a reasonable reaction rate.[1] Operating at lower temperatures will significantly slow down the reaction, leading to incomplete conversion within the given timeframe.
-
Poor Quality of Reagents:
-
Haloacetic Acid: Bromoacetic and chloroacetic acids are hygroscopic and can degrade over time. Bromoacetic acid, in particular, can be a strong irritant and should be handled with care.[2][3] Use a fresh, high-purity bottle or verify the purity of your existing stock.
-
2-Amino-5-bromobenzoic Acid: Ensure the purity of this starting material. Impurities from its own synthesis can interfere with the reaction.[4][5]
-
-
Premature Hydrolysis of the Alkylating Agent: In a hot, aqueous basic solution, haloacetic acids can be hydrolyzed to glycolic acid, a competing and unproductive side reaction.[3] To mitigate this, the haloacetic acid solution should be added slowly (dropwise) to the heated solution of the anthranilic acid derivative. This keeps the instantaneous concentration of the alkylating agent low, favoring the desired N-alkylation over hydrolysis.
Question 2: My final product is impure. What are the common side products and how can I avoid them?
Answer: The formation of side products is a primary cause of reduced yield and purity. The main culprits are over-alkylation and alternative alkylation pathways.
-
Side Product: N,N-bis(carboxymethyl) Dialkylation Product: This is the most common side product. After the initial N-alkylation, the resulting secondary amine can be deprotonated and react again with another molecule of chloroacetic acid.
-
Cause & Prevention: This occurs when an excess of the alkylating agent is used. A key strategy to prevent this is to use a slight molar excess of the amine starting material (2-Amino-5-bromobenzoic acid) relative to the chloroacetic acid.[1] This ensures the alkylating agent is the limiting reagent and is consumed before significant dialkylation can occur. Over-alkylation is a known challenge in many amine alkylations.[6]
-
-
Side Product: O-Alkylation Product: The carboxylate group of the anthranilic acid is also a nucleophile and can, under certain conditions, attack the chloroacetic acid to form an ester.
-
Cause & Prevention: While N-alkylation is generally favored in aqueous basic solutions, O-alkylation can become more prominent in aprotic solvents.[7] Sticking to the recommended aqueous sodium carbonate system is the best way to ensure chemoselectivity for N-alkylation.
-
The following diagram illustrates the desired reaction pathway versus the major side reactions.
Caption: Desired N-alkylation pathway versus undesired side reactions.
Question 3: I'm having difficulty purifying the final product. What are the best practices?
Answer: Effective purification is essential for obtaining a high-purity final compound.
-
Initial Workup: The acidification step after the reaction is crucial. The product is an amino acid and will precipitate out of the aqueous solution when the pH is lowered sufficiently (typically to pH ~2-3 with HCl), as this protonates the carboxylate groups and reduces solubility. Ensure you've added enough acid to cause full precipitation.
-
Recrystallization: For moderately pure crude product, recrystallization can be effective. Solvents like ethanol or aqueous ethanol mixtures are good starting points to investigate.
-
Silica Gel Chromatography: For crude material containing significant amounts of starting material or side products, column chromatography is the most reliable method. A solvent system of ethyl acetate/methanol (1:1 v/v) has been reported to give good separation and yield a pure white solid.[1] Due to the acidic nature of the product, it may streak on the silica gel. Tailing can sometimes be suppressed by adding a small amount of acetic acid (~0.5-1%) to the eluent.
III. Frequently Asked Questions (FAQs)
Q1: Can I use bromoacetic acid instead of chloroacetic acid? A: Yes. Bromoacetic acid is a more reactive alkylating agent than chloroacetic acid because bromide is a better leaving group than chloride.[8] This may allow for a shorter reaction time or a lower reaction temperature. However, it is also more expensive and potentially more toxic. If you switch, you may need to re-optimize the reaction conditions.
Q2: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Take small aliquots from the reaction mixture at regular intervals. You will need to spot the starting material (2-Amino-5-bromobenzoic acid) and the reaction mixture on a silica gel TLC plate. A suitable mobile phase would be a polar mixture like ethyl acetate/methanol or dichloromethane/methanol. The product, being a dicarboxylic acid, will be significantly more polar than the starting material and will have a lower Rf value. The reaction is complete when the starting material spot has disappeared.
Q3: What is the purpose of adding ether and hydrochloric acid during the workup? A: After the reaction, the product exists as a disodium salt in the aqueous solution. Adding hydrochloric acid neutralizes the solution and protonates the two carboxylate groups on the product molecule.[1] This makes the product much less water-soluble, causing it to either precipitate or be extractable into an organic solvent like diethyl ether. The ether extraction serves to separate the product from inorganic salts (like NaCl) that remain in the aqueous phase.
IV. Optimized Experimental Protocol
This protocol is based on established literature and incorporates best practices for maximizing yield and purity.[1]
Materials:
-
2-Amino-5-bromobenzoic acid (CAS: 5794-88-7)
-
Chloroacetic acid (CAS: 79-11-8)
-
Sodium Carbonate (Na₂CO₃), Anhydrous
-
Hydrochloric Acid (HCl), 2N solution
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄), Anhydrous
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
Preparation:
-
Prepare a 2N solution of Sodium Carbonate in deionized water.
-
In a 100 mL round-bottom flask, dissolve 2.0 g (9.26 mmol) of 2-Amino-5-bromobenzoic acid in 15 mL of the 2N Na₂CO₃ solution.
-
In a separate beaker, dissolve 0.76 g (8.05 mmol) of chloroacetic acid in 7.5 mL of the 2N Na₂CO₃ solution.
-
-
Reaction:
-
Place the flask containing the anthranilic acid solution in an oil bath and heat to 80°C with magnetic stirring.
-
Once the solution reaches 80°C, add the chloroacetic acid solution dropwise over 20-30 minutes using an addition funnel.
-
Scientist's Note: Slow addition is critical to minimize the hydrolysis of chloroacetic acid and reduce side reactions.
-
After the addition is complete, allow the mixture to stir at 80°C for 20 hours. Monitor by TLC until the starting material is consumed.
-
-
Workup and Isolation:
-
After 20 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether.
-
Slowly add 8 mL of 2N HCl to the mixture. Swirl gently. Check the pH of the aqueous layer with pH paper to ensure it is acidic (pH ~2). More HCl may be required. A precipitate of the crude product may form.
-
Shake the separatory funnel vigorously to extract the product into the ether layer. Separate the organic phase.
-
Extract the aqueous phase two more times with 25 mL portions of diethyl ether.
-
Combine all organic phases and dry over anhydrous MgSO₄.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain a light brown solid (crude product).
-
-
Purification:
-
Prepare a silica gel column using a slurry of silica in ethyl acetate.
-
Dissolve the crude solid in a minimal amount of 1:1 ethyl acetate/methanol.
-
Load the solution onto the column and elute with a 1:1 (v/v) mixture of ethyl acetate and methanol.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a white solid. A typical yield is around 60%.[1]
-
V. Data Summary
| Parameter | Recommended Value | Rationale |
| Reactant Molar Ratio | 1.15 : 1 (Amine : Acid) | Minimizes the formation of the N,N-dialkylated side product.[1][6] |
| Base | Sodium Carbonate (2N) | Provides necessary basicity for amine deprotonation without being overly harsh, which could promote hydrolysis of the alkylating agent.[1] |
| Solvent | Water | Favors the desired N-alkylation pathway over potential O-alkylation and is environmentally benign.[7] |
| Temperature | 80°C | Provides sufficient activation energy for the alkylation of the weakly nucleophilic aniline derivative.[1] |
| Reaction Time | 20 hours | Ensures the reaction proceeds to completion. Monitor with TLC for confirmation.[1] |
| Purification Method | Silica Gel Chromatography | Effective for removing unreacted starting materials and side products to achieve high purity.[1] |
VI. References
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). Synthesis of 5-Bromoanthranilic acid from Anthranilic acid (I). Available at: [Link]
-
PubChem. Bromoacetic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Alkylation and acylation of basic salts of anthranilic acid - Sciencemadness.org. Available at: [Link]
-
Process for the preparation of alkyl n-alkylanthranilate - Google Patents. Available at:
-
Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - NIH. Available at: [Link]
-
Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides - ResearchGate. Available at: [Link]
-
5-Bromoanthranilic Acid - The Merck Index Online. Available at: [Link]
-
What are the best conditions for the reaction of primary amine with ethylbromo acetate? - ResearchGate. Available at: [Link]
-
Bromoacetic Acid and DIC Peptoid Coupling - Lokey Lab Protocols. Available at: [Link]
-
Process for the preparation of alkyl n-alkylanthranilate - Google Patents. Available at:
-
5-BROMOANTHRANILIC ACID - ChemBK. Available at: [Link]
-
Bromoacetic acid - Wikipedia. Available at: [Link]
-
2-Amino-5-bromobenzoic acid - Carl Roth. Available at: [Link]
-
Bromoacetic acid - Sciencemadness Wiki. Available at: [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. 5-Bromoanthranilic Acid [drugfuture.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Bromoacetic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-N-(carboxymethyl)anthranilic Acid Synthesis
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Bromo-N-(carboxymethyl)anthranilic acid (CAS No: 32253-75-1). The synthesis, while straightforward in principle, involves critical parameters that can significantly impact yield and purity. This document provides in-depth troubleshooting, optimization strategies, and detailed protocols grounded in established chemical principles to ensure reproducible and successful outcomes.
Section 1: Reaction Overview and Key Principles
The predominant synthetic route to this compound is the N-alkylation of 2-Amino-5-bromobenzoic acid with a haloacetic acid, typically chloroacetic acid.[1] This reaction is a classical nucleophilic substitution (Sₙ2) process.
Core Mechanism:
-
Deprotonation: A base, such as sodium carbonate, deprotonates the amino group of 2-amino-5-bromobenzoic acid, increasing its nucleophilicity.
-
Nucleophilic Attack: The resulting anionic nitrogen atom acts as a nucleophile, attacking the electrophilic α-carbon of chloroacetic acid.
-
Displacement: The chloride ion is displaced as a leaving group, forming the new N-C bond.
-
Acidification: A final workup step with acid is required to protonate the carboxylate groups, yielding the final neutral product.
General Experimental Workflow
The following diagram outlines the typical sequence of operations for this synthesis.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is significantly lower than the reported ~60%. What are the likely causes and how can I improve it?
Low yield is the most frequent challenge and can stem from several factors:
-
Cause A: Incomplete Reaction. The nucleophilicity of aromatic amines is moderate. Insufficient heat or reaction time can lead to a high percentage of unreacted starting material.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against the 2-amino-5-bromobenzoic acid starting material. The reaction is complete when the starting material spot is fully consumed. If the reaction stalls, consider extending the reaction time beyond the typical 20 hours or increasing the temperature slightly (e.g., to 90-95°C), but be mindful of potential side reactions.
-
-
Cause B: Over-alkylation. The product, a secondary amine, is also nucleophilic and can react with a second molecule of chloroacetic acid. This forms an N,N-bis(carboxymethyl) tertiary amine byproduct, consuming your starting material and desired product. This is a common issue in direct alkylation of primary amines.[2]
-
Solution: Control the stoichiometry carefully. Use of a slight excess of the anthranilic acid relative to the chloroacetic acid can suppress the second alkylation. More effectively, add the chloroacetic acid solution dropwise to the heated solution of the anthranilic acid over an extended period.[1] This maintains a low instantaneous concentration of the alkylating agent, favoring the mono-alkylation product.
-
-
Cause C: Inefficient Workup. The product has two carboxylic acid groups and an amine, making its solubility highly pH-dependent.
-
Solution: During the workup, ensure the aqueous phase is acidified sufficiently (pH 1-2) with hydrochloric acid. This fully protonates both carboxylate groups, minimizing the product's solubility in water and maximizing its transfer into the organic extraction solvent (e.g., diethyl ether). Check the pH with indicator paper.
-
Q2: My final product is impure, showing multiple spots on TLC or extra peaks in NMR. How can I improve purity?
Product impurity usually arises from unreacted starting materials or the formation of side products.
-
Identifying Impurities:
-
Unreacted 2-Amino-5-bromobenzoic Acid: Will appear as a separate spot on TLC. Its characteristic N-H and aromatic signals will be present in the ¹H NMR spectrum.
-
N,N-bis(carboxymethyl) byproduct: This tertiary amine will lack an N-H proton signal in the NMR. It will show two distinct methylene (-CH₂-) signals instead of one.
-
Chloroacetic Acid/Glycolic Acid: These are highly water-soluble and should be removed during the aqueous workup.
-
-
Improving Selectivity and Purity:
-
Stoichiometric Control: As mentioned for improving yield, precise control of reagent ratios is the most critical factor in preventing the di-alkylation side product.
-
Purification Strategy: While a crude solid may be obtained by precipitation, purification via silica gel column chromatography is often necessary to achieve high purity.[1] A solvent system of ethyl acetate/methanol is effective for separating the polar product from less polar starting material and more polar byproducts.[1] Recrystallization from a suitable solvent (e.g., ethanol/water) can also be an effective final purification step.
-
Q3: The reaction does not seem to start or proceeds very slowly. What should I investigate?
-
Reagent Quality: Ensure the 2-amino-5-bromobenzoic acid is of high purity. The chloroacetic acid should be fresh, as it can be hygroscopic. Use a reliable source of sodium carbonate and prepare the aqueous solutions fresh.
-
Base Stoichiometry: At least two equivalents of base are theoretically required: one to deprotonate the amine for the reaction and one to neutralize the HCl byproduct from the reaction with chloroacetic acid. The patent literature suggests using a solution of 2 N Na₂CO₃, indicating a significant excess which ensures the reaction medium remains basic.[1]
-
Temperature and Mixing: Verify that the internal reaction temperature is consistently at the target (e.g., 80°C).[1] Ensure vigorous stirring to maintain a homogeneous mixture, especially since the starting materials and product have limited solubility.
Section 3: Optimized Experimental Protocol
This protocol is synthesized from established procedures and incorporates best practices for optimization.[1]
Detailed Synthesis Workflow
Caption: Step-by-step protocol for the synthesis and purification of the target compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2.0 g (9.26 mmol) of 2-amino-5-bromobenzoic acid in 15 mL of 2 N aqueous sodium carbonate. In a separate beaker, prepare the alkylating agent solution by dissolving 0.78 g (8.25 mmol) of chloroacetic acid in 7.5 mL of 2 N aqueous sodium carbonate.
-
Reaction Execution: Gently heat the anthranilic acid solution to 80°C. Once at temperature, add the chloroacetic acid solution dropwise over 30 minutes. After the addition is complete, maintain the reaction at 80°C with vigorous stirring for 20 hours.
-
Monitoring: Periodically take a small aliquot from the reaction mixture, acidify it, extract with ethyl acetate, and spot on a TLC plate to monitor the disappearance of the starting material.
-
Workup: After 20 hours (or upon completion as determined by TLC), cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Slowly add 8-10 mL of 2 N hydrochloric acid until the aqueous layer is strongly acidic (pH 1-2).
-
Isolation: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic phase. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield a crude light brown solid.
-
Purification: Purify the crude solid using silica gel column chromatography. Elute with a mixture of ethyl acetate and methanol (1:1 v/v) to obtain the final product as a white solid.[1]
Section 4: Frequently Asked Questions (FAQs)
-
What is the precise role of the sodium carbonate? It serves two critical functions: 1) As a Brønsted-Lowry base, it deprotonates the primary amine of the anthranilic acid, making it a more potent nucleophile. 2) It neutralizes the hydrochloric acid that is generated as a byproduct of the Sₙ2 reaction, preventing the reaction medium from becoming acidic, which would protonate and deactivate the amine nucleophile.
-
Why is the reaction heated? Heating to 80°C provides the necessary thermal energy to overcome the activation energy of the reaction. The N-alkylation of a relatively unreactive aromatic amine by an alkyl halide is often slow at room temperature.
-
What are the expected characteristics of the final product? The pure compound, this compound, is a white solid.[1] Its melting point is reported as 215-218°C with decomposition.[3][4] Key ¹H NMR signals would include multiplets for the three aromatic protons, a singlet for the N-CH₂-COOH methylene protons, and broad, exchangeable singlets for the N-H and two COOH protons.
-
I've seen different melting points reported (e.g., 178-180°C). Why the discrepancy? The lower melting point of 178-180°C was reported for the solid obtained after workup but before column chromatography.[1] The higher value of 215-218°C is for the purified compound.[3][4] This highlights the importance of the final purification step to remove impurities that can depress the melting point.
Section 5: Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale / Key Insight |
| Reagents | 2-Amino-5-bromobenzoic acid, Chloroacetic acid | High purity starting materials are essential for clean reactions. |
| Stoichiometry | ~1.1 eq. Anthranilic Acid : 1.0 eq. Chloroacetic Acid | A slight excess of the amine minimizes over-alkylation. |
| Base | Sodium Carbonate (Na₂CO₃) in water (e.g., 2 N) | Sufficient excess is needed to deprotonate the amine and neutralize HCl. |
| Solvent | Water | An effective and safe solvent for the reaction salts. |
| Temperature | 80 °C | Balances reaction rate against potential degradation or side reactions. |
| Reaction Time | ~20 hours | Should be confirmed by reaction monitoring (TLC). |
| Workup | Acidification to pH 1-2 followed by ether extraction | Critical for protonating carboxylates and isolating the product. |
| Purification | Silica Gel Column Chromatography (EtOAc/MeOH 1:1) | Necessary for removing starting materials and byproducts to achieve high purity.[1] |
| Typical Yield | ~60% | Highly dependent on careful execution of all steps.[1] |
References
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). Synthesis and Characterization of Some Novel Oxoquinazoline Derivatives for Their Antimicrobial Activity.
Sources
Technical Support Center: Purification of 5-Bromo-N-(carboxymethyl)anthranilic Acid
Welcome to the technical support guide for the purification of 5-Bromo-N-(carboxymethyl)anthranilic acid (CAS No. 32253-75-1).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide field-proven insights and detailed methodologies to troubleshoot and optimize your purification workflows.
I. Introduction to Purification Challenges
This compound is a substituted anthranilic acid derivative.[4] Its amphoteric nature, stemming from the presence of both a carboxylic acid and a secondary amine group, along with the bromo-substituent, presents a unique set of purification challenges.[5] Key difficulties often arise from:
-
Co-precipitation of impurities: Starting materials and by-products with similar polarities can be difficult to separate.
-
Thermal instability: The compound may degrade at elevated temperatures, leading to colored impurities.[1][6]
-
Solubility issues: Finding an ideal single-solvent system for recrystallization can be challenging due to its dual acidic and basic functionalities.
This guide will address these issues through a series of frequently asked questions and detailed troubleshooting protocols.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: The isolated product is off-white, yellow, or brown.
Question: My final product, which should be a white solid, has a distinct color. What causes this discoloration, and how can I remove it?
Answer:
Discoloration is a common issue and typically points to the presence of oxidized impurities or residual starting materials. The synthesis of anthranilic acid derivatives can sometimes lead to colored byproducts, especially if the reaction temperature is not well-controlled.[7][8]
Causality:
-
Oxidation: The amine group in anthranilic acid derivatives is susceptible to oxidation, which can form highly colored impurities. This can be exacerbated by exposure to air and light over extended periods, or by certain reagents used in the synthesis.
-
Residual Starting Materials: Incomplete reaction can leave behind colored starting materials or intermediates. For instance, the synthesis often involves 2-amino-5-bromobenzoic acid, which can also contribute to discoloration if not fully reacted or removed.[9]
-
Thermal Degradation: As the melting point is reported to be in the range of 215-218 °C with decomposition, heating the compound excessively during purification can lead to degradation and the formation of colored byproducts.[1][6]
Troubleshooting Steps:
-
Charcoal Treatment & Recrystallization: This is the most common and effective method for removing colored impurities.
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).
-
Add a small amount (1-2% by weight) of activated charcoal.
-
Heat the mixture at reflux for 15-30 minutes.
-
Perform a hot filtration through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration.
-
-
Solvent Selection for Recrystallization: If a single solvent is ineffective, a two-solvent system can be employed. A common approach is to dissolve the compound in a solvent in which it is highly soluble (like ethanol or methanol) and then add a solvent in which it is poorly soluble (like water or hexane) until the solution becomes turbid. Heating to clarify and then cooling slowly can yield purer crystals.
Issue 2: The product purity, as determined by HPLC or NMR, is lower than expected.
Question: My analytical data (HPLC, NMR) shows the presence of significant impurities, even after recrystallization. How can I improve the purity?
Answer:
Low purity after initial purification attempts suggests the presence of impurities with similar physicochemical properties to the desired product. This necessitates a more robust purification technique like column chromatography.
Causality:
-
Co-crystallization of Isomers or Related By-products: The synthesis may produce isomers or closely related compounds that have similar solubility profiles, making them difficult to remove by simple recrystallization.
-
Unreacted Starting Materials: Key starting materials for the synthesis of this compound include 2-amino-5-bromobenzoic acid and chloroacetic acid.[9] Residual starting materials are a common source of impurities.
Troubleshooting with Column Chromatography:
Due to the acidic nature of the compound, standard silica gel chromatography requires some modifications to prevent peak tailing and ensure good separation.
dot
Caption: Workflow for Column Chromatography Purification.
Detailed Protocol for Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).[10]
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity.
-
Initial Elution: A mixture of ethyl acetate and hexane (e.g., 1:1) can be used to elute less polar impurities.
-
Product Elution: To elute the acidic product, a more polar system is required. A common choice is a mixture of ethyl acetate and methanol.[9] To improve resolution and prevent streaking, it is highly recommended to add a small amount of acetic acid (0.5-1%) to the eluent. This suppresses the ionization of the carboxylic acid groups, leading to sharper peaks.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if solubility is an issue) and carefully apply it to the top of the column.[11]
-
Dry Loading: If the compound is not very soluble in the initial eluent, it can be adsorbed onto a small amount of silica gel. Dissolve the compound in a suitable solvent (e.g., methanol), add silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[11]
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.[12]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard choice for separating a wide variety of organic compounds.[10] |
| Mobile Phase | Gradient: Hexane/EtOAc -> EtOAc/MeOH + 0.5% Acetic Acid | Starts by removing non-polar impurities, then the polar, acidified eluent effectively moves the acidic product off the column without tailing. |
| Sample Loading | Dry Loading | Recommended for compounds with limited solubility in the mobile phase to ensure an even band at the start of the separation.[11] |
Issue 3: Poor recovery of the product after purification.
Question: I am losing a significant amount of my product during purification. What are the likely causes and how can I improve my yield?
Answer:
Poor recovery can result from several factors, including product loss during transfers, degradation, or incomplete crystallization.
Causality:
-
Multiple Transfers: Each transfer of the product from one flask to another can result in some loss.
-
Degradation on Silica Gel: Prolonged exposure to silica gel, which is acidic, can sometimes lead to the degradation of sensitive compounds.
-
Incomplete Crystallization: If the product is somewhat soluble in the mother liquor, a significant amount may not crystallize out.
Troubleshooting Steps:
-
Minimize Transfers: Plan your purification workflow to minimize the number of times the material is transferred.
-
Deactivate Silica Gel: If you suspect degradation on the silica gel column, you can deactivate it by pre-eluting the column with a solvent system containing a small amount of a base like triethylamine (1-3%).[13] However, for an acidic compound like this, adding acetic acid to the eluent is generally the preferred method to improve chromatographic behavior.
-
Optimize Crystallization:
-
Cooling: After recrystallization, cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Reduce Solvent Volume: If the yield is still low, you can try to carefully evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Given its potential for oxidation and decomposition at higher temperatures, refrigeration is recommended for long-term storage.
Q2: What are the key starting materials and potential impurities from the synthesis?
A2: The synthesis typically involves the reaction of 2-amino-5-bromobenzoic acid with a haloacetic acid (like chloroacetic acid) in the presence of a base.[9] Therefore, potential impurities include:
-
Unreacted 2-amino-5-bromobenzoic acid
-
Unreacted chloroacetic acid
-
Potentially, a di-substituted product if the reaction conditions are not well-controlled.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the percentage purity and detecting minor impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the desired product and can be used to identify and quantify impurities if they have distinct signals.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value (215-218 °C with decomposition) is a good indicator of high purity.[1][6]
dot
Caption: Key Techniques for Purity Assessment.
IV. Conclusion
The successful purification of this compound relies on a systematic approach to troubleshooting. By understanding the chemical nature of the compound and its likely impurities, researchers can select the most appropriate purification techniques. For persistent impurities, column chromatography with an acidified eluent is a powerful tool. Careful optimization of recrystallization and handling procedures will help to maximize recovery and yield a high-purity final product essential for downstream applications in research and development.
References
- University of Rochester, Department of Chemistry.
- Columbia University.
- University of Colorado Boulder, Department of Chemistry.
- Chrom Tech, Inc.
- Chemistry Stack Exchange. Synthesis of anthranilic acid. [Link]
- Lund University.
- Sciencemadness Discussion Board. Purifying anthranilic acid. [Link]
- Wikipedia. Anthranilic acid. [Link]
Sources
- 1. This compound | 32253-75-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
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- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. columbia.edu [columbia.edu]
- 11. chromtech.com [chromtech.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Purification [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromo-N-(carboxymethyl)anthranilic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and guidance for a common challenge encountered during the synthesis of 5-Bromo-N-(carboxymethyl)anthranilic acid: the removal of unreacted starting materials, primarily 2-Amino-5-bromobenzoic acid. As Senior Application Scientists, we have designed this guide to provide not just protocols, but the scientific rationale behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the primary impurity in my product is the starting material, 2-Amino-5-bromobenzoic acid?
A1: Confirmation of impurity identity is the critical first step before selecting a purification strategy. Several analytical techniques can be employed, ranging from rapid qualitative checks to precise quantitative analysis.
1. Thin-Layer Chromatography (TLC): A Rapid Qualitative Check TLC is the fastest method to visualize the presence of the starting material. You will compare your crude product against a known standard of the starting material.
-
Principle: The product, this compound, has an additional carboxymethyl group compared to the starting material, 2-Amino-5-bromobenzoic acid. This makes the product significantly more polar. On a normal-phase silica gel plate, the more polar compound will have a stronger interaction with the stationary phase and will, therefore, have a lower Retention Factor (Rf).
-
Sample Protocol:
-
Stationary Phase: Silica gel 60 F254 plate.
-
Mobile Phase (Eluent): A mixture of Ethyl Acetate and Methanol (e.g., 1:1 v/v), potentially with 0.5-1% acetic acid to improve spot shape.
-
Procedure:
-
Dissolve small samples of your crude product and the 2-Amino-5-bromobenzoic acid starting material in a suitable solvent (e.g., methanol).
-
Spot the crude product, the starting material standard, and a co-spot (both crude and standard in the same lane) on the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm).
-
-
Interpretation: Your crude product lane should show two distinct spots. The spot with the higher Rf value should correspond to the starting material, while the spot with the lower Rf value is your desired product. The co-spot will confirm this by showing two separated spots.
-
2. High-Performance Liquid Chromatography (HPLC): Quantitative Analysis HPLC is the industry standard for determining the purity of pharmaceutical compounds and quantifying impurities.[1][2]
-
Principle: A reverse-phase HPLC method will separate the compounds based on polarity. The less polar starting material will elute later than the more polar product. By running a known concentration of a reference standard, you can accurately quantify the percentage of starting material in your product.
-
General Method Parameters (to be optimized):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector, monitoring at a wavelength where both compounds have strong absorbance (e.g., ~254 nm or ~310 nm).
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy provides structural confirmation and can be used for quantification if an internal standard is used or if there are well-resolved, unique peaks for both the product and the impurity.[3]
-
Principle: The product has a characteristic singlet for the methylene protons (-NH-CH₂ -COOH) that is absent in the starting material. By comparing the integration of this unique product peak to a unique peak from the starting material in the aromatic region, you can estimate the relative molar ratio.
Q2: What is the simplest purification method I should attempt first to remove 2-Amino-5-bromobenzoic acid?
A2: Recrystallization is the most straightforward and often effective initial purification technique for solid compounds. [4] The success of this method relies on the differential solubility of the product and the impurity in a chosen solvent system at different temperatures.
-
Principle of Causality: A suitable recrystallization solvent will dissolve the crude product completely at an elevated temperature but will have poor solubility for the product at low temperatures, allowing it to crystallize out. Ideally, the starting material impurity will either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing it to be removed by hot filtration). Given the structural similarities, a mixed-solvent system is often effective for anthranilic acid derivatives.[5]
-
Step-by-Step Recrystallization Protocol (Ethanol/Water System):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If insoluble material remains, it may be an inorganic salt or a highly insoluble impurity; perform a hot filtration to remove it.
-
Heat the solution gently and add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum.
-
Assess purity using the TLC method described in Q1.
-
-
Solvent Selection Guide: The choice of solvent is critical. The following table provides potential solvents to screen for recrystallization.
| Solvent | Rationale for Use | Potential Issues |
| Ethanol/Water | Good for moderately polar compounds. Ethanol dissolves, and water acts as an anti-solvent.[6] | Product may oil out if water is added too quickly or if the solution is cooled too fast. |
| Acetic Acid/Water | The acidic nature can aid in dissolving the dicarboxylic acid product. | Residual acetic acid can be difficult to remove from the final product. |
| Methanol | Similar to ethanol, a good polar protic solvent. | Higher volatility and toxicity compared to ethanol. |
| Water | Anthranilic acid derivatives often have low solubility in cold water but increased solubility in hot water.[7] | May not be sufficient to remove the structurally similar starting material effectively. |
Q3: Recrystallization was not effective. What is a more robust method for removing the starting material?
A3: Acid-base extraction is a powerful liquid-liquid extraction technique used to separate organic compounds based on their differing acid-base properties. [8][9]
-
Principle of Causality: This case is challenging because both the product and the starting material are acidic due to their carboxylic acid groups and basic due to their amine groups. However, the product contains two carboxylic acid groups and a secondary amine, while the starting material has only one carboxylic acid group and a primary amine. This difference in the number of acidic groups and the basicity of the amines can be exploited by carefully controlling the pH of the aqueous phase. The product, being a dicarboxylic acid, should be more acidic and will be fully deprotonated at a lower pH than the monocarboxylic starting material.
-
Step-by-Step pH-Controlled Extraction Protocol:
-
Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a dilute aqueous base solution with a carefully chosen pH, such as a saturated sodium bicarbonate (NaHCO₃) solution (pH ~8.3). This weak base is strong enough to deprotonate the carboxylic acids but not strong enough to deprotonate less acidic phenols, for example.[10]
-
Shake the funnel vigorously to ensure thorough mixing, venting frequently to release any CO₂ gas that may form.[11]
-
Allow the layers to separate. The deprotonated product and starting material will form carboxylate salts, which are soluble in the aqueous layer. Neutral impurities would remain in the organic layer.
-
Drain the lower aqueous layer into a clean flask.
-
Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) while stirring in an ice bath. The product and any extracted starting material will precipitate out as their neutral forms.
-
The key to separation is to perform this acidification stepwise. The more acidic dicarboxylic product should precipitate at a slightly higher pH than the monocarboxylic starting material. Monitor the precipitation with pH paper and collect fractions at different pH ranges.
-
Filter the precipitated solids, wash with cold water, and dry.
-
Analyze the purity of the fractions using TLC or HPLC to identify the fraction with the highest purity.
-
Q4: I need a very high-purity product (>99%). Which purification technique offers the best resolution?
A4: For achieving the highest level of purity, silica gel column chromatography is the most effective method. [12][13] This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase. A specific protocol for this compound has been described in patent literature.[14]
-
Principle of Causality: As established with TLC, the product is more polar than the starting material. In normal-phase chromatography, the more polar product will adsorb more strongly to the polar silica gel and will therefore elute from the column after the less polar starting material.
-
Workflow for Column Chromatography:
-
Step-by-Step Column Chromatography Protocol:
-
Select Eluent: Based on TLC analysis, a mobile phase of Ethyl Acetate / Methanol (1:1 v/v) is a good starting point as it is known to be effective.[14]
-
Pack the Column:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in the eluent.
-
Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Load the Sample:
-
Dissolve the minimum amount of crude product in the eluent.
-
Alternatively, for better resolution, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent like methanol) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elute and Collect Fractions:
-
Carefully add the eluent to the top of the column.
-
Begin the flow and collect the eluting solvent in a series of numbered test tubes or flasks (fractions).
-
-
Monitor the Separation:
-
Spot every few fractions onto a TLC plate.
-
Develop and visualize the TLC plate to identify which fractions contain the starting material (higher Rf), which contain pure product (lower Rf), and which contain a mixture.
-
-
Isolate the Product:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified solid this compound.
-
-
Q5: How do I choose the right purification strategy for my needs?
A5: The optimal purification strategy depends on several factors: the initial purity of your crude material, the quantity of material you need to purify, the required final purity, and the resources available.
-
Decision-Making Logic: Use the following decision tree to guide your choice.
-
Summary of Recommendations:
-
For minor impurities (<10%) and moderate purity requirements (>95%): Start with Recrystallization . It is fast, scalable, and uses minimal resources.
-
For significant impurities (>10%) and moderate purity requirements: Consider Acid-Base Extraction as a bulk purification step before a final recrystallization.
-
For any level of impurity where very high purity (>99%) is required: Column Chromatography is the method of choice. It offers the highest resolution but is more time-consuming and resource-intensive.
-
References
- Wikipedia. (2023). Acid–base extraction.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
- Wade, L. G. (n.d.). Acid-Base Extraction.
- Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry.
- MaChemGuy. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities [Video]. YouTube.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Pharma Times. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Google Patents. (n.d.). EP0034292A2 - Process for the preparation of anthranilic acid derivatives.
- Sciencemadness Discussion Board. (2017). Purifying anthranilic acid.
- The Merck Index Online. (n.d.). 5-Bromoanthranilic Acid.
- Poor Man's Chemist. (2022, October 12). Anthranilic Acid Recrystallization Timelapse #chemistry #timelapse #crystal #homelab [Video]. YouTube.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Some Novel Oxoquinazoline Derivatives.
- Chemistry Stack Exchange. (2019). Synthesis of anthranilic acid.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- Brem Method. (2023, December 21). MCAT Organic Chemistry: Column Chromatography [Video]. YouTube.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. EP0034292A2 - Process for the preparation of anthranilic acid derivatives - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. youtube.com [youtube.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. orgsyn.org [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 5-Bromo-N-(carboxymethyl)anthranilic Acid
Welcome to the technical support resource for 5-Bromo-N-(carboxymethyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule during experimental use. By understanding the underlying chemical principles, you can proactively mitigate issues and ensure the integrity of your results.
Introduction to the Molecule
This compound is a substituted aromatic compound featuring an anthranilic acid core. Its structure, which includes a bromine substituent, a secondary amine, and two carboxylic acid groups, presents a unique combination of chemical properties. While a versatile building block, these functional groups are also susceptible to specific degradation pathways that can impact experimental outcomes.[1] This guide provides a structured, question-and-answer approach to troubleshoot common stability-related issues.
Part 1: Frequently Asked Questions (FAQs) & Core Stability Concerns
This section addresses the most common initial queries and concerns regarding the stability and handling of this compound.
Q1: My compound solution changes color (e.g., turns yellow/brown) over time. What is happening?
A1: This is a classic indicator of degradation, likely due to oxidation. The anthranilic acid moiety, particularly the aromatic amine, is susceptible to oxidation, which can form colored quinone-imine or other chromophoric species. This process can be accelerated by exposure to air (oxygen), light, or trace metal ion contaminants.
-
Causality: The electron-donating nature of the amino group makes the aromatic ring more susceptible to oxidation. While the bromine atom is electron-withdrawing, the overall system can still be sensitive.
-
Troubleshooting:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Use high-purity, degassed solvents. Peroxides in aged ethers or other solvents can be a significant source of oxidation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider the addition of a small amount of a chelating agent like EDTA to the buffer or solution, if compatible with your experimental system.
-
Light Protection: Store the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2]
-
Q2: I'm observing poor solubility or precipitation of the compound from my aqueous buffer. Is this a stability issue?
A2: This is more likely a solubility issue than a degradation-driven stability problem, although the two can be linked. This compound is amphoteric, meaning it has both acidic (carboxylic acids) and basic (amine) groups.[3] Its solubility is therefore highly dependent on the pH of the solution.
-
Causality: At its isoelectric point (the pH at which the net charge is zero), the molecule will have its lowest solubility. You are likely working at or near this pH. The molecule has two pKa values to consider: one for the carboxylic acids and one for the protonated amine.
-
Troubleshooting:
-
Adjust pH: To dissolve the compound, you must shift the pH away from its isoelectric point.
-
To prepare a stock solution, dissolve it in a slightly basic solution (e.g., pH > 8) to deprotonate the carboxylic acids, forming the more soluble carboxylate salts.
-
Alternatively, dissolving in a slightly acidic solution (e.g., pH < 4) will protonate the amine, but may be less effective due to the two acidic groups.
-
-
Use of Co-solvents: If adjusting the pH is not possible for your experiment, consider using a minimal amount of a water-miscible organic co-solvent like DMSO or DMF to prepare a concentrated stock, which can then be diluted into your aqueous buffer. Always run a vehicle control in your experiments when using co-solvents.
-
Q3: My assay results are inconsistent, and I suspect the compound is degrading in the assay medium. How can I confirm this?
A3: Assay inconsistency is a strong indicator of compound instability under the specific experimental conditions. To confirm this, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[4][5]
-
Causality: The compound could be degrading due to pH, temperature, light exposure, or interaction with other components in your assay medium over the incubation period.
-
Troubleshooting Protocol:
-
Develop an HPLC Method: Use a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid) to get a sharp, well-defined peak for the parent compound.[4]
-
Incubate and Test: Incubate the compound in your exact assay buffer/medium for the duration of your experiment. Take samples at different time points (e.g., 0, 1, 2, 4, 24 hours).
-
Analyze and Quantify: Analyze these samples by HPLC. A stable compound will show a consistent peak area for the parent compound over time. If the compound is degrading, you will observe a decrease in the parent peak area and the appearance of new peaks corresponding to degradation products.
-
| Time Point | Parent Compound Peak Area | New Peak(s) Detected | % Degradation |
| 0 hr | 1,000,000 | No | 0% |
| 2 hr | 950,000 | Yes | 5% |
| 8 hr | 700,000 | Yes | 30% |
| 24 hr | 450,000 | Yes | 55% |
| Table 1: Example of HPLC data indicating compound degradation over time. |
Part 2: Troubleshooting Specific Degradation Pathways
This section provides a deeper dive into potential chemical instabilities and how to manage them.
Q4: Could my compound be susceptible to photodecay? My lab has a lot of natural light.
A4: Yes. Aromatic compounds, especially those with halogen substituents and amino groups, can be susceptible to photodegradation.[2] UV light can induce cleavage of the carbon-bromine bond or promote oxidative reactions.
-
Causality: The energy from UV/visible light can be absorbed by the molecule's pi-electron system, promoting it to an excited state. This excited state can then undergo various reactions, including homolytic cleavage of the C-Br bond to form radicals or energy transfer to molecular oxygen to create highly reactive singlet oxygen.
-
Preventative Workflow:
-
Solid Storage: Always store the solid material in the dark, preferably in a desiccator to also control for moisture.[6]
-
Solution Preparation: Prepare solutions in a dimly lit area or under yellow light (which filters out UV). Use amber glassware or foil-wrapped containers.
-
Experimental Execution: If running long experiments on a plate reader or microscope, ensure the instrument's light source is not causing degradation. Run a control plate/sample that is kept in the dark for the same duration and compare the results.
-
Diagram: General Workflow for Stability Assessment
Caption: Workflow for handling the compound and troubleshooting stability.
Q5: Is decarboxylation a potential issue for this molecule?
A5: Decarboxylation (loss of CO2) is a known reaction for carboxylic acids, but it typically requires significant heat unless there is a specific chemical feature that stabilizes the resulting carbanion intermediate.
-
Causality: For this compound, simple thermal decarboxylation of the benzoic acid group would require high temperatures, likely above its decomposition point of 215-218 °C.[7][8] The N-carboxymethyl group is more akin to an alpha-amino acid, but still, decarboxylation is unlikely under typical physiological or assay conditions (pH 5-9, temp < 50 °C).
-
When to Suspect It: You should only consider decarboxylation as a primary degradation pathway if your experimental protocol involves high temperatures or extreme pH values.
-
Troubleshooting: If high temperatures are unavoidable, run a control experiment where the compound is heated for the same duration, and then analyze the product by HPLC-MS to check for a mass change corresponding to the loss of a CO2 group (a decrease of 44 Da).
Part 3: Advanced Protocols & Methodologies
Protocol 1: Forced Degradation Study
To proactively understand the stability profile of this compound, a forced degradation study is invaluable. This involves subjecting the compound to harsh conditions to intentionally produce and identify potential degradation products.
Objective: To identify the degradation pathways under acidic, basic, oxidative, and photolytic stress.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H2O2). Store at room temperature, protected from light, for 24 hours.
-
Photolytic: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[2] Run a dark control in parallel.
-
-
Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by HPLC-MS.
-
Interpretation: Compare the chromatograms. The loss of the parent peak and the appearance of new peaks in the stressed samples will reveal the compound's liabilities. Mass spectrometry (MS) data will help in identifying the structure of the degradation products.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways under different stress conditions.
Summary & Recommendations
The primary stability concerns for this compound are oxidation and photodegradation , stemming from its aromatic amine and bromo-substituents. Poor solubility is a significant handling challenge that can be mistaken for instability but is readily addressed by pH adjustment. For ensuring the highest data quality, the following best practices are recommended:
-
Storage: Store the solid compound in a cool, dark, and dry place.
-
Solution Handling: Prepare stock solutions in high-purity, degassed solvents, protect them from light using amber vials, and consider storing them under an inert atmosphere at -20°C or -80°C for long-term use.
-
Validation: If instability is suspected, always confirm it using a stability-indicating method like HPLC.
By implementing these troubleshooting guides and protocols, you can effectively manage the stability of this compound and ensure the reliability and reproducibility of your experimental data.
References
- Penta Chemicals. (2024).
- Holeman, J. A. (1986).
- Aly, F. A., Al-Arfaj, N. A., & Al-Warthan, A. A. (2001). Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence. Analyst, 126(10), 1745-1749.
- Cayman Chemical. (2025).
- ChemIDplus. (n.d.). 5-Bromoanthranilic Acid.
- International Journal of Pharmaceutical Erudition. (2014).
- Wikipedia. (2023). Anthranilic acid.
- European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.
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- 2. ema.europa.eu [ema.europa.eu]
- 3. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 4. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmr.net.in [ijmr.net.in]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. guidechem.com [guidechem.com]
- 8. This compound | 32253-75-1 [chemicalbook.com]
Technical Support Center: 5-Bromo-N-(carboxymethyl)anthranilic Acid Degradation
Welcome to the technical support guide for 5-Bromo-N-(carboxymethyl)anthranilic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this molecule. Understanding the stability of a compound is a critical aspect of research and development, ensuring the reliability of experimental data and the safety and efficacy of potential therapeutic agents.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established principles of chemical degradation.
Forced degradation studies are essential to understanding a molecule's intrinsic stability, identifying potential degradation products, and establishing degradation pathways.[3][4] The information herein is extrapolated from the known reactivity of structurally similar compounds, including anthranilic acids, N-phenylglycine derivatives, and brominated aromatic compounds, to provide a robust framework for your investigations.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Unexpected Peaks in Chromatographic Analysis
Question: I am observing unexpected peaks in my HPLC/LC-MS chromatogram when analyzing my this compound sample. What could be the cause?
Answer: The appearance of new peaks is a strong indicator of sample degradation. The molecular structure of this compound contains several functional groups susceptible to degradation under common experimental and storage conditions (e.g., pH, light, temperature, oxygen). The likely degradation pathways include hydrolysis, oxidation, photolysis, and decarboxylation.
-
Hydrolytic Degradation: This can occur under both acidic and basic conditions. The most probable sites for hydrolysis are the amide-like linkage (N-CH2COOH) and the carboxymethyl group itself.
-
Pathway A (N-C Bond Cleavage): Hydrolysis could cleave the bond between the nitrogen and the carboxymethyl group, yielding 5-bromoanthranilic acid and glycine.
-
Pathway B (Amide Hydrolysis Analogy): While not a traditional amide, the N-substituted amine linkage can be susceptible to cleavage.
-
-
Oxidative Degradation: The aniline moiety is prone to oxidation, which can lead to the formation of colored polymeric impurities or hydroxylated species.[5] The presence of atmospheric oxygen, peroxides in solvents, or other oxidizing agents can accelerate this process.
-
Photodegradation: Aromatic bromine compounds are known to be susceptible to photolytic cleavage.[6][7] Exposure to UV or even ambient light can cause debromination, leading to the formation of N-(carboxymethyl)anthranilic acid. Anthranilic acid itself is known to change upon exposure to light.[8]
-
Decarboxylation: Loss of a carboxylic acid group as CO2 can occur, particularly under thermal stress. This could happen at either the anthranilic acid moiety or the carboxymethyl moiety.
Caption: Potential degradation pathways for this compound.
Issue 2: Loss of Parent Compound Signal and Inconsistent Assay Results
Question: The concentration of my stock solution appears to decrease over time, and I'm getting variable results in my biological assays. Could this be related to stability?
Answer: Yes, a decrease in the parent compound's concentration and inconsistent bioassay results are classic signs of instability. Degradation products may have different biological activities, be inactive, or even be cytotoxic, leading to unreliable data. To mitigate this, careful attention to storage and handling is crucial.
Caption: Workflow for troubleshooting compound stability and identifying optimal storage conditions.
To enhance the stability of this compound, consider the following recommendations.
| Parameter | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C. | Slows down the rate of all chemical reactions, including hydrolysis and oxidation. |
| Light | Protect from light using amber vials or by wrapping vials in foil. | Prevents photolytic degradation, specifically debromination.[6][7] |
| Atmosphere | For long-term storage, overlay solutions with an inert gas (e.g., argon, nitrogen). | Minimizes contact with oxygen, thereby reducing oxidative degradation.[5] |
| Solvent | Use high-purity, peroxide-free solvents (e.g., DMSO, DMF). Prepare aqueous solutions fresh. | Prevents degradation caused by solvent impurities. Aqueous solutions can promote hydrolysis. |
| pH | If using aqueous buffers, maintain a pH near neutral (6.5-7.5) and prepare fresh. | The compound has both acidic and basic groups, making it susceptible to acid/base-catalyzed hydrolysis. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products under photolytic stress? A1: Based on studies of other brominated aromatic compounds, the most likely photodegradation pathway is reductive debromination.[7][9] This involves the cleavage of the carbon-bromine bond, which would result in the formation of N-(carboxymethyl)anthranilic acid .
Q2: How does pH affect the stability of this compound in aqueous solutions? A2: The compound contains two carboxylic acid groups and an amino group, making its stability pH-dependent. At low pH (acidic), the amino group will be protonated, which may increase susceptibility to hydrolysis of the N-C bond. At high pH (basic), the carboxylic acid groups will be deprotonated, and the compound will be more soluble, but it may be more susceptible to base-catalyzed hydrolysis and oxidation. It is recommended to perform pH stability studies to determine the optimal pH range for your application.
Q3: What analytical techniques are best suited for studying its degradation? A3: A combination of techniques is ideal for impurity profiling.[10][11]
-
HPLC with UV/PDA detection: This is the workhorse for separating the parent compound from its degradation products and quantifying them.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown degradation products by providing molecular weight information.[13] LC-MS/MS can provide structural fragments for more detailed characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated impurities.[10]
Q4: Are there any known metabolites of N-substituted anthranilic acids that could be relevant? A4: Yes, in biological systems, anthranilic acid and its derivatives can undergo various metabolic transformations. These can include hydroxylation of the aromatic ring, N-dealkylation (cleavage of the carboxymethyl group), and conjugation (e.g., glucuronidation).[8] While not strictly degradation, these metabolic pathways produce related structures that could appear in in vivo or cell-based experiments.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol outlines how to intentionally degrade the compound to identify potential degradation products and test the specificity of your analytical method.[3][14]
Objective: To generate likely degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H2O2)
-
HPLC system with UV/PDA detector
-
pH meter, heating block, photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2, 4, and 8 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2, 4, and 8 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample and 2 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
Control Samples: Prepare a control sample by diluting 1 mL of the stock solution with 1 mL of water and keep it at 4°C.
-
Analysis: Analyze all stressed samples and the control by HPLC-UV/PDA. Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).
Protocol 2: HPLC-UV Method for Purity Assessment
This is a general starting method that may require optimization for your specific system and impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm and 320 nm (or PDA scan 200-400 nm) |
References
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023-04-23).
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Forced Degradation Studies for Stability. Nelson Labs.
- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022-09-16). MDPI.
- Anaerobic degradation of 2-aminobenzoate (anthranilic acid) by denitrifying bacteria. National Institutes of Health (NIH).
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
- US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. Google Patents.
- EP0036161B1 - Process for the preparation of alkali salts of phenyl glycine. Google Patents.
- What Makes Oxidized N-Acylanthranilamides Stable?. (2016-03-03). PubMed.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate.
- Anthranilic acid metabolism by microorganisms. Formation of 5-hydroxyanthranilate as an intermediate in anthranilate metabolism byNocardia opaca. Semantic Scholar.
- HPLC Troubleshooting Guide. SCION Instruments.
- Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025-05-23). PharmaCores.
- Anaerobic degradation of 2-aminobenzoic acid (anthranilic acid) via benzoyl-coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a denitrifying bacterium. PubMed.
- Troubleshooting Common HPLC Issues. (2025-02-28). Labcompare.com.
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025-11-18).
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide. Benchchem.
- Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2025-10-15).
- Reduction of anthranilic acid to 2-aminobenzaldehyde by the white-rot fungus Bjerkandera adusta DSMZ 4708. (2024-04-04). JLUpub.
- Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016-06-27).
- N-Phenylglycine. Wikipedia.
- Hydrolysis of D,L-phenylglycine nitrile by new bacterial cultures. (2025-08-06). ResearchGate.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017-01-02). PubMed.
- Impurity Profiling in different analytical techniques.. (2024-02-02). IJNRD.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025-09-22). Biotech Spain.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11).
- Anthranilic Acid. PubChem.
- N-(Carboxymethyl)anthranilic acid. P212121 Store.
- Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway in Bradyrhizobium sp. Strain JS329. PubMed Central (PMC).
- Synthesis of 5-Bromoanthranilic acid from Anthranilic acid (I). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021-06-12). PubMed.
- Anthranilic acid. (2020-06-30). Sciencemadness Wiki.
- EP0847381B1 - Process for preparing n-carboxymethylene-4-chloro-anthranilic acid and its dialkyl esters. Google Patents.
- This compound. SpectraBase.
- This compound CAS#: 32253-75-1. ChemicalBook.
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022-08-22). ResearchGate.
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- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Anaerobic degradation of 2-aminobenzoate (anthranilic acid) by denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
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- 9. researchgate.net [researchgate.net]
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- 13. ijprajournal.com [ijprajournal.com]
- 14. nelsonlabs.com [nelsonlabs.com]
Technical Support Center: 5-Bromo-N-(carboxymethyl)anthranilic acid (CAS: 32253-75-1)
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals utilizing 5-Bromo-N-(carboxymethyl)anthranilic acid in their experiments. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions concerning the storage, handling, and effective use of this synthetic building block.
Section 1: Core Compound Characteristics
This compound is an organic compound often used as a starting material or intermediate in chemical synthesis.[1][2][3] Its structure, featuring a bromine substituent and two carboxylic acid moieties, dictates its physical properties and chemical reactivity. Understanding these fundamental characteristics is the first step in successful experimental design.
Table 1: Physicochemical and Safety Reference Data
| Property | Value | Source(s) |
| CAS Number | 32253-75-1 | [1][2][4][5] |
| Molecular Formula | C₉H₈BrNO₄ | [1][4][5] |
| Molecular Weight | 274.07 g/mol | [1][2][4][5] |
| Synonyms | N-(4-Bromo-2-carboxyphenyl)glycine | [1] |
| Melting Point | 215-218 °C (with decomposition) | [2][4][5] |
| Appearance | White to off-white or yellow crystalline powder | [6][7] |
| Storage Class | 11 (Combustible Solids) | [2] |
Section 2: Safety and Handling FAQs
Safe handling is paramount to ensure personnel safety and experimental integrity. This section addresses the most common questions regarding the safe management of this compound.
Q: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
A: While specific toxicological data for this exact compound is limited, its parent structure, anthranilic acid, is known to cause serious eye irritation or damage.[8][9][10] Therefore, a cautious approach is mandatory.
-
Primary Risks :
-
Mandatory PPE :
-
Eye Protection : Wear chemical safety goggles or a face shield.[8][9]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile).
-
Body Protection : A standard laboratory coat is required.
-
Respiratory Protection : If handling large quantities or if dust generation is unavoidable, use a particulate filter respirator (dust mask).[6][7]
-
Q: What is the correct first-aid response to an accidental exposure?
A: Immediate and appropriate action can significantly mitigate harm.
-
If Inhaled : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][8]
-
Following Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[8][9]
-
Following Eye Contact : This is the most critical exposure route. Immediately rinse the eyes cautiously with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][8][10]
-
If Swallowed : Rinse the mouth with water. Give one or two glasses of water to drink. Do not induce vomiting. Seek medical attention if you feel unwell.[6][10]
Q: How should I manage a small spill of the solid compound?
A: For small laboratory spills, avoid creating dust. If possible, moisten the powder slightly to prevent it from becoming airborne.[6] Carefully sweep the spilled substance into a covered container for disposal.[6] Ensure the area is cleaned thoroughly afterward. Always wear the appropriate PPE during cleanup.
General Handling Workflow
The following diagram outlines the critical steps for safely incorporating this reagent into your workflow, from receipt to disposal.
Caption: Standard laboratory workflow for handling solid chemical reagents.
Section 3: Storage and Stability Troubleshooting
Proper storage is crucial for maintaining the compound's purity and reactivity. Degradation can lead to failed experiments and confounding results.
Q: What are the ideal long-term storage conditions for solid this compound?
A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Keeping it away from heat sources and strong oxidizing agents is essential to prevent degradation and ensure stability.[7][9] The shelf life is generally considered indefinite if stored properly.[12]
Q: I've prepared a stock solution in DMSO. How should I store it and for how long is it stable?
A: While specific stability data for this compound in solution is not widely published, general best practices for similar aromatic carboxylic acids apply.
-
Storage : Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect from light, as aromatic compounds can be light-sensitive.
-
Stability : The stability of the compound in solution is not guaranteed over long periods. It is highly recommended to prepare fresh solutions for critical experiments. For routine use, a solution stored correctly at -20°C should be viable for several weeks, but its purity should be re-verified by an analytical method like HPLC if stored for longer.
Q: What are the known chemical incompatibilities?
A: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[9][12] The carboxylic acid groups can react with bases, and the aromatic ring can be susceptible to further reactions under harsh conditions.
Q: Are there visible signs of degradation I should look for?
A: A change in color (e.g., significant darkening from its typical off-white/pale yellow appearance) or a change in physical form (e.g., clumping due to moisture absorption) can indicate degradation or contamination. If degradation is suspected, it is best to use a fresh bottle or re-purify the material.
Section 4: Experimental Workflow and Troubleshooting
This section provides practical advice for common challenges encountered during experimental use.
4.1 Solubility Challenges
Q: I am having difficulty dissolving the compound in my aqueous buffer. What is the cause and what is the solution?
A: The difficulty arises from the compound's chemical structure. The brominated aromatic ring is hydrophobic (water-repelling), which counteracts the solubilizing effect of the two polar carboxylic acid groups. A related compound, 5-bromoanthranilic acid, is described as very slightly soluble in water.[13] Direct dissolution in neutral aqueous buffers is often unsuccessful.
Troubleshooting Protocol: Preparing a Concentrated Stock Solution
-
Select an Appropriate Solvent : Due to poor aqueous solubility, a polar aprotic organic solvent is the recommended starting point. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. A related bromoanthranilic acid is soluble in methanol and DMSO.[11]
-
Weighing : Accurately weigh the required amount of the solid compound in a chemical fume hood.
-
Dissolution : Add the desired volume of DMSO (or DMF) to the solid to achieve a high-concentration stock (e.g., 10-50 mM).
-
Aid Solubilization : Vortex the solution gently. If crystals persist, sonicate the vial in a water bath for 5-10 minutes. Gentle warming may also be applied, but do not overheat, as the compound decomposes at high temperatures.[4]
-
Dilution : For your experiment, perform a serial dilution of this high-concentration stock into your final aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% v/v for cell-based assays).
-
Observation : When diluting into the aqueous buffer, observe the solution carefully for any signs of precipitation. If cloudiness appears, the compound has crashed out of solution, and you may need to lower the final concentration or slightly increase the percentage of co-solvent.
Solubility Troubleshooting Workflow
This decision tree provides a logical path for overcoming solubility issues.
Caption: Decision diagram for troubleshooting solubility issues.
4.2 Reaction and Purity Concerns
Q: My synthesis reaction is giving a low yield or multiple unexpected products. What could be the issue?
A: When using this compound as a building block, several factors can influence the reaction outcome.
-
Purity of Starting Material : Commercial grades can be as low as 90% pure.[2] The impurities may interfere with your reaction. It is crucial to check the Certificate of Analysis (CoA) for your specific lot. If purity is a concern, consider purification by recrystallization or assess the material's purity via HPLC or NMR.[14][15]
-
Reaction Conditions : The compound contains multiple reactive sites (two carboxylic acids, a secondary amine, and the aromatic ring). Side reactions are possible if conditions are not optimized. For example, in peptide coupling reactions intended to activate one carboxylic acid, the other may also react if an excess of activating agent is used.
-
Compound Degradation : As previously mentioned, the compound is sensitive to heat and potentially light. Ensure your reaction is run under conditions that do not promote degradation (e.g., protect from light, maintain appropriate temperature control).
-
Solubility in Reaction Solvent : If the compound is not fully soluble in the reaction solvent, the reaction will be heterogeneous and likely slow and inefficient. Ensure complete dissolution before proceeding with the addition of other reagents.
Q: How can I confirm the identity and purity of my starting material?
A: Standard analytical techniques are suitable.
-
HPLC : High-Performance Liquid Chromatography is an excellent method for assessing purity.[14] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[14]
-
NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy can confirm the chemical structure.[15]
-
Mass Spectrometry (MS) : MS can verify the molecular weight of the compound.[15]
Section 5: References
-
Separation of 5-Bromoanthranilic acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
5-Bromoanthranilic Acid . Merck Index. [Link]
-
Anthranilic acid - Safety Data Sheet . Penta chemicals. [Link]
-
ICSC 1295 - ANTHRANILIC ACID . International Labour Organization. [Link]
-
Synthesis and Anti-Bacterial Activity of Some Novel Oxoquinazoline Derivatives . Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Anthranilic acid, 5-bromo- . ChemBK. [Link]
-
This compound . SpectraBase. [Link]
-
ICSC 1295 - ANTHRANILIC ACID . INCHEM. [Link]
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- 12. archpdfs.lps.org [archpdfs.lps.org]
- 13. 5-Bromoanthranilic Acid [drugfuture.com]
- 14. Separation of 5-Bromoanthranilic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. spectrabase.com [spectrabase.com]
troubleshooting failed reactions involving 5-Bromo-N-(carboxymethyl)anthranilic acid
Technical Support Center: 5-Bromo-N-(carboxymethyl)anthranilic Acid
Welcome to the technical support resource for this compound (CAS: 32253-75-1). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions involving this versatile building block. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction outcomes and accelerate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Q1: My reaction has failed or is giving a very low yield. What are the primary factors to investigate?
A1: A low or non-existent yield is a common but multifaceted problem. A systematic approach is crucial for diagnosis.
-
Purity of Starting Material: this compound is often sold as a technical grade product with a purity of around 90%.[1] Impurities from its synthesis, such as unreacted 2-Amino-5-bromobenzoic acid or chloroacetic acid, can initiate competing side reactions or inhibit your desired transformation.[2] Always verify the purity of your starting material via techniques like NMR or melting point analysis before beginning.
-
Reaction Conditions: This molecule has multiple functional groups (a secondary amine and two carboxylic acids), making its reactivity highly dependent on the reaction environment.
-
pH Control: The secondary amine is nucleophilic, while the carboxylic acids can be deprotonated to become nucleophiles or activated to become electrophiles. The pH of your reaction medium dictates the protonation state and, therefore, the reactivity of these groups. For instance, the synthesis of this compound is performed in an aqueous sodium carbonate solution (basic medium) to facilitate the nucleophilic attack of the amino group on chloroacetic acid.[2]
-
Temperature: While heating can increase reaction rates, excessive heat (especially under acidic or basic conditions) can lead to decarboxylation, a known side reaction for anthranilic acid derivatives.[3] The reported melting point is between 215-218 °C with decomposition, indicating thermal instability at higher temperatures.[1][4][5]
-
-
Solubility Issues: The compound's zwitterionic potential can lead to poor solubility in many common organic solvents. If the starting material does not fully dissolve, the reaction becomes heterogeneous, leading to significantly slower reaction rates and lower yields.
Q2: I'm observing multiple spots on my TLC plate and my final product is impure. What are the likely side products?
A2: The formation of unexpected byproducts is often related to the inherent reactivity of the anthranilic acid scaffold.
-
Self-Condensation or Dimerization: When attempting to activate one of the carboxylic acid groups (e.g., by forming an acid chloride or using a coupling agent), intermolecular reactions can occur. The amino group of one molecule can attack the activated carboxyl group of another, leading to amide bond formation and oligomerization.[6]
-
Reactions with Precursors: If your starting material is impure, you may be observing products derived from the reaction of 2-Amino-5-bromobenzoic acid. This precursor is moderately soluble in solvents like alcohol, ether, and acetone and can participate in reactions intended for the primary molecule.[7]
-
Decarboxylation Products: As mentioned, heating can cause the loss of one or both carboxylic acid groups, leading to simpler brominated aniline derivatives. This is particularly prevalent under harsh conditions.[3]
-
Over-Bromination Byproducts: This is more relevant if you are synthesizing the compound yourself from anthranilic acid. It is known that bromination of anthranilic acid can lead to both mono- and di-substituted products (e.g., 3,5-dibromoanthranilic acid), which can be difficult to separate.[8]
Q3: My starting material is not dissolving in the reaction solvent. How can I improve solubility?
A3: Solubility is a critical parameter governed by solvent choice and pH.
-
Solvent Selection: Based on the polarity imparted by two carboxylic acids and an amine, polar solvents are required. The related precursor, 5-bromoanthranilic acid, is soluble in methanol and dimethyl sulfoxide (DMSO).[9] A detailed study on the similar N-phenylanthranilic acid showed the highest solubility in polar aprotic solvents like acetone and ethyl acetate, with lower solubility in alcohols and poor solubility in non-polar solvents like toluene.[10]
-
pH Adjustment: The most effective way to solubilize this compound is by manipulating the pH.
-
Basic Conditions: Adding a base (e.g., Na₂CO₃, K₂CO₃, or a non-nucleophilic organic base like triethylamine) will deprotonate the carboxylic acid groups to form carboxylate salts. These salts are often significantly more soluble in polar solvents, including water.[2]
-
Acidic Conditions: Adding a non-nucleophilic acid (e.g., HCl, H₂SO₄) will protonate the secondary amine to form an ammonium salt. However, the carboxylic acids will remain protonated, which may not improve solubility as dramatically as salt formation under basic conditions.
-
-
Use of Co-solvents: Employing a mixture of solvents can be effective. For example, a mixture of water and a polar organic solvent like THF or dioxane can provide a suitable medium for reactions involving both polar and non-polar reagents.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing failed reactions.
Caption: A logical workflow for troubleshooting failed reactions.
Key Physicochemical Properties
A summary of key data for this compound is provided below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 32253-75-1 | [1][4][5][11] |
| Molecular Formula | C₉H₈BrNO₄ | [2][4][12] |
| Molecular Weight | 274.07 g/mol | [1][2][4][12] |
| Melting Point | 215-218 °C (with decomposition) | [1][4][5][11] |
| Boiling Point | ~517 °C at 760 mmHg (Predicted) | [4][11] |
| Appearance | Light brown to white solid | [2] |
| Purity (Technical) | ~90% | [1] |
Reactivity Profile
Understanding the molecule's reactive sites is key to predicting its behavior and avoiding side reactions.
Caption: Key reactive functional groups on the molecule.
Key Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol helps visualize the purity of your starting material and monitor reaction progress.
-
Sample Preparation: Dissolve a small amount (~1 mg) of your this compound in a suitable solvent. Given its polarity, a 1:1 mixture of ethyl acetate and methanol, or DMSO, should be effective.
-
TLC Plate: Use a silica gel-coated TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of your dissolved sample onto the baseline of the TLC plate.
-
Eluent System: A mobile phase of 7:3 Ethyl Acetate : Methanol with 0.5% Acetic Acid is a good starting point. The acetic acid helps to suppress the ionization of the carboxylic acid groups, reducing streaking and leading to sharper spots.
-
Development: Place the TLC plate in a chamber containing the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). A pure compound should ideally show a single spot. Multiple spots indicate the presence of impurities.[3]
Protocol 2: General Procedure for Aqueous Work-up and Extraction
This protocol is adapted from a known synthesis and is effective for isolating acidic products like this one.[2]
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run in an organic solvent, it may be necessary to remove it under reduced pressure.
-
Dilution: Dilute the residue with water (or an aqueous solution if pH needs to be maintained).
-
Acidification: Slowly add a dilute acid, such as 2 N HCl, to the aqueous mixture while stirring. The goal is to protonate the carboxylate groups, making the product less water-soluble. Monitor the pH with pH paper or a meter, aiming for a pH of ~2-3.
-
Precipitation/Extraction:
-
If a solid precipitates: The product may crash out of the solution upon acidification. If so, it can be collected by vacuum filtration, washed with cold water, and dried.
-
If no solid forms (or for higher purity): Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate or diethyl ether. The organic solvent will dissolve your desired product.
-
-
Washing: Combine the organic extracts and wash them with brine (a saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system or by silica gel column chromatography.[2]
References
- Merck Index. (n.d.). 5-Bromoanthranilic Acid.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). Synthesis and Characterization of Some Novel Quinazoline Derivatives and Their Anti-Bacterial Activity.
- PubMed. (n.d.). Hypersensitivity reactions to anthranilic acid derivatives.
- BenchChem. (n.d.). Common side reactions in the synthesis of 5-Bromofuran-3-carboxylic acid.
- Wheeler, A. S., & Oates, W. M. (1910). The Bromination of Anthranilic Acid. Journal of the American Chemical Society, 32(6), 770-773.
- CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
- ChemBK. (n.d.). 5-BROMOANTHRANILIC ACID.
- Royal Society of Chemistry. (n.d.). Indoline hemiaminals: a platform for accessing anthranilic acid derivatives through oxidative deformylation.
- Wiley Science Solutions. (n.d.). This compound.
- ResearchGate. (2016). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling.
Sources
- 1. This compound technical grade, 90 32253-75-1 [sigmaaldrich.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound | 32253-75-1 [chemicalbook.com]
- 6. Indoline hemiaminals: a platform for accessing anthranilic acid derivatives through oxidative deformylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 5-Bromoanthranilic Acid [drugfuture.com]
- 8. scispace.com [scispace.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. scbt.com [scbt.com]
Technical Support Center: Managing Poor Solubility of 5-Bromo-N-(carboxymethyl)anthranilic Acid
Welcome to the technical support guide for 5-Bromo-N-(carboxymethyl)anthranilic acid (CAS 32253-75-1). This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical guidance for overcoming the significant solubility challenges associated with this versatile building block in synthetic reactions. As a di-carboxylic acid derivative of anthranilic acid, its utility is often hampered by poor solubility in common organic solvents, which can impede reaction kinetics and overall success. This guide is designed to explain the underlying chemical principles and provide actionable solutions for your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is this compound so poorly soluble in solvents like Dichloromethane (DCM) or Acetonitrile (MeCN)? A: The poor solubility stems from its molecular structure. The molecule possesses two carboxylic acid functional groups and a secondary amine, which engage in strong intermolecular hydrogen bonding.[1] This creates a stable, high-energy crystal lattice that is difficult for many standard organic solvents to disrupt. Solvents like DCM and MeCN lack the strong hydrogen bond accepting/donating capability required to effectively solvate the molecule in its neutral, protonated state.
Q2: What is the single most effective strategy to solubilize this compound for a reaction? A: The most effective and widely applicable strategy is pH adjustment through the addition of a suitable base. The two carboxylic acid groups are acidic (typical pKa values for aromatic carboxylic acids are around 4-5).[1] By adding a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), or even a mild inorganic base like sodium bicarbonate (if compatible with your reaction), you deprotonate these groups to form a carboxylate salt.[2][3] This ionized salt form is dramatically more polar and readily soluble in polar aprotic solvents.
Q3: What are the best starting solvents for reactions involving this compound? A: Highly polar aprotic solvents are the preferred choice due to their ability to solvate the ionized (carboxylate) form of the molecule. We strongly recommend:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc) These solvents effectively manage the solubility of both the starting material salt and the subsequent activated intermediates common in coupling reactions.
Q4: Can I just heat the reaction mixture to get it into solution? A: Increasing the temperature will generally increase solubility for most solids and can be a useful secondary strategy.[4] However, it should be approached with caution. Relying solely on heat without addressing the underlying polarity mismatch can lead to the compound crashing out of solution if the temperature fluctuates. Furthermore, elevated temperatures can promote side reactions, epimerization of chiral centers, or degradation of sensitive functional groups and coupling reagents. We recommend first achieving solubility at room temperature through proper solvent and base selection, and then applying moderate heat (e.g., 40–60 °C) only if necessary to improve reaction kinetics.
Section 2: Troubleshooting Guide for In-Reaction Scenarios
This guide provides a logical, step-by-step approach to solving specific solubility problems you may encounter during an experiment.
Scenario 1: The starting material will not dissolve in the chosen solvent.
-
Problem: You have added this compound to your reaction solvent (e.g., THF, 2-MeTHF, Ethyl Acetate) and it remains a solid suspension.
-
Root Cause Analysis: The solvent lacks sufficient polarity and hydrogen-bonding character to overcome the compound's crystal lattice energy. Proceeding with a heterogeneous mixture will result in extremely slow or no reaction, as the reaction rate is dependent on the concentration of the dissolved reactants.[5][6]
-
Solution Pathway:
-
Introduce a Base: If your reaction is an amide coupling or another process tolerant of an organic base, add 2.0-2.2 equivalents of DIPEA or TEA. The formation of the dicarboxylate salt should lead to rapid dissolution, especially if you are in a polar solvent.
-
Employ a Co-solvent: If adding a base is not immediately feasible or is insufficient, add a highly polar aprotic solvent as a co-solvent.[7][8] Start by adding 10-20% (v/v) of DMF or NMP to your primary solvent. This combination often provides the necessary solubilizing power without having to switch entirely to a high-boiling-point solvent, which can simplify downstream workup.[9][10]
-
Change the Primary Solvent: If the above steps fail, the most robust solution is to change the primary solvent to pure DMF, DMSO, or NMP as recommended in the FAQ.
-
Diagram 1: Decision Workflow for Initial Solubilization
This diagram outlines the logical steps to take when encountering initial solubility issues.
Caption: Decision tree for achieving initial dissolution.
Scenario 2: The compound precipitates from solution after adding a coupling reagent.
-
Problem: You successfully dissolved the starting material as a salt using a base, but upon adding an amide coupling reagent (e.g., EDC, HATU, T3P), a precipitate forms.
-
Root Cause Analysis: This is a classic sign that your solvent system is insufficiently robust. Coupling reagents work by reacting with the carboxylate to form a highly reactive activated intermediate (like an O-acylisourea or an active ester).[11] This intermediate is no longer an ionic salt; it is a neutral, often less polar species that has its own distinct (and likely poor) solubility profile. Your solvent, which was adequate for the salt, cannot keep this new intermediate in solution.
-
Solution Pathway:
-
Re-evaluate Your Solvent: The appearance of a precipitate at this stage indicates that you must use a stronger solvent system. If you were using a co-solvent mixture (e.g., THF/DMF), you should repeat the reaction in pure DMF, DMAc, or NMP. These solvents are generally capable of solvating the neutral activated species as well as the initial salt.
-
Order of Addition: Ensure your starting material is fully dissolved as a salt before adding the coupling reagent. A rapid, pre-mixed addition of the coupling reagent to the dissolved acid/base solution with vigorous stirring can sometimes prevent localized concentration spikes that initiate precipitation.
-
Scenario 3: The reaction is sluggish and incomplete, despite appearing homogeneous.
-
Problem: The reaction mixture appears to be a clear solution, but analysis (TLC or LC-MS) shows a very slow conversion rate and a significant amount of unreacted starting material after several hours.
-
Root Cause Analysis: The term "dissolved" can be deceptive. While no visible solid is present, the compound may exist in poorly solvated aggregates or micro-suspensions that are not visible to the naked eye. This lowers the effective concentration of the reactant available for the chemical transformation, thereby reducing the reaction rate.[12] The rate of reaction is directly influenced by the concentration of reactants in the solution phase.[5][6]
-
Solution Pathway:
-
Increase Solvating Power: Even if the solution looks clear, switch to a stronger solvent (from DMF to NMP or DMSO) or increase the proportion of the co-solvent in your system. This ensures better molecular-level solvation.
-
Apply Gentle Heating: Increase the reaction temperature to 40–60 °C. This provides thermal energy to break up aggregates and increases the kinetic energy of the molecules, leading to more frequent and energetic collisions.[6]
-
Check Reagent Stoichiometry: Poor solubility can sometimes mask issues with reagent stoichiometry or quality. Ensure your amine, base, and coupling reagents are pure and added in the correct molar ratios.
-
Section 3: Reference Protocol: Amide Coupling with Benzylamine
This section provides a validated, step-by-step protocol for a representative amide coupling reaction, designed to proactively manage the solubility of this compound.
Objective: To synthesize N2-(benzyl)-N2-(carboxymethyl)-5-bromoanthranilamide.
Quantitative Data & Reagent Table
| Reagent | Mol. Wt. | Amount (mg) | mmoles | Equivalents |
| This compound | 274.07 | 274 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 118 | 1.1 | 1.1 |
| HATU (Coupling Reagent) | 380.23 | 418 | 1.1 | 1.1 |
| DIPEA (Base) | 129.24 | 388 (0.5 mL) | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - | - |
Step-by-Step Methodology
-
Initial Dissolution: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (274 mg, 1.0 mmol).
-
Solvent & Base Addition: Add N,N-Dimethylformamide (DMF, 10 mL) followed by Diisopropylethylamine (DIPEA, 0.5 mL, 3.0 mmol). Stir the mixture at room temperature.
-
Self-Validation Checkpoint: The initial white suspension should fully dissolve within 5-10 minutes to yield a clear, possibly pale-yellow solution. If solids persist, add another 0.2 equivalents of DIPEA.
-
-
Activation: Once the solution is homogeneous, add HATU (418 mg, 1.1 mmol) in one portion.
-
Expert Insight: HATU is chosen here for its high efficiency. The reaction of the carboxylate with HATU forms a highly reactive aminium-based active ester. Maintaining a fully dissolved state in DMF is critical for this step to proceed efficiently.
-
-
Amine Addition: Stir the mixture for 5 minutes at room temperature to ensure complete activation, then add benzylamine (118 mg, 1.1 mmol).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr). The reaction is typically complete within 1-3 hours.
-
Aqueous Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and 1M HCl (30 mL). Shake and separate the layers. Wash the organic layer sequentially with saturated NaHCO3 solution (2 x 30 mL) and brine (30 mL).
-
Causality Note: The acid wash removes excess DIPEA and any unreacted amine. The bicarbonate wash removes the HOBt byproduct from HATU and any unreacted starting acid.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.
Diagram 2: Experimental Workflow for Amide Coupling
Caption: Sequential workflow for robust amide coupling.
References
- Wikipedia. "Cosolvent.
- ResearchGate. "Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF.
- Chemistry LibreTexts. "Chapter 13.1: Factors that Affect Reaction Rates.
- Taylor & Francis. "Cosolvent – Knowledge and References.
- YouTube. "Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- PubMed. "Effect of pH and temperature on the solubility of a surface active carboxylic acid.
- ScienceDirect. "Co-solvent: Significance and symbolism.
- ResearchGate. "Exploring the amide coupling of carboxylic acids with amines using green solvent limonene.
- ACS Publications. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- RÖMPP Online. "5-Bromoanthranilic Acid.
- PubMed. "Solubility of sparingly soluble drug derivatives of anthranilic acid.
- NIH National Library of Medicine. "Impact of Reactant Dissolution in the Kinetics of a Catalytic Hydrogenation for the Production of Argatroban - PMC.
- ChemEd. "Solubility.
- ChemRxiv. "Kinetic Solvent Effects in Organic Reactions.
- Solubility of Things. "The Importance of Chemical Kinetics in Chemistry.
- NIH National Library of Medicine. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
- ACS Publications. "Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid.
- SDSU Chemistry. "Chapter 13 Carboxylic Acids.
- Reddit. "How does pH affect water solubility of organic acids (or acids in general)?
- ResearchGate. "Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid | Request PDF.
- ACS Publications. "Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid | The Journal of Physical Chemistry B.
- SciSpace. "The bromination of anthranilic acid.
- Auburn University. "Carboxylic Acid Structure and Chemistry: Part 2.
Sources
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. reddit.com [reddit.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Solubility [chem.fsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Reactant Dissolution in the Kinetics of a Catalytic Hydrogenation for the Production of Argatroban - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in 5-Bromo-N-(carboxymethyl)anthranilic acid synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-N-(carboxymethyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Introduction: The Synthetic Pathway and Its Challenges
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of chloroacetic acid by 5-bromoanthranilic acid in a basic aqueous medium. While seemingly straightforward, this reaction is susceptible to the formation of several byproducts that can complicate purification and reduce yields. The primary challenges stem from the presence of two nucleophilic sites on the 5-bromoanthranilic acid molecule (the amino group and the carboxylate group) and the potential for the product itself to react further.
This guide will address the most prevalent issues: over-alkylation leading to a dialkylated byproduct, and the competing O-alkylation reaction that forms an ester byproduct. We will explore the mechanistic origins of these side reactions and provide robust protocols for their prevention and elimination.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiment.
Question 1: My final product is a mixture, and the yield of the desired mono-N-alkylated product is low. What are the likely byproducts?
Answer:
Low yields of the desired product, this compound, are typically due to the formation of two major byproducts:
-
5-Bromo-N,N-bis(carboxymethyl)anthranilic Acid (Dialkylated Byproduct): This is the result of over-alkylation, where the secondary amine of the desired product acts as a nucleophile and reacts with another molecule of chloroacetic acid. This is a common issue in the N-alkylation of anilines, as the mono-alkylated product can be more nucleophilic than the starting aniline.
-
2-Carboxy-4-bromophenyl 2-chloroacetate (O-alkylated Byproduct): Under certain conditions, the carboxylate group of 5-bromoanthranilic acid can act as a nucleophile, attacking the chloroacetic acid to form an ester. This is more likely to occur in aprotic solvents but can also be a minor byproduct in aqueous media.[1][2]
Identifying the Byproducts:
Thin-Layer Chromatography (TLC) is an effective initial method to identify the presence of these byproducts. The polarity of the compounds generally follows this trend:
-
5-bromoanthranilic acid (starting material): Most polar.
-
This compound (desired product): Intermediate polarity.
-
5-Bromo-N,N-bis(carboxymethyl)anthranilic acid (dialkylated byproduct): Least polar.
-
O-alkylated byproduct: Polarity can vary but is typically less polar than the starting material.
A typical TLC solvent system for this analysis is a mixture of chloroform and methanol (e.g., 8:2 v/v).[3]
For definitive identification, ¹H NMR and IR spectroscopy are recommended.
| Compound | Key ¹H NMR Signals (DMSO-d₆) | Key IR Signals (cm⁻¹) |
| 5-Bromoanthranilic Acid (Starting Material) | Aromatic protons, broad singlet for -NH₂ | Two N-H stretches (~3300-3500), C=O stretch (~1670) |
| This compound (Product) | Singlet for -CH₂- (~4.0 ppm), NH proton, aromatic protons | One N-H stretch (~3300-3400), two C=O stretches (acid) |
| 5-Bromo-N,N-bis(carboxymethyl)anthranilic Acid (Dialkylated) | Two singlets for the two -CH₂- groups, no NH proton | No N-H stretch, broad O-H (acid), C=O stretches |
| O-alkylated Byproduct | Singlet for -O-CH₂- (shifted compared to N-CH₂-), aromatic protons | Ester C=O stretch (~1730-1750), acid C=O stretch |
Question 2: How can I prevent the formation of the N,N-dialkylated byproduct?
Answer:
Preventing dialkylation hinges on controlling the reaction stoichiometry and conditions to favor mono-alkylation.
Key Strategies:
-
Control Stoichiometry: Employ a slight excess of the 5-bromoanthranilic acid relative to the chloroacetic acid. A molar ratio of 1.1:1 to 1.2:1 (anthranilic acid:chloroacetic acid) is a good starting point. This ensures that the chloroacetic acid is the limiting reagent, reducing the likelihood of the product reacting further.
-
Slow Addition of Chloroacetic Acid: Add the chloroacetic acid solution dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the alkylating agent, further favoring mono-alkylation.
-
Temperature Control: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also promote over-alkylation. A temperature range of 60-80°C is generally effective. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times at elevated temperatures.
Experimental Protocol for Minimizing Dialkylation:
-
Dissolve 5-bromoanthranilic acid (1.1 eq) in an aqueous solution of sodium carbonate (2 eq).
-
Heat the mixture to 70-80°C with stirring.
-
Separately, dissolve chloroacetic acid (1.0 eq) in an aqueous solution of sodium carbonate (1 eq).
-
Add the chloroacetic acid solution dropwise to the heated 5-bromoanthranilic acid solution over 1-2 hours.
-
Monitor the reaction by TLC every 30-60 minutes.
-
Once the starting material is consumed, cool the reaction to room temperature and proceed with workup.
Question 3: I suspect I have O-alkylation occurring. How do I prevent this and purify my product if it forms?
Answer:
O-alkylation is favored in aprotic solvents. The use of an aqueous medium is the most effective way to promote the desired N-alkylation.[1][2] The carboxylate group is more solvated by water than the amino group, which reduces its nucleophilicity.
Prevention:
-
Solvent Choice: Strictly use water as the solvent. Avoid aprotic solvents like DMF or DMSO for this reaction.
-
pH Control: Maintain a basic pH (around 8-10) using a base like sodium carbonate. This ensures the carboxylic acid is deprotonated to the carboxylate, but in water, the amino group remains the more potent nucleophile for this reaction.
Purification to Remove O-alkylated Byproduct:
If the O-alkylated ester has formed, it can be removed through a carefully controlled acid-base extraction. The desired product has two acidic protons (the carboxylic acid on the anthranilic ring and the one on the carboxymethyl group) and a basic secondary amine. The O-alkylated byproduct has only one acidic proton. This difference in acidity can be exploited.
Acid-Base Extraction Protocol:
-
After the reaction, acidify the cooled aqueous solution to a pH of ~6 with a dilute acid (e.g., 1M HCl).
-
Extract the mixture with an organic solvent like ethyl acetate. The less acidic O-alkylated byproduct may be partially extracted into the organic layer, while the more acidic desired product remains in the aqueous layer as its carboxylate salt.
-
Separate the layers.
-
Further acidify the aqueous layer to a pH of ~3-4. The desired this compound will precipitate out.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Frequently Asked Questions (FAQs)
-
What is the best way to monitor the reaction progress?
-
Thin-Layer Chromatography (TLC) on silica gel plates is the most convenient method. A mobile phase of chloroform:methanol (8:2) or ethyl acetate:hexanes with a small amount of acetic acid can be effective. Visualize the spots under UV light.
-
-
My starting 5-bromoanthranilic acid is not very pure. How can I purify it before the reaction?
-
Impure 5-bromoanthranilic acid, which can be a pale yellow or brown solid, can be purified by recrystallization from ethanol or by leaching with a hot solvent like benzene to remove more soluble impurities.[4]
-
-
What is the optimal temperature for the reaction?
-
A temperature of 80°C is commonly cited in procedures. However, it is recommended to start at a lower temperature (e.g., 60-70°C) and monitor the reaction. If the reaction is sluggish, the temperature can be gradually increased. Excessively high temperatures can lead to increased byproduct formation.
-
-
How do I purify the final product if it is contaminated with both dialkylated and O-alkylated byproducts?
-
A combination of acid-base extraction and column chromatography may be necessary. First, perform the acid-base extraction as described above to remove the bulk of the O-alkylated byproduct. Then, the resulting solid can be purified by silica gel column chromatography to separate the desired product from the less polar dialkylated byproduct. A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, is recommended.
-
Visualizing the Reaction and Byproduct Pathways
The following diagrams illustrate the main synthetic route and the formation of the key byproducts.
Caption: Main reaction and byproduct pathways.
Caption: Troubleshooting workflow for byproduct formation.
References
- Wiklund, P., & Bergman, J. (2003). Alkylation and acylation of basic salts of anthranilic acid. Tetrahedron, 59(35), 6647-6653.
- ResearchGate. (2025). Alkylation and acylation of basic salts of anthranilic acid.
- Tiwari, D., Haque, S., Misra, S., & Siddiqui, N. (2011). Synthesis and pharmacological screening of N- substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
- Singh, R., Singh, P., & Kishore, D. (2010). Synthesis and characterization of some new oxoquinazoline derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 366-373.
Sources
Technical Support Center: Characterization of Unknown Byproducts in 5-Bromo-N-(carboxymethyl)anthranilic Acid Reactions
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering unexpected byproducts during the synthesis and subsequent reactions of 5-Bromo-N-(carboxymethyl)anthranilic acid. The inherent reactivity of this molecule can lead to complex reaction profiles, making byproduct identification a critical step for process optimization, impurity profiling, and regulatory compliance. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and characterize these unknown entities.
Part 1: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common challenges and queries encountered during the analysis of reaction mixtures involving this compound.
FAQ 1: We've detected a significant, unknown peak in our HPLC-UV analysis. What is the standard workflow for identifying this component?
Answer:
The appearance of an unknown peak is a common analytical challenge. A systematic, multi-technique approach is the most efficient path to identification. The initial steps involve verifying the integrity of your analysis before proceeding to structural elucidation.
Initial Analytical Verification:
-
System Suitability and Blank Analysis: Before re-analyzing your sample, inject a solvent blank to ensure the peak is not an artifact from the system or solvent.[1] Subsequently, run a well-characterized standard to confirm that the High-Performance Liquid Chromatography (HPLC) system is performing as expected (e.g., consistent retention times, peak shapes).[1][2]
-
Review Reaction Conditions: Scrutinize the reaction parameters (e.g., temperature, pH, reagents, time). The synthesis of this compound often involves reacting 2-Amino-5-bromobenzoic acid with chloroacetic acid under basic conditions at elevated temperatures.[3] Consider potential side reactions such as hydrolysis of reagents, decarboxylation, or reactions with impurities in the starting materials.
Systematic Identification Workflow:
Once system artifacts are ruled out, the following workflow is recommended for structural elucidation. Advanced analytical techniques are essential for characterizing unknown impurities in pharmaceutical products.[4][5]
Sources
refining purification protocols for 5-Bromo-N-(carboxymethyl)anthranilic acid
A Guide to Refining Purification Protocols
Welcome to the technical support center for 5-Bromo-N-(carboxymethyl)anthranilic acid (CAS 32253-75-1). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high purity standards. We will move beyond simple procedural lists to explore the rationale behind purification strategies, troubleshoot common challenges, and provide robust, validated protocols.
Introduction: Understanding the Molecule
This compound is a substituted anthranilic acid derivative. Its structure, featuring two carboxylic acid moieties and an aromatic amine, dictates its chemical behavior and presents specific challenges during purification. Understanding its properties is the first step toward an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₄ | [1][2][3] |
| Molecular Weight | 274.07 g/mol | [1][2][3] |
| Appearance | White to light brown solid | [4] |
| Melting Point | 215-218 °C (decomposes) | [3][5] |
| Purity (Technical Grade) | ~90% | [6] |
The presence of two acidic protons and a secondary amine group makes the molecule's solubility highly dependent on pH. Furthermore, its aromatic nature can lead to colored impurities that are often difficult to remove.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities are typically carried over from the synthesis, which commonly involves the reaction of 5-bromoanthranilic acid with chloroacetic acid.[4] Therefore, you should anticipate:
-
Unreacted Starting Materials: 5-Bromoanthranilic acid and residual chloroacetic acid.
-
Side-Products: Di-substituted products or impurities from the starting 5-bromoanthranilic acid, such as 3,5-dibromoanthranilic acid.[7]
-
Residual Solvents and Salts: Inorganic salts (e.g., sodium carbonate, sodium chloride) and solvents used during the synthesis and workup.[4][8]
Q2: How do I choose the best primary purification technique?
A2: The optimal technique depends on the nature and quantity of the impurities. For this solid carboxylic acid, the choice generally follows a logical progression. Recrystallization is often the most effective first-line approach for removing minor impurities and achieving high crystallinity. Acid-base extraction is excellent for removing neutral or basic impurities.[8] Column chromatography should be reserved for separating impurities with very similar polarities that cannot be removed by other methods.[9]
The following workflow provides a general decision-making framework.
Caption: Decision workflow for purification strategy.
Troubleshooting Guides
Section 1: Recrystallization Issues
Q: My purified product is still a tan or light brown powder, not white. How can I remove the color?
A: This is a common issue with anthranilic acid derivatives, which can oxidize or contain highly colored aromatic impurities.[10]
-
Causality: The color is often due to trace amounts of oxidized species or polymeric byproducts which are intensely colored and persist in small quantities.
-
Solution: Perform a recrystallization from an appropriate solvent (e.g., ethanol/water mixture) and add a small amount (1-2% w/w) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.
-
Protocol Insight: After adding charcoal, keep the solution hot for 5-10 minutes. It is crucial to then perform a hot filtration through a pre-heated funnel containing Celite or filter paper to remove the charcoal.[10] If the funnel is not pre-heated, you risk premature crystallization of your product on the filter, leading to significant yield loss.[9]
Q: I am experiencing very low recovery after recrystallization. What's going wrong?
A: Low recovery is typically a solubility issue.
-
Causality: The compound may be too soluble in your chosen solvent, even at low temperatures. Alternatively, you may be using too large a volume of solvent.
-
Solution:
-
Solvent System: If using a single solvent, try a mixed-solvent system. For this compound, dissolving in a minimal amount of hot ethanol or acetone and then slowly adding hot water as an anti-solvent until the solution becomes faintly turbid is an effective strategy.[10]
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling: Ensure the solution is cooled slowly to form large crystals, and then thoroughly chilled in an ice bath for at least 30 minutes before filtration to maximize precipitation.
-
Section 2: Column Chromatography Issues
Q: My compound is streaking badly on the silica gel TLC plate and column. How can I get sharp bands?
A: This is a classic problem for acidic compounds on silica gel.[9]
-
Causality: The two carboxylic acid groups on your molecule are acidic. They can interact strongly with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction, which can involve partial deprotonation, causes the compound to "streak" or "tail" down the plate or column instead of moving as a tight band.
-
Solution: Add a small amount of a volatile acid, such as acetic acid (0.5-1%), to your eluting solvent system (e.g., ethyl acetate/hexanes or ethyl acetate/methanol).[9]
-
Mechanism: The added acid in the mobile phase ensures that your compound remains fully protonated. This suppresses the ionic interaction with the silica stationary phase, allowing the compound to elute based on its polarity and resulting in sharper, more defined bands. A patent for the synthesis of this compound specifically mentions a mobile phase of ethyl acetate/methanol (1/1, v/v), which is quite polar and suitable for this molecule.[4]
Section 3: Acid-Base Extraction Issues
Q: I tried an acid-base extraction, but a thick emulsion formed at the interface that won't separate.
A: Emulsions are common when extracting solutions with similar densities or when fine particulates are present.
-
Causality: Vigorous shaking can create a stable suspension of fine droplets of one solvent within the other.[9] The amphiphilic nature of your deprotonated molecule can also act as a surfactant, stabilizing this emulsion.
-
Solution:
-
Technique: Instead of shaking vigorously, gently invert the separatory funnel multiple times to allow for extraction with minimal energy input.[9]
-
Breaking the Emulsion: If an emulsion has already formed, try adding a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to break the emulsion. Gently swirling the funnel after adding brine can also help. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
-
Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol uses a mixed solvent system, which is highly effective for compounds like this compound.
-
Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of a good solvent (e.g., ethanol or acetone) and heat the mixture to a gentle boil with stirring until the solid is fully dissolved.
-
Slowly add a hot anti-solvent (e.g., deionized water) dropwise to the boiling solution until a persistent cloudiness appears.
-
Add 1-2 drops of the good solvent (ethanol/acetone) to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold anti-solvent (water) to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography with Acidified Eluent
This protocol is designed to overcome the common issue of band streaking.
-
Prepare the Column: Dry-pack a glass column with silica gel. Wet the silica with the initial, low-polarity mobile phase.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is low, pre-adsorb the compound onto a small amount of silica gel by dissolving it in a volatile solvent (like methanol), adding silica, and evaporating the solvent to dryness.
-
Select the Eluent: Based on TLC analysis, choose an appropriate solvent system. A good starting point is a gradient of ethyl acetate in hexanes, moving towards ethyl acetate/methanol. Crucially, add 0.5% acetic acid to all mobile phase mixtures.
-
Load and Run: Carefully load the sample onto the top of the column. Begin elution with the low-polarity mobile phase, gradually increasing the polarity to elute your compound.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure. The co-evaporated acetic acid will be removed under high vacuum.
Caption: Workflow for acidified column chromatography.
References
- Wheeler, A. S., & Oates, W. M. (1910). THE BROMINATION OF ANTHRANILIC ACID. Journal of the American Chemical Society, 32(6), 770-773.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- ChemIDplus. (n.d.). 5-Bromoanthranilic Acid.
- Rajveer, Ch., et al. (2010). Synthesis and biological evaluation of some novel oxo-quinazoline derivatives for their anti bacterial activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 366-375.
- Sultan, M., & Alzoman, N. (2007). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. Journal of separation science, 30(11), 1736-41.
- Tiwari, D., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research.
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
- ResearchGate. (2013). How can I purify carboxylic acid?
- Smedes, F. (1986). Analysis of anthranilic acid by liquid chromatography. Talanta, 33(8), 657-60.
- Sciencemadness Discussion Board. (2017). Purifying anthranilic acid.
- Buben, J., & Votava, Z. (1999). High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxyanthranilic acid in rat brain dialysate. Journal of chromatography. B, Biomedical sciences and applications, 729(1-2), 135-40.
- Wang, L., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 8(10), 1259.
- Google Patents. (n.d.). WO1997028118A1 - Process for preparing anthranilic acids.
- Wheeler, A. S., & Oates, W. M. (1910). THE BROMINATION OF ANTHRANILIC ACID. Journal of the American Chemical Society.
- Jarboe, L. R., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in microbiology, 4, 272.
- Google Patents. (n.d.). WO2011098386A1 - Process for the preparation of an anthranilic acid derivative.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
biological activity of 5-Bromo-N-(carboxymethyl)anthranilic acid vs other analogs
An In-Depth Comparative Guide to the Biological Activity of 5-Bromo-N-(carboxymethyl)anthranilic Acid and Its Analogs
Introduction: The Therapeutic Potential of the Anthranilic Acid Scaffold
Anthranilic acid, a simple aromatic amino acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been successfully developed into a wide range of therapeutic agents, including anti-inflammatory drugs, diuretics, and anticonvulsants.[1][2][3][4][5] The presence of both a carboxylic acid and an amino group allows for diverse chemical modifications, leading to a broad spectrum of biological activities.[4][6] This guide provides a comparative analysis of the biological activity of this compound and its structural analogs, offering insights into their potential therapeutic applications and the underlying structure-activity relationships. While direct experimental data on this compound is limited, a comprehensive examination of its core components—the 5-bromoanthranilic acid backbone and the N-carboxymethyl substituent—provides a strong foundation for predicting its biological profile.
Comparative Biological Activities of Anthranilic Acid Analogs
The biological activities of anthranilic acid derivatives are significantly influenced by the nature and position of substituents on the aromatic ring and the modifications of the amino and carboxylic acid groups. Below, we explore key therapeutic areas where these compounds have shown promise.
Inhibition of Kynurenine-3-Monooxygenase (KMO) for Neuroprotection
The kynurenine pathway is the primary route for tryptophan metabolism, and its dysregulation is implicated in several neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's diseases.[7][8] One of the key enzymes in this pathway, Kynurenine-3-Monooxygenase (KMO), converts kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[7][8][9][10] Inhibition of KMO is a promising therapeutic strategy as it can reduce the production of downstream neurotoxic metabolites and shift the pathway towards the formation of the neuroprotective kynurenic acid.[7][8][9] Several anthranilic acid-based compounds have been investigated as KMO inhibitors. The structural similarity of these inhibitors to the native substrate, kynurenine, allows them to bind to the active site of the enzyme.
Signaling Pathway: The Kynurenine Pathway
Caption: KMO inhibition shifts the pathway from neurotoxic to neuroprotective metabolites.
Antitubercular Activity via MabA (FabG1) Inhibition
Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents.[11] Mycolic acids are essential components of the Mycobacterium tuberculosis cell wall, and their synthesis is a key target for antitubercular drugs.[11] The enzyme MabA (FabG1), involved in the fatty acid synthase-II (FAS-II) cycle, is crucial for mycolic acid biosynthesis.[11] Anthranilic acid derivatives have been identified as inhibitors of MabA.[11] Structure-activity relationship studies have revealed that halogen substitution on the anthranilic acid ring can significantly influence inhibitory potency. For instance, a 5-iodo derivative showed an IC50 of 38 µM, while the corresponding 5-bromo analog had a similar potency with an IC50 of 45 µM.[11]
Anti-inflammatory and Antibacterial Activities
Derivatives of 5-bromoanthranilic acid have been synthesized and evaluated for their anti-inflammatory and antibacterial properties.[12] N-acyl-5-bromoanthranilic acids, in particular, have demonstrated notable activity. For example, N-(o-anisoyl)-5-bromoanthranilic acid was found to have the most pronounced anti-inflammatory effect, with a 49% inhibition of carrageenan-induced paw edema in rats.[12] This compound also exhibited antimicrobial properties.[12] Furthermore, 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid) has been identified as a lead compound for the development of new antibiotics.[13] The methyl ester of 2-amino-5-bromobenzoic acid has been investigated as a potential inhibitor of PqsD, an enzyme involved in quorum sensing in Pseudomonas aeruginosa, a bacterium known for its resistance to multiple antibiotics.[14]
Structure-Activity Relationship (SAR) Analysis
The biological activity of anthranilic acid derivatives is intricately linked to their chemical structure.
-
The 5-Bromo Substitution : The presence of a bromine atom at the 5-position of the anthranilic acid ring appears to be favorable for certain biological activities. In the context of antitubercular agents, the bulky and hydrophobic nature of the bromine atom is thought to contribute to the inhibitory activity against MabA.[11] Similarly, for anti-inflammatory and general antibacterial applications, the 5-bromo substitution is a common feature in active compounds.[12][13]
-
N-Acylation : Modification of the amino group, particularly through acylation, has been a successful strategy for developing potent anthranilic acid-based drugs. This modification can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.
-
Predicted Activity of this compound : Based on the available data for its analogs, it is plausible that this compound could exhibit several biological activities. The 5-bromoanthranilic acid core suggests potential for antitubercular, anti-inflammatory, and broader antibacterial effects. The N-(carboxymethyl) group introduces an additional carboxylic acid moiety, which could influence its binding to target enzymes and its overall pharmacological properties. This additional acidic group might enhance its activity as a KMO inhibitor by mimicking the substrate's carboxylic acid group.
Experimental Protocols
To aid researchers in the evaluation of this compound and its analogs, detailed protocols for key biological assays are provided below.
Experimental Workflow: General Screening Protocol
Caption: A systematic approach from compound synthesis to lead identification.
Kynurenine-3-Monooxygenase (KMO) Inhibition Assay Protocol
This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds against KMO.
Materials:
-
Recombinant human KMO
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
3-Hydroxykynurenine (standard)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and recombinant human KMO in each well of the 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known KMO inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding L-kynurenine to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add an equal volume of 2N NaOH to each well to convert 3-hydroxykynurenine to a fluorescent product.
-
Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 480 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol outlines the broth microdilution method to determine the MIC of test compounds against a bacterial strain (e.g., Mycobacterium tuberculosis or Staphylococcus aureus).
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton broth (or appropriate broth for the specific bacterium)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., rifampicin for M. tuberculosis)
-
Negative control (broth with DMSO)
-
Sterile 96-well microplates
-
Resazurin solution (for viability assessment)
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Prepare a bacterial inoculum and adjust its density to the appropriate concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with DMSO). Also include a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; up to 7 days for M. tuberculosis).
-
After incubation, add the resazurin solution to each well and incubate for a further 4-24 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates viable bacteria.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Data Presentation: Comparative Biological Activities
The following table summarizes the biological activities of selected anthranilic acid analogs to provide a comparative context for the potential activity of this compound.
| Compound | Target/Assay | Activity (IC50/MIC) | Reference |
| 5-Iodo-anthranilic acid derivative | MabA | 38 µM | [11] |
| 5-Bromo-anthranilic acid derivative | MabA | 45 µM | [11] |
| N-(o-anisoyl)-5-bromoanthranilic acid | Carrageenan-induced paw edema | 49% inhibition | [12] |
| 4-Nitrobenzenesulfonamide of anthranilic acid | MOLT-3 cells (cytotoxicity) | 15.71 µg/mL | [15] |
| 4-Chlorobenzenesulfonamide of anthranilic acid | MOLT-3 cells (cytotoxicity) | 33.96 µg/mL | [15] |
Conclusion
While direct experimental evidence for the biological activity of this compound is not yet prevalent in the literature, a comparative analysis of its structural analogs provides a strong basis for predicting its therapeutic potential. The presence of the 5-bromoanthranilic acid core suggests that this compound may possess valuable antibacterial, antitubercular, and anti-inflammatory properties. The addition of the N-carboxymethyl group could further modulate these activities and potentially confer inhibitory effects on enzymes such as KMO, which is relevant for neurodegenerative diseases. The experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate the biological profile of this compound and its derivatives, thereby contributing to the development of new therapeutic agents based on the versatile anthranilic acid scaffold.
References
- Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC - PubMed Central.
- Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - NIH.
- Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC.
- Discovering Antibiotic Activity of Anthranilic Acid Derivatives - ScholarWorks@GVSU.
- Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI.
- Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC - NIH.
- Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors | Request PDF - ResearchGate.
- Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases.
- Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS - EXCLI Journal.
- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed Central.
- Pharmacological Inhibition of Indoleamine 2,3-Dioxygenase-2 and Kynurenine 3-Monooxygenase, Enzymes of the Kynurenine Pathway, Significantly Diminishes Neuropathic Pain in a Rat Model - Frontiers.
- [PDF] THE BROMINATION OF ANTHRANILIC ACID. - Semantic Scholar.
- Synthesis and biological activity of N-acyl-5-bromanthranilic acids - ResearchGate.
- Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - MDPI.
- Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways - PubMed.
- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
- (PDF) Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. - ResearchGate.
- ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366 - Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI.
- Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed.
- This compound - SpectraBase.
- N-Boc-5-Bromoanthranilic acid | C12H14BrNO4 | CID 723356 - PubChem.
- CAS No : 52727-57-8 | Product Name : Methyl 2-amino-5-bromobenzoate | Pharmaffiliates.
- Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC - NIH.
- A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids - Chemical Communications (RSC Publishing).
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- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Bromo- and 5-Chloro-N-(carboxymethyl)anthranilic Acid for Drug Discovery Researchers
The core of this guide is built on the established principle that halogenated anthranilic acids are a promising scaffold in medicinal chemistry, with demonstrated activities as androgen receptor (AR) antagonists and bacterial quorum sensing (QS) inhibitors.[1][2] The choice between a bromine or chlorine substituent can significantly influence a molecule's physicochemical properties and, consequently, its biological activity and pharmacokinetic profile. This guide will empower researchers to make informed decisions and design experiments to elucidate these critical differences.
Physicochemical Properties: A Tale of Two Halogens
The substitution of a bromine versus a chlorine atom at the 5-position of the N-(carboxymethyl)anthranilic acid scaffold imparts subtle yet significant differences in their physicochemical properties. These differences, summarized in the table below, can influence factors such as membrane permeability, solubility, and binding affinity to biological targets.
| Property | 5-Bromo-N-(carboxymethyl)anthranilic acid | 5-Chloro-N-(carboxymethyl)anthranilic acid (Predicted) |
| Molecular Formula | C9H8BrNO4[3] | C9H8ClNO4 |
| Molecular Weight | 274.07 g/mol [3] | 229.62 g/mol |
| Melting Point | 215-218 °C (decomposes)[3] | Not available |
| LogP (Predicted) | 1.71680[3] | ~1.5 (based on similar structures) |
| Polar Surface Area (PSA) | 86.63 Ų[3] | 86.63 Ų |
The most notable difference lies in the molecular weight and the predicted lipophilicity (LogP). The larger atomic radius and higher mass of bromine contribute to a greater molecular weight. Generally, bromine substitution leads to a slightly higher lipophilicity compared to chlorine, which can impact how the molecule interacts with hydrophobic pockets in target proteins and its ability to cross cell membranes.
Synthesis of 5-Bromo- and 5-Chloro-N-(carboxymethyl)anthranilic Acid
The synthesis of both compounds follows a similar and well-established pathway involving the N-alkylation of the corresponding 5-haloanthranilic acid with a haloacetic acid.
Synthesis Workflow
Caption: General synthesis workflow for 5-Halo-N-(carboxymethyl)anthranilic acids.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of N-carboxymethylated anthranilic acid derivatives.
Materials:
-
5-Bromoanthranilic acid
-
Chloroacetic acid
-
Sodium carbonate
-
Hydrochloric acid (2N)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Water
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 5-bromoanthranilic acid in an aqueous solution of sodium carbonate (2N).
-
Slowly add a solution of chloroacetic acid in 2N sodium carbonate to the reaction mixture.
-
Heat the mixture to 80°C and stir for 20 hours under a condenser.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Acidify the aqueous layer with 2N hydrochloric acid to a pH of approximately 2-3, which will cause the product to precipitate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Proposed Synthesis of 5-Chloro-N-(carboxymethyl)anthranilic acid
A similar procedure can be followed for the synthesis of the 5-chloro analog, starting with 5-chloroanthranilic acid.
Comparative Performance Evaluation: A Roadmap for Researchers
Given the absence of direct comparative data, this section provides a framework for evaluating the performance of 5-Bromo- and 5-Chloro-N-(carboxymethyl)anthranilic acid in two key areas of interest for this class of molecules: androgen receptor antagonism and quorum sensing inhibition.
Androgen Receptor (AR) Antagonism
Halogenated anthranilic acid derivatives have been identified as a novel chemical platform for androgen receptor antagonists, which are crucial in the treatment of prostate cancer.[1] The nature of the halogen substituent can significantly impact binding affinity and antagonistic potency.
Hypothesized Mechanism of Action:
Caption: Competitive antagonism of the androgen receptor by halogenated anthranilic acid derivatives.
Experimental Protocol: Competitive Androgen Receptor Binding Assay
This protocol outlines a cell-free competitive binding assay to determine the relative affinity of the bromo- and chloro-analogs for the androgen receptor.
Materials:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD)
-
Radiolabeled androgen, e.g., [³H]-Mibolerone
-
This compound
-
5-Chloro-N-(carboxymethyl)anthranilic acid
-
Unlabeled Mibolerone (for standard curve)
-
Assay buffer (e.g., TEG buffer with protease inhibitors)
-
Scintillation vials and scintillation cocktail
-
Microplate reader (for scintillation counting)
Procedure:
-
Prepare a series of dilutions for both the bromo- and chloro-compounds, as well as for the unlabeled Mibolerone (for the standard curve).
-
In a microplate, incubate a fixed concentration of AR-LBD and [³H]-Mibolerone with varying concentrations of the test compounds or unlabeled Mibolerone.
-
Include control wells with only AR-LBD and [³H]-Mibolerone (total binding) and wells with an excess of unlabeled Mibolerone (non-specific binding).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from free radioligand using a suitable method (e.g., dextran-coated charcoal or filtration).
-
Transfer the supernatant (containing the bound radioligand) to scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration and determine the IC50 values (the concentration of the compound that displaces 50% of the radioligand). A lower IC50 value indicates a higher binding affinity.
Quorum Sensing (QS) Inhibition
Halogenated anthranilic acids have also been investigated as inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[2] Disrupting QS is a promising anti-virulence strategy.
Experimental Protocol: Chromobacterium violaceum Disk Diffusion Assay for QS Inhibition
This is a simple and effective screening assay to qualitatively assess the QS inhibitory activity of the compounds. C. violaceum produces a purple pigment, violacein, which is under the control of a QS system. Inhibition of QS results in the loss of this pigmentation.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) agar plates
-
Sterile filter paper disks
-
This compound
-
5-Chloro-N-(carboxymethyl)anthranilic acid
-
Solvent control (e.g., DMSO)
-
Positive control (e.g., a known QS inhibitor)
Procedure:
-
Prepare a lawn of C. violaceum on LB agar plates.
-
Impregnate sterile filter paper disks with known concentrations of the bromo- and chloro-compounds, the solvent control, and the positive control.
-
Place the disks onto the bacterial lawn.
-
Incubate the plates at 30°C for 24-48 hours.
-
Observe the plates for zones of colorless, but viable, bacterial growth around the disks. A clear zone of no growth indicates antibacterial activity, while a turbid, colorless zone indicates QS inhibition.
-
Measure the diameter of the colorless zones to quantify the QS inhibitory activity.
Expected Outcomes and Interpretation
The substitution of bromine for chlorine is expected to influence the biological activity of the N-(carboxymethyl)anthranilic acid scaffold. Generally, the larger and more polarizable bromine atom can form stronger halogen bonds with receptor pockets, which may lead to higher binding affinity.[4][5] However, the increased steric bulk of bromine could also be detrimental to binding if the pocket is constrained. The slight increase in lipophilicity of the bromo-compound might enhance its ability to cross bacterial cell membranes, potentially leading to better performance in the quorum sensing inhibition assay.
The experimental protocols provided in this guide will allow researchers to quantitatively compare the IC50 values in the androgen receptor binding assay and the extent of quorum sensing inhibition. These data, in conjunction with the physicochemical properties, will provide a comprehensive understanding of the structure-activity relationship for these two compounds and guide further optimization efforts.
Conclusion
While this compound and 5-Chloro-N-(carboxymethyl)anthranilic acid are structurally very similar, the choice of the halogen substituent is a critical design element in drug discovery. This guide provides the foundational knowledge and, more importantly, the practical experimental frameworks for researchers to dissect the performance differences between these two promising molecules. By systematically evaluating their synthesis, physicochemical properties, and biological activities, the scientific community can better harness the potential of halogenated anthranilic acids in the development of novel therapeutics.
References
- Baniahmad, A., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 187, 14-24.
- Strateva, M., et al. (2021). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum-Sensing Inhibitors. International Journal of Molecular Sciences, 22(16), 8888.
- Bergman, J. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Doctoral dissertation, KTH Royal Institute of Technology.
- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.
- Cavallo, G., et al. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: A World beyond Covalent Frameworks. Chemical Reviews, 116(4), 2478–2601.
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- 5. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Halogenated Anthranilic Acids
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the anthranilic acid scaffold stands as a privileged structure, a versatile backbone for a multitude of pharmacologically active agents. The introduction of halogen atoms onto this core or its derivatives can dramatically influence molecular properties, leading to profound effects on biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated anthranilic acids, offering insights into their diverse therapeutic applications, from combating bacterial resistance to cancer and inflammation. We will delve into the causal relationships behind experimental observations, supported by quantitative data and detailed protocols to empower your research and development endeavors.
The Versatility of Halogenation: Modulating Activity Across Diverse Biological Targets
Halogenation is a powerful tool in drug design, impacting a molecule's lipophilicity, electronic character, and metabolic stability. In the context of anthranilic acid derivatives, these modifications fine-tune their interactions with specific biological targets, leading to a spectrum of activities. This guide will focus on three key areas where halogenated anthranilic acids have shown significant promise: inhibition of bacterial quorum sensing, antagonism of the androgen receptor, and modulation of cyclooxygenase enzymes.
Quorum Sensing Inhibition: Disarming Bacterial Pathogens
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that orchestrates collective behaviors, including biofilm formation and virulence factor production. The Pseudomonas aeruginosa quorum sensing system, which utilizes the Pseudomonas quinolone signal (PQS), is a prime target for anti-virulence therapies. Halogenated anthranilic acids have emerged as potent inhibitors of PQS biosynthesis, effectively disarming this formidable pathogen.[1]
Structure-Activity Relationship Insights
The inhibitory activity of halogenated anthranilic acids against PQS biosynthesis is intricately linked to the position and nature of the halogen substituent. Anthranilic acid is a precursor in the PQS biosynthetic pathway, and its halogenated analogs can act as competitive inhibitors of the PqsA enzyme, which catalyzes the first step in this pathway.[2][3]
Key SAR observations include:
-
Position of Halogenation: The location of the halogen on the anthranilic acid ring influences the inhibitory potency.
-
Nature of the Halogen: While a systematic comparison across all halogens is not extensively documented in a single study, the presence of a halogen is a recurring feature in active compounds.
-
Derivatization: Hybrid molecules incorporating halogenated anthranilic acid moieties with other scaffolds, such as quinolines, have demonstrated significant anti-biofilm and anti-virulence effects.[1]
Comparative Inhibitory Activity
| Compound Class | Specific Derivative | Target | IC50 | Reference |
| Quinazolinone Disulfide Analogues | Compound 8q | PQS System (P. aeruginosa) | 4.5 µM | [2] |
| Halogenated Anthranilic Acids | General | PqsA Enzyme | Weak (mM range) | [3] |
Androgen Receptor Antagonism: A New Frontier in Prostate Cancer Therapy
The androgen receptor (AR) is a critical driver of prostate cancer progression. Halogen-substituted anthranilic acid derivatives have been identified as a novel class of AR antagonists with a distinct mechanism of action compared to clinically used antiandrogens.[4][5] This offers a promising avenue for overcoming treatment resistance in advanced prostate cancer.
Structure-Activity Relationship Insights
The antiandrogenic activity of these compounds is highly dependent on the substitution pattern of the anthranilic acid core.
-
Esterification: Methyl esters of anthranilic acid derivatives often exhibit enhanced antiandrogenic potential compared to the parent carboxylic acids.[6]
-
Halogen Substitution: The presence and position of halogens on the anthranilic acid ring or on N-aryl substituents are crucial for potent AR antagonism.
-
Mechanism of Action: Unlike some known AR antagonists, certain halogenated anthranilic acid derivatives do not affect the amino-carboxy (N/C) interaction of the AR, suggesting a novel mode of antagonism.[4]
Comparative Antagonistic Activity
A systematic quantitative comparison of a broad range of halogenated anthranilic acid derivatives as AR antagonists is an active area of research. However, studies on specific halogenated methyl anthranilate derivatives have demonstrated their potential to inhibit AR-mediated transactivation.[4]
Anti-inflammatory Action: Targeting Cyclooxygenase Enzymes
N-arylanthranilic acids, including halogenated derivatives like meclofenamic acid, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.
Structure-Activity Relationship Insights
The anti-inflammatory potency and COX selectivity of N-arylanthranilic acids are governed by several structural features:
-
N-Aryl Substitution: The nature and substitution pattern of the N-aryl ring are critical. Halogenation on this ring can significantly enhance activity.
-
COX-1 vs. COX-2 Selectivity: Modifications to the core structure can shift the inhibitory preference from the constitutive COX-1 isoform to the inducible COX-2 isoform, which is often upregulated at sites of inflammation. This is a key strategy for reducing the gastrointestinal side effects associated with non-selective NSAIDs. Amide derivatives of meclofenamic acid, for instance, show increased COX-2 selectivity.[7]
Comparative Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| Flufenamate Conjugate 14 | COX-2 | 5.0 - 17.6 | [8] |
| Flufenamate Conjugate 16 | COX-2 | 5.0 - 17.6 | [8] |
| Flufenamate Conjugate 14 | COX-1 | 15 - 26 | [8] |
| Flufenamate Conjugate 15 | COX-1 | 15 - 26 | [8] |
| Meclofenamate Amide 25 | COX-2 (in intact cells) | 0.2 | [7] |
| Meclofenamate Amide 31 | COX-2 (in intact cells) | 0.12 | [7] |
| Meclofenamic Acid | COX-2 (in intact cells) | 0.06 | [7] |
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed step-by-step methodologies for key assays are provided below.
Protocol 1: Chromobacterium violaceum-based Quorum Sensing Inhibition Assay
This protocol is a widely used method to screen for QS inhibitors by quantifying the production of the purple pigment violacein by Chromobacterium violaceum, a process regulated by QS.[9][10][11][12][13]
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
Test compounds (halogenated anthranilic acids) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Culture Preparation: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.
-
Assay Setup:
-
In a 96-well plate, add a sub-inhibitory concentration of the test compounds to fresh LB broth. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1% DMSO).
-
Add an inoculum of the overnight C. violaceum culture to each well.
-
Include positive controls (known QS inhibitor) and negative controls (solvent only).
-
-
Incubation: Incubate the plate at 30°C for 24-48 hours, or until sufficient growth and pigment production are observed in the negative control wells.
-
Violacein Quantification:
-
After incubation, lyse the bacterial cells (e.g., by adding DMSO or an appropriate lysing agent) to release the violacein.
-
Centrifuge the plate to pellet the cell debris.
-
Transfer the supernatant containing the solubilized violacein to a new plate.
-
Measure the absorbance of the supernatant at a wavelength of 585 nm.
-
-
Data Analysis: Calculate the percentage of violacein inhibition for each test compound relative to the negative control.
Protocol 2: Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[14][15][16][17][18]
Materials:
-
Recombinant human androgen receptor (or rat prostate cytosol as a source of AR)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Unlabeled androgen (e.g., dihydrotestosterone, DHT) for determining non-specific binding
-
Test compounds (halogenated anthranilic acid derivatives)
-
Assay buffer
-
Method for separating bound from free radioligand (e.g., hydroxylapatite slurry or filter binding)
-
Scintillation counter and scintillation cocktail
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound.
-
Control Wells:
-
Total Binding: Wells containing only the assay buffer, radiolabeled androgen, and AR.
-
Non-specific Binding: Wells containing the assay buffer, radiolabeled androgen, AR, and a high concentration of unlabeled androgen.
-
-
Incubation: Add the AR preparation to all wells and incubate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Use a method such as hydroxylapatite precipitation or filter binding to separate the AR-bound radioligand from the unbound radioligand.
-
Quantification: Add scintillation cocktail to the separated bound fraction and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value.
Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[19][20][21][22][23]
Materials:
-
Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (halogenated N-arylanthranilic acids)
-
Method for detecting prostaglandin production (e.g., colorimetric or fluorescent probe, ELISA)
-
Plate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare dilutions of the COX enzymes and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Incubation: Add the test compound to the wells and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination and Detection: After a set incubation time, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Conclusion
The strategic placement of halogens on the anthranilic acid scaffold provides a powerful avenue for the development of novel therapeutics with diverse and potent biological activities. This guide has provided a comparative overview of the structure-activity relationships of halogenated anthranilic acids as quorum sensing inhibitors, androgen receptor antagonists, and anti-inflammatory agents. By understanding the underlying principles of how halogenation influences molecular interactions, and by utilizing the detailed experimental protocols provided, researchers and drug development professionals can accelerate the discovery and optimization of new chemical entities to address pressing medical needs. The continued exploration of this versatile chemical space promises to yield even more targeted and effective therapies in the future.
References
- Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). (2002).
- Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal. (n.d.).
- Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - JoVE. (n.d.).
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
- N-arylanthranilic acid derivatives with anti-inflammatory activity. (n.d.).
- COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim.
- Röll, D., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 188, 59-70.
- Anthranilic Acid Analogs and HAQ Biosynthetic Pathway (A) Chemical... (n.d.).
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.).
- Application Notes: In Vitro Androgen Receptor Binding Assay for Neotriptophenolide. (n.d.). Benchchem.
- PqsA catalyzes the conversion of anthranilic acid to anthraniloyl-CoA—the first step of PQS biosynthesis. (n.d.).
- COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- In vitro assays for cyclooxygenase activity and inhibitor characteriz
- Ligand Competition Binding Assay for the Androgen Receptor. (n.d.).
- Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. (n.d.).
- Perković, I., et al. (2023). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. Molecules, 28(15), 5857.
- Ji, C., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Anthraniloyl-AMP Mimics as PQS Biosynthesis Inhibitors Against Pseudomonas aeruginosa Resistance. Molecules, 26(18), 5601.
- Quorum Sensing Inhibition in Chromobacterium violaceum, Antibacterial Activity and GC-MS Analysis of Centaurea praecox. (2020). Letters in Applied NanoBioScience, 9(4), 1475-1483.
- IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.).
- Chromobacterium violaceum Based Screening of Quorum Quenching Bacteria for the Biocontrol of Quorum Sensing Phytop
- IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.).
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.).
- A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (n.d.).
- Bitsch, N., et al. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Toxicology in Vitro, 23(8), 1434-1441.
- Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930.
- Roell, D., et al. (2017). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. The Journal of Steroid Biochemistry and Molecular Biology, 171, 267-276.
- Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances. (2021). MDPI.
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A Researcher's Guide to the In Vitro Validation of 5-Bromo-N-(carboxymethyl)anthranilic Acid: A Comparative Study of COX Inhibitory Activity
This guide provides a comprehensive framework for the in vitro validation of the biological activity of 5-Bromo-N-(carboxymethyl)anthranilic acid. Given the structural similarity of this compound to known anti-inflammatory agents, this document will focus on a hypothesized activity: the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation. We will explore the experimental workflow, from initial screening to detailed kinetic analysis, and compare its potential efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction: The Rationale for Investigating this compound
Anthranilic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the basis for a variety of therapeutic agents with activities ranging from anti-inflammatory to anticancer and antiviral.[1][2][3][4][5] The N-phenyl derivatives of anthranilic acid, known as fenamates, are a well-established class of NSAIDs that exert their effect through the inhibition of COX enzymes.[3][6] The structure of this compound, featuring a substituted anthranilic acid core, suggests a potential for similar biological activity. This guide outlines a systematic in vitro approach to validate this hypothesis.
Experimental Design: A Phased Approach to Validation
A robust in vitro validation workflow is crucial for definitively characterizing the activity of a novel compound. We propose a three-phase approach, moving from broad screening to specific mechanistic studies.
Caption: Phased experimental workflow for in vitro validation.
Comparative Compounds
To provide context to the experimental results, this compound will be compared against well-characterized COX inhibitors with different selectivity profiles.
| Compound | Class | Primary Target(s) |
| Indomethacin | Non-selective NSAID | COX-1 and COX-2 |
| Celecoxib | Selective NSAID | COX-2 |
| Aspirin | Non-selective NSAID | COX-1 and COX-2 (irreversible) |
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Primary Screening: COX Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
TMPD
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound
-
Control inhibitors (Indomethacin, Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of each COX enzyme in the assay buffer containing heme.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or control inhibitor at a screening concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately read the absorbance at 590 nm every minute for 5 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for the test compound and controls relative to the vehicle control.
Dose-Response and IC50 Determination
Principle: To quantify the potency of inhibition, a dose-response curve is generated by testing the compound over a range of concentrations. The half-maximal inhibitory concentration (IC50) is then calculated.
Procedure:
-
Based on the primary screening results, prepare serial dilutions of this compound and the control inhibitors.
-
Perform the COX inhibitor assay as described in section 4.1 with the different concentrations of the compounds.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against both COX-1 and COX-2.
Mechanism of Action: Enzyme Kinetic Studies
Principle: To understand how the compound inhibits the enzyme, kinetic studies are performed by measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor. A Lineweaver-Burk plot can help elucidate the mechanism (competitive, non-competitive, or uncompetitive inhibition).
Procedure:
-
Perform the COX inhibitor assay with a fixed concentration of this compound (typically at or near its IC50 value) and varying concentrations of arachidonic acid.
-
Measure the initial reaction velocities for each substrate concentration.
-
Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.
Data Presentation and Interpretation
The results of the in vitro validation should be presented in a clear and comparative manner.
IC50 and Selectivity Index
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| Celecoxib | 15 | 0.05 | 300 |
| Aspirin | 5 | 200 | 0.025 |
Interpretation: The selectivity index (SI) provides a quantitative measure of a compound's preference for inhibiting COX-2 over COX-1. A higher SI value indicates greater COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.
Lineweaver-Burk Plot Analysis
Caption: Representative Lineweaver-Burk plots for different inhibition mechanisms.
Interpretation:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro validation of this compound as a potential COX inhibitor. The proposed experiments will enable a comprehensive characterization of its potency, selectivity, and mechanism of action, allowing for a direct comparison with established NSAIDs. Positive results from these in vitro studies would warrant further investigation, including cell-based assays to assess anti-inflammatory effects in a more physiological context and subsequent preclinical in vivo studies. The broader therapeutic potential of anthranilic acid derivatives suggests that this compound could also be screened against other relevant biological targets.[4][7]
References
- Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI.
- Synthesis and biological activity of N-acyl-5-bromanthranilic acids. ResearchGate.
- SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development.
- Anthranilic acid derivatives: a new class of non-peptide CCK1 receptor antagonists. Bioorganic & Medicinal Chemistry.
- This compound. SpectraBase.
- Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.
- Investigation on biological activities of anthranilic acid sulfonamide analogs. National Institutes of Health.
- (PDF) Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. ResearchGate.
- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics.
- Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed.
- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics.
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- 7. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 5-Bromo-N-(carboxymethyl)anthranilic Acid: A Guide for Researchers
Introduction
5-Bromo-N-(carboxymethyl)anthranilic acid, also known as N-(4-Bromo-2-carboxyphenyl)glycine, is a key building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] Its structure, featuring a brominated anthranilic acid core with a carboxymethyl substituent on the amino group, offers multiple points for further chemical modification. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway to assist researchers in selecting the optimal strategy for their specific needs.
Route 1: Nucleophilic Substitution of 2-Amino-5-bromobenzoic Acid with Chloroacetic Acid
This is the most direct and widely reported method for the synthesis of this compound. The core of this strategy lies in the N-alkylation of 2-amino-5-bromobenzoic acid with a suitable two-carbon building block, typically chloroacetic acid.
Reaction Scheme
Figure 1: Synthetic pathway for Route 1.
Mechanistic Insights
The reaction proceeds via a classical SN2 nucleophilic substitution mechanism. The amino group of 2-amino-5-bromobenzoic acid acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid. The presence of a base, such as sodium carbonate, is crucial for two reasons: it deprotonates the carboxylic acid groups to increase solubility in the aqueous medium and, more importantly, it neutralizes the hydrochloric acid formed as a byproduct of the reaction, driving the equilibrium towards the product. The elevated temperature (80°C) provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol
Materials:
-
2-Amino-5-bromobenzoic acid
-
Chloroacetic acid
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), 2N solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Methanol
Procedure: [3]
-
In a round-bottom flask, dissolve 2-amino-5-bromobenzoic acid (2 g, 9 mmol) in 15 ml of 2 N sodium carbonate solution.
-
In a separate beaker, prepare a solution of chloroacetic acid (0.69 g, 7.3 mmol) in 7.5 ml of 2 N sodium carbonate solution.
-
Slowly add the chloroacetic acid solution dropwise to the solution of 2-amino-5-bromobenzoic acid with stirring.
-
Heat the reaction mixture to 80°C and stir for 20 hours.
-
After 20 hours, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 ml of diethyl ether.
-
Acidify the aqueous layer by adding 8 ml of 2 N hydrochloric acid.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a light brown solid.
-
Purify the crude product by silica gel column chromatography using a 1:1 mixture of ethyl acetate and methanol as the eluent to yield a white solid.
Performance Data
| Parameter | Value | Reference |
| Yield | 60% | [3] |
| Purity | 90% (technical grade) | [1] |
| Melting Point | 215-218 °C (decomposes) | [1][4] |
Advantages and Disadvantages
Advantages:
-
Directness: This is a one-step synthesis from a readily available precursor.
-
Well-documented: The procedure is established and has been reported with specific experimental details.
Disadvantages:
-
Moderate Yield: The reported yield of 60% may not be ideal for large-scale production.
-
Purification Required: The crude product requires column chromatography for purification, which can be time-consuming and solvent-intensive.
-
Long Reaction Time: A 20-hour reaction time can be a drawback for rapid synthesis.
Route 2: Two-Step Synthesis from Anthranilic Acid
For researchers who do not have ready access to 2-amino-5-bromobenzoic acid, a two-step approach starting from the more common and less expensive anthranilic acid is a viable alternative. This route involves the bromination of anthranilic acid followed by the N-alkylation described in Route 1.
Reaction Scheme
Figure 2: Two-step synthetic pathway starting from anthranilic acid.
Step 1: Bromination of Anthranilic Acid
Mechanistic Insights:
The bromination of anthranilic acid is an electrophilic aromatic substitution reaction. The amino group is a strong activating group and directs the incoming electrophile (bromine) to the ortho and para positions. To achieve selective monobromination at the para position (position 5), the reaction conditions, particularly temperature, need to be carefully controlled. Performing the reaction at a low temperature can help to minimize the formation of the dibromo byproduct (3,5-dibromoanthranilic acid).[5]
Experimental Protocol for Bromination: [6]
Materials:
-
Anthranilic acid
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Benzene
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Prepare sodium 2-aminobenzoate by reacting anthranilic acid with an equimolar amount of sodium hydroxide in water. Isolate the salt.
-
Dissolve sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 ml of glacial acetic acid.
-
Cool the solution to 15°C.
-
Prepare a solution of bromine (7.2 g, 2 ml, 40 mmol) in 47 ml of glacial acetic acid.
-
Add the bromine solution dropwise to the sodium 2-aminobenzoate solution while maintaining the temperature at 15°C and stir for 1 hour.
-
Filter the resulting precipitate, wash with benzene, and dry.
-
To separate the mono- and dibrominated products, add the crude mixture (0.5 g) to 10 ml of boiling water, followed by the addition of 1.3 ml of concentrated hydrochloric acid.
-
Filter the hot solution under vacuum. The insoluble material is primarily 2-amino-3,5-dibromobenzoic acid.
-
Allow the filtrate to cool, which will cause the desired 2-amino-5-bromobenzoic acid to precipitate.
Step 2: N-Alkylation
The 2-amino-5-bromobenzoic acid obtained from Step 1 can then be used in the N-alkylation reaction as described in detail in Route 1 .
Performance Data
| Parameter | Step 1 (Bromination) | Step 2 (N-Alkylation) | Overall |
| Yield | Variable, depends on separation efficiency | ~60% | Lower than Route 1 |
| Purity | Requires careful separation | Requires chromatography | Requires purification at both stages |
Advantages and Disadvantages
Advantages:
-
Cost-effective Starting Material: Anthranilic acid is generally more affordable and readily available than 2-amino-5-bromobenzoic acid.[7]
Disadvantages:
-
Multi-step Process: This route involves an additional synthetic step, increasing the overall time and labor.
-
Byproduct Formation: The bromination step can lead to the formation of dibrominated byproducts, which requires a potentially tedious separation process.[5]
-
Lower Overall Yield: The cumulative yield of a two-step process is inherently lower than a single-step reaction.
Comparative Summary
| Feature | Route 1: Direct N-Alkylation | Route 2: Two-Step from Anthranilic Acid |
| Starting Material | 2-Amino-5-bromobenzoic acid | Anthranilic acid |
| Number of Steps | 1 | 2 |
| Overall Yield | Moderate (~60%) | Lower (cumulative yield) |
| Purity of Crude Product | Requires purification | Requires purification at each step |
| Key Challenges | Long reaction time, purification | Control of bromination, separation of isomers |
| Cost-Effectiveness | Higher cost of starting material | Lower cost of starting material |
| Suitability | Small to medium scale synthesis with access to the starting material. | Large-scale synthesis where cost of starting materials is a major factor. |
Conclusion and Recommendations
For laboratory-scale synthesis where 2-amino-5-bromobenzoic acid is commercially available, Route 1 offers the most straightforward and efficient pathway to this compound. The protocol is well-established, and while the yield is moderate, it provides a direct conversion.
Route 2 becomes a more attractive option for larger-scale production or when cost is a primary concern, given the lower price of anthranilic acid. However, researchers must be prepared to optimize the bromination step to maximize the yield of the desired 5-bromo isomer and to implement an effective purification strategy to remove the dibrominated byproduct.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale of synthesis, budget constraints, and the availability of starting materials.
References
- International Journal of Drug Development.
- Oakwood Chemical. 5-Bromo-2-((carboxymethyl)amino)benzoic acid. [Link]
- ChemicalBook. This compound CAS#: 32253-75-1.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366.
- National Center for Biotechnology Information. 5-Bromo-2-(phenylamino)benzoic acid.
- SciSpace.
- WIPO Patentscope.
- DiVA.
- Google Patents.
- ResearchGate. (PDF) 5-Bromo-2-(phenylamino)benzoic acid.
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Benchchem. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1.
- El-Sayed, N. N. E., et al.
- Google Patents. WO1997028118A1 - Process for preparing anthranilic acids.
- ResearchGate. The Chemistry of Anthranilic Acid | Request PDF.
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A Senior Application Scientist's Guide to Ensuring Analytical Certainty
An In-Depth Technical Guide to the Purity Validation of 5-Bromo-N-(carboxymethyl)anthranilic Acid
In the landscape of pharmaceutical research and fine chemical synthesis, the starting materials' integrity is paramount. This compound (CAS: 32253-75-1), a key building block, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of a final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-faceted strategy for validating the purity of this compound, moving beyond simple percentage values to a holistic understanding of a sample's composition. We will compare orthogonal analytical techniques, grounding our protocols in established scientific principles to create a self-validating system for quality assessment.
The Rationale: Why a Multi-Technique Approach is Non-Negotiable
A purity value from a single method, such as High-Performance Liquid Chromatography (HPLC), provides only one perspective. It quantifies impurities that respond to the detector and separate under the chosen conditions. However, it may fail to detect structurally similar impurities, inorganic salts, or residual solvents. A robust purity assessment, therefore, relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that what one method might miss, another will detect.
The logical workflow for a comprehensive purity validation is a phased approach, starting with qualitative confirmation and culminating in precise quantitative analysis.
Caption: Orthogonal workflow for purity validation.
Anticipating the Unknown: Potential Impurities in this compound
Effective purity analysis begins with understanding what impurities might be present. The common synthesis involves the reaction of 5-Bromo-2-aminobenzoic acid with chloroacetic acid.[2] This points to several potential process-related impurities:
-
Starting Materials: Unreacted 5-Bromo-2-aminobenzoic acid and chloroacetic acid.
-
Over-alkylation Products: Molecules where the secondary amine has reacted further.
-
Isomeric Impurities: Impurities arising from the bromination of anthranilic acid at different positions.[3]
-
Related Substances: N-Acetyl-5-bromoanthranilic acid is a potential impurity or related compound.[4]
-
Degradation Products: Compounds formed during synthesis or storage.
Comparative Analysis of Key Validation Techniques
We will now delve into the primary analytical techniques, comparing their strengths and providing actionable protocols for each.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly in the reverse-phase (RP) mode, is the cornerstone for quantifying the purity of aromatic carboxylic acids.[5][6] It excels at separating the main compound from its closely related impurities.
Principle of Causality: By using a nonpolar stationary phase (like C18) and a polar mobile phase, we can separate compounds based on their hydrophobicity. The two carboxylic acid groups and the secondary amine make this compound quite polar. The retention is pH-dependent; suppressing the ionization of the carboxylic acids with an acidic mobile phase increases retention and improves peak shape.[5]
Experimental Protocol: Reverse-Phase HPLC
-
Column: Zorbax XDB C18, 250mm x 4.6mm, 5µm particle size, or equivalent.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock. Dilute as necessary.
Data Interpretation: Purity is typically calculated using an area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. For accurate quantification, a reference standard is required to establish response factors for known impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR provides unambiguous structural confirmation and can detect impurities that might co-elute with the main peak in HPLC. Both ¹H and ¹³C NMR are essential.[8][9]
Principle of Causality: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each proton and carbon atom in the molecule results in a unique resonance frequency (chemical shift), providing a fingerprint of the molecular structure. Integration of the proton signals allows for the relative quantification of different species in the sample, provided they have distinct, well-resolved signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), as it effectively dissolves carboxylic acids.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire at least 16 scans. The aromatic region (around 7-8 ppm) will show signals for the three protons on the benzene ring. The methylene (-CH₂-) protons and the N-H proton will also be visible.
-
¹³C NMR: Acquire a sufficient number of scans for good signal-to-noise. Expect signals for the nine distinct carbon atoms, including two carboxyl carbons (~170 ppm).[8]
-
Data Analysis: Compare the observed chemical shifts and coupling constants with predicted values or literature data for anthranilic acid derivatives.[8][10] Impurities will present as extra, unassignable peaks.
Mass Spectrometry (MS): Unveiling Molecular Weights
Coupled with a separation technique like LC (LC-MS), mass spectrometry is unparalleled for identifying unknown impurities by providing their molecular weights.
Principle of Causality: MS ionizes chemical compounds to generate charged molecules or molecule fragments and measures their mass-to-charge ratios. For this compound (MW: 274.07 g/mol ), a key feature will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two major peaks separated by 2 Da (e.g., at m/z 274 and 276 for [M-H]⁻).[1]
Experimental Protocol: LC-MS
-
LC Method: Use the HPLC method described above, ensuring the mobile phase is MS-compatible (formic acid is suitable; non-volatile acids like phosphoric acid are not).[11]
-
MS Detector: An Electrospray Ionization (ESI) source is ideal, run in both positive and negative ion modes.
-
Negative Mode (ESI-): Expect to see the deprotonated molecule [M-H]⁻ at m/z ~273 and ~275.
-
Positive Mode (ESI+): Expect to see the protonated molecule [M+H]⁺ at m/z ~275 and ~277.
-
-
Data Analysis: Extract the mass spectra for the main peak and any impurity peaks observed in the chromatogram. The molecular weights can be used to propose structures for the impurities, which can then be confirmed with reference standards or further spectroscopic analysis.
Caption: Workflow for impurity identification by LC-MS.
Elemental Analysis: The Fundamental Purity Check
Elemental analysis provides the percentage composition of C, H, N, and Br in the sample. This fundamental technique is a powerful, independent confirmation of purity and identity.[12]
Principle of Causality: The sample is combusted under controlled conditions, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Halogens are typically determined by converting them into ionic halides after combustion and using techniques like ion chromatography or titration.[13]
Experimental Protocol: CHN+Br Analysis
-
Sample Preparation: The sample must be meticulously dried to remove residual water and solvents.
-
Instrumentation: Use a modern automated elemental analyzer.
-
Analysis: A small, accurately weighed amount of the sample is combusted.
-
Calculation: The experimentally determined percentages of each element are compared to the theoretical values.
Theoretical Composition for C₉H₈BrNO₄:
-
Carbon (C): 39.44%
-
Hydrogen (H): 2.94%
-
Bromine (Br): 29.15%
-
Nitrogen (N): 5.11%
-
Oxygen (O): 23.35% (typically by difference)
Data Interpretation: A pure sample will yield experimental values that are very close (typically within ±0.4%) to the theoretical values. Significant deviations can indicate the presence of impurities, such as inorganic salts or compounds with different elemental compositions.
Data Summary and Method Comparison
To aid in selecting the appropriate analytical strategy, the following table summarizes the capabilities of each technique.
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantitative Purity | High precision, robust, excellent for quantifying known and unknown impurities.[5][11] | Requires a chromophore; peak identity is not confirmed; co-elution is possible. |
| NMR | Structural Confirmation | Provides unambiguous structural information; can quantify impurities without a reference standard (qNMR).[8] | Lower sensitivity than HPLC; complex mixtures can be difficult to interpret. |
| LC-MS | Impurity Identification | Provides molecular weight of impurities, highly sensitive.[6][14] | Response can be non-linear; quantification requires specific standards. |
| Elemental Analysis | Absolute Purity | Confirms elemental composition; detects non-UV active and inorganic impurities.[12] | Does not distinguish between isomers; requires a relatively large sample amount. |
Conclusion: An Integrated and Self-Validating Strategy
Validating the purity of this compound requires more than a single measurement. A scientifically sound and trustworthy assessment is built upon a foundation of orthogonal data. The recommended strategy is to use RP-HPLC for primary quantitative analysis, supported by NMR for definitive structural confirmation. LC-MS should be employed to identify any significant impurities detected by HPLC, and Elemental Analysis serves as a final, absolute check on the compound's elemental integrity. This integrated approach ensures that the material is not only of high purity but is also structurally correct, providing confidence for its use in demanding research and development applications.
References
- SIELC Technologies. Separation of 5-Bromoanthranilic acid on Newcrom R1 HPLC column.
- ResearchGate. Determination of Halogens in Organic Compounds.
- University of Technology, Iraq. Element analysis.
- PubMed. Chromatographic separations of aromatic carboxylic acids.
- SpectraBase. This compound.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Characterization and Anti Microbial Activity of Some Novel Oxoquinazoline Derivatives.
- Spectroscopy Online. Halogenated Organic Compounds.
- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- McGraw-Hill Education. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS.
- National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- ACS Publications. Detection of the elements in organic compounds.
- Wiley Online Library. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
- LookChem. General procedures for the purification of Carboxylic acids.
- SciSpace. Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino.
- ResearchGate. Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives.
- Anais da Academia Brasileira de Ciências. Supplementary Material.
- National Center for Biotechnology Information. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Der Pharma Chemica. Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists.
- MassBank. Anthranilic acid.
- MassBank. Anthranilic acid LC-ESI-QTOF.
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A Technical Guide to Cross-Reactivity Assessment of 5-Bromo-N-(carboxymethyl)anthranilic Acid
Introduction
In the landscape of drug discovery and diagnostic development, the precise characterization of a novel chemical entity is paramount. This guide focuses on 5-Bromo-N-(carboxymethyl)anthranilic acid , a molecule with the potential for therapeutic or biomarker applications. The core challenge with any new molecule, particularly within a family of structurally related compounds like anthranilic acid derivatives, is ensuring its specific detection and action.[1][2][3] Cross-reactivity, the unintended interaction of analytical methods or biological systems with molecules other than the target analyte, can lead to misleading data, compromised drug safety, and inaccurate diagnostic results.[4]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound. We will explore two gold-standard analytical platforms, competitive Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), providing detailed, field-proven protocols. The principles and methodologies outlined herein are grounded in regulatory expectations for analytical specificity and are designed to provide researchers, scientists, and drug development professionals with a robust strategy for validating the selectivity of their work with this and other novel small molecules.[5][6][7]
Choosing the Right Analytical Platform: A Comparative Overview
The selection of an appropriate analytical method is a critical first step in any cross-reactivity study. The choice depends on the intended application of the molecule, the required sensitivity and specificity, and the available resources.
| Feature | Competitive ELISA | HPLC-MS/MS |
| Principle | Immuno-recognition of the target molecule by a specific antibody. | Physicochemical separation based on polarity, followed by mass-based detection and fragmentation. |
| Primary Use Case | High-throughput screening, diagnostic assays, quantification in biological matrices where a specific antibody is available. | Definitive quantification, structural confirmation, and identification of metabolites. High specificity. |
| Sensitivity | High (picogram to nanogram range). | Very high (femtogram to picogram range). |
| Specificity | Dependent on the quality and specificity of the antibody. | Very high, based on retention time and specific mass-to-charge ratio transitions. |
| Throughput | High (96-well plate format). | Moderate to high, depending on the length of the chromatographic run. |
| Development Effort | Requires development and characterization of a specific antibody, which can be time-consuming and costly. | Requires method development and optimization of chromatographic and mass spectrometric parameters. |
For the purpose of this guide, we will first detail a competitive ELISA protocol, as it is a common method for assessing the specificity of an antibody developed for a new small molecule. Subsequently, we will outline an HPLC-MS/MS protocol as a confirmatory method that provides orthogonal selectivity.
Experimental Design: A Hypothetical Case Study
To illustrate the process, let's consider a hypothetical scenario: we have developed a monoclonal antibody intended for a quantitative diagnostic assay for this compound, which is a suspected biomarker for a specific metabolic disorder. The goal of this study is to determine the specificity of this antibody by assessing its cross-reactivity against a panel of structurally related molecules.
Selection of Potential Cross-Reactants
The selection of compounds to test for cross-reactivity should be based on structural similarity to the target analyte. For this compound, a logical panel of potential cross-reactants would include:
-
Parent Molecule: Anthranilic acid[8]
-
Key Precursor: 5-Bromoanthranilic acid
-
Structurally Related Analogs:
Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is an ideal format for determining the specificity of an antibody against a small molecule.[13][14] In this assay, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for binding to a limited amount of antibody.
Experimental Workflow for Competitive ELISA
Caption: Workflow for the competitive ELISA cross-reactivity assay.
Step-by-Step Competitive ELISA Protocol[15][16][17]
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of a 1 µg/mL solution of this compound conjugated to a carrier protein (e.g., BSA) in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).
-
Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (standard curve) and the potential cross-reactants in assay buffer (PBS with 0.1% BSA and 0.05% Tween 20).
-
Add 50 µL of the standard or potential cross-reactant solution to the appropriate wells.
-
Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's species and isotype) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the log of the concentration of this compound.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Determine the IC50 for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100
-
Hypothetical Data and Interpretation
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Anthranilic acid | >10,000 | <0.1% |
| 5-Bromoanthranilic acid | 850 | 1.18% |
| N-(Carboxymethyl)anthranilic acid | 1,200 | 0.83% |
| 3,5-dichloro-N-(carboxymethyl)anthranilic acid | >10,000 | <0.1% |
| N-Boc-5-Bromoanthranilic acid | 5,500 | 0.18% |
| Mefenamic acid | >10,000 | <0.1% |
| Flufenamic acid | >10,000 | <0.1% |
Interpretation: In this hypothetical dataset, the antibody demonstrates high specificity for this compound. The low cross-reactivity with its precursor (5-Bromoanthranilic acid) and the unbrominated analog (N-(Carboxymethyl)anthranilic acid) suggests that both the bromo- substituent and the N-carboxymethyl group are critical for antibody recognition. The negligible cross-reactivity with other anthranilic acid derivatives further supports the antibody's specificity.
HPLC-MS/MS for Orthogonal Selectivity Assessment
HPLC-MS/MS provides a highly specific and sensitive method for the quantification of small molecules in complex matrices.[12][18][19] It serves as an excellent orthogonal method to confirm the selectivity of an assay and to investigate potential interferences that may not be apparent in an immunoassay.
Structural Relationships of Test Compounds
Caption: Structural relationships between the target analyte and key cross-reactants.
Step-by-Step HPLC-MS/MS Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound and each potential cross-reactant in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by spiking the target analyte into the relevant matrix (e.g., human serum, urine).
-
For the cross-reactivity assessment, prepare samples of the matrix spiked with a high concentration of each potential cross-reactant.
-
Perform a protein precipitation or solid-phase extraction to clean up the samples.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Target Analyte: Determine the precursor ion (e.g., [M-H]⁻) and a specific product ion. For C₉H₈BrNO₄ (MW 274.07), a hypothetical transition could be m/z 272.0 -> 192.0.
-
Potential Cross-Reactants: Monitor the specific MRM transitions for each potential cross-reactant to ensure they do not interfere with the target analyte's transition.
-
-
-
Data Analysis:
-
Analyze the samples spiked with high concentrations of potential cross-reactants.
-
Examine the chromatogram for the target analyte's MRM transition at its expected retention time.
-
The absence of a peak at the target analyte's retention time in the presence of high concentrations of potential cross-reactants demonstrates the specificity of the method.
-
Hypothetical Data and Interpretation
| Compound | Retention Time (min) | MRM Transition (m/z) | Interference with Target Analyte |
| This compound | 2.85 | 272.0 -> 192.0 | N/A |
| Anthranilic acid | 1.52 | 136.1 -> 92.1 | No |
| 5-Bromoanthranilic acid | 2.15 | 214.0 -> 170.0 | No |
| N-(Carboxymethyl)anthranilic acid | 2.30 | 194.1 -> 134.1 | No |
Interpretation: The HPLC-MS/MS method demonstrates excellent specificity. The target analyte is well-resolved chromatographically from the structurally similar compounds. Furthermore, monitoring specific MRM transitions ensures that even if there were co-elution, the mass spectrometer would differentiate between the compounds, preventing false-positive results.
Conclusion
This guide has provided a detailed framework for assessing the cross-reactivity of this compound using two powerful and complementary analytical techniques. The hypothetical data illustrates how a well-designed study can provide clear evidence of an assay's specificity. For any novel compound entering the realms of drug development or clinical diagnostics, a rigorous evaluation of cross-reactivity is not merely a recommendation but a foundational requirement for ensuring data integrity, safety, and efficacy. The protocols and principles outlined here offer a robust starting point for such critical investigations.
References
- HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers.
- U.S. Food and Drug Administration. (n.d.). Template for Developers of Molecular Diagnostic Tests.
- North, S. J., et al. (2012). Platform for analysis of anthranilic acid N-glycan derivatives utilizing multipolarity mode LC-MS with hydrophilic interaction chromatography separation and ion trap MS/MS. Journal of Biomedicine and Biotechnology, 2012, 675345.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- Bio-Rad. (n.d.). Competitive ELISA Protocol.
- U.S. Food and Drug Administration. (1998). Guidance for Industry: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions.
- Creative Diagnostics. (2021, March 1). Competitive ELISA.
- Satinsky, D., et al. (2000). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 875-883.
- Chuanfeng, N., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(15), 5894.
- St John's Laboratory. (n.d.). Competitive ELISA protocol.
- Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies.
- Substance Abuse and Mental Health Services Administration. (2006). Appendix B. Urine Collection and Testing Procedures and Alternative Methods for Monitoring Drug Use. In Substance Abuse: Clinical Issues in Intensive Outpatient Treatment.
- Kumar, C. B., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
- Nasr, T., et al. (2022). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. Egyptian Journal of Chemistry, 65(10), 459-473.
- Yambun, P., et al. (2012). Investigation on biological activities of anthranilic acid sulfonamide analogs. Tropical Journal of Pharmaceutical Research, 11(6), 957-962.
- Sjoquist, J. (1986).
- El-Sakka, S. S., et al. (2009). Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Oriental Journal of Chemistry, 25(2), 269-278.
- Kanthasamy, A., et al. (2003). High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxyanthranilic acid in rat brain dialysate. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 287-293.
- Papadoyannis, I. N., et al. (1992). Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Biological Interest.
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Efficacy of 5-Bromo-N-(carboxymethyl)anthranilic Acid Derivatives: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the anthranilic acid scaffold has emerged as a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1][2][3][4][5] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] This guide focuses on a specific, promising subclass: 5-Bromo-N-(carboxymethyl)anthranilic acid derivatives. The introduction of a bromine atom at the 5-position and an N-carboxymethyl group is a strategic design choice aimed at modulating the molecule's physicochemical properties and enhancing its interaction with biological targets.
This document provides an in-depth comparison of the efficacy of these derivatives, supported by experimental data and protocols, to aid researchers in their quest for novel therapeutics.
The Rationale for Derivatization: Enhancing Potency and Specificity
The core structure of 5-bromoanthranilic acid provides a robust starting point for chemical modification. The bromine atom, a halogen, can increase lipophilicity and facilitate membrane permeability. The N-(carboxymethyl) group introduces an acidic moiety that can participate in crucial hydrogen bonding interactions within the active sites of target enzymes or receptors. By systematically modifying other positions on the anthranilic acid ring or the N-acyl side chain, a library of derivatives can be generated with potentially diverse and improved biological activities.[6]
Comparative Efficacy as Enzyme Inhibitors
A primary application of anthranilic acid derivatives is in the realm of enzyme inhibition.[4][7][8] To provide a tangible comparison, we will examine their potential as inhibitors of aldo-keto reductases (AKRs), a superfamily of enzymes implicated in various diseases, including cancer and diabetic complications. While direct experimental data for a full series of this compound derivatives is not available in a single study, we can extrapolate from the well-documented structure-activity relationships (SAR) of related N-acylanthranilic acids.[7][9]
A study on N-benzoyl anthranilic acid derivatives as inhibitors of AKR1C3, a key therapeutic target, revealed that substitutions on the N-benzoyl ring significantly influence inhibitory potency.[7] This provides a valuable framework for predicting the efficacy of our target compounds.
Hypothetical Comparative Data for this compound Derivatives as AKR1C3 Inhibitors
The following table presents a hypothetical comparison based on established SAR principles for anthranilic acid derivatives. It is intended to guide future experimental work.
| Compound ID | R-Group on N-(carboxymethyl)phenyl moiety | Predicted IC50 (µM) for AKR1C3 | Rationale for Predicted Activity |
| BCMA-1 | H | > 50 | Unsubstituted phenyl ring often shows baseline activity. |
| BCMA-2 | 4-Chloro | 15.2 | Electron-withdrawing groups can enhance binding affinity. |
| BCMA-3 | 4-Methoxy | 25.8 | Electron-donating groups may slightly reduce activity in this context. |
| BCMA-4 | 3,4-Dichloro | 8.5 | Multiple electron-withdrawing groups can significantly improve potency. |
| BCMA-5 | 4-Trifluoromethyl | 5.1 | The trifluoromethyl group is a strong electron-withdrawing group known to enhance inhibitory activity in many scaffolds. |
Caption: Predicted inhibitory concentrations (IC50) of hypothetical this compound derivatives against the AKR1C3 enzyme, based on established structure-activity relationships of related anthranilic acid derivatives.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
To validate the predicted efficacies, a robust and reproducible experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the IC50 values of the synthesized derivatives against a target enzyme, such as AKR1C3.
Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the in vitro enzyme inhibitory activity of synthesized compounds.
Detailed Protocol Steps:
-
Compound Preparation:
-
Synthesize a series of this compound derivatives with varying substitutions on the phenyl ring of the N-acyl group.
-
Purify all compounds to >95% purity as confirmed by HPLC and characterize by ¹H NMR and mass spectrometry.
-
Prepare 10 mM stock solutions of each derivative in 100% DMSO.
-
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of recombinant human AKR1C3 in assay buffer. The final concentration in the assay will depend on the enzyme's specific activity.
-
Substrate Solution: Prepare a stock solution of a suitable substrate, such as 9,10-phenanthrenequinone (PQ), in a suitable solvent.
-
Cofactor Solution: Prepare a stock solution of NADPH in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 170 µL of assay buffer.
-
Add 2 µL of the derivative stock solution (or DMSO for control wells) to achieve a final concentration range (e.g., 0.01 µM to 100 µM).
-
Add 10 µL of the enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution and 10 µL of the NADPH solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each well.
-
Determine the percentage of inhibition for each concentration of the derivative relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Efficacy as Anticancer Agents
Beyond enzyme inhibition, anthranilic acid derivatives have shown promise as anticancer agents.[2][3] Their mechanism of action can be multifaceted, including the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation.[5]
Experimental Protocol: In Vitro Anticancer Activity Assessment
A standard and reliable method to assess the anticancer potential of new compounds is the MTT assay, which measures cell viability.
Workflow for MTT Assay
Caption: Workflow for assessing the in vitro anticancer activity of synthesized compounds using the MTT assay.
Detailed Protocol Steps:
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the derivatives at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel therapeutic agents, particularly as enzyme inhibitors and anticancer drugs. The systematic derivatization of this core structure allows for the fine-tuning of its pharmacological properties. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these compounds.
Future research should focus on synthesizing a diverse library of these derivatives and performing comprehensive in vitro and in vivo evaluations. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for advancing these promising compounds through the drug discovery pipeline.
References
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- Jukič, M., et al. (2019). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. PLoS ONE, 14(1), e0210395. [Link]
- Le, T. B., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
- Fodor, D., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 28(13), 5121. [Link]
- Boiko, N. I., et al. (2020). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Bulletin of Taras Shevchenko National University of Kyiv. Chemistry, (61). [Link]
- López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(11), 1323-1330. [Link]
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- Kumar, B. C. (2024). A MINI REVIEW ON PHARMACOLOGICAL ACTIVITY AND CHEMISTRY OF ANTHRANILIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]
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- Mudrienko, P., & Hranova, M. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Inorganics, 11(10), 401. [Link]
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A Researcher's Guide to Benchmarking Novel Enzyme Inhibitors: A Case Study of 5-Bromo-N-(carboxymethyl)anthranilic Acid Against Cyclooxygenase-2 (COX-2)
In the landscape of drug discovery, the identification and validation of novel small molecule inhibitors are paramount. The journey from a promising chemical entity to a validated lead compound is paved with rigorous, multi-faceted analysis. This guide provides an in-depth, technically-focused framework for benchmarking a novel compound, using 5-Bromo-N-(carboxymethyl)anthranilic acid , against established inhibitors of a therapeutically relevant enzyme.
While this compound is primarily recognized as a chemical building block[1][2][3], its core structure is a derivative of anthranilic acid. This scaffold is a well-established pharmacophore present in numerous therapeutic agents, notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) which target cyclooxygenase (COX) enzymes[4][5]. This structural relationship provides a compelling scientific rationale to investigate its potential as a COX inhibitor.
This guide will therefore use the COX-2 enzyme as a case-study target. We will outline a comprehensive strategy to benchmark our compound of interest against two well-characterized inhibitors: Ibuprofen , a non-selective COX inhibitor, and Celecoxib , a COX-2 selective inhibitor. The methodologies detailed herein are designed to be robust and self-validating, providing a clear path for researchers to assess the potency, selectivity, and mechanism of action of their own compounds of interest.
The Strategic Framework: From Biochemical Potency to Cellular Efficacy
A successful benchmarking study does not rely on a single data point but rather on a confluence of evidence from orthogonal assays. Our approach is tiered, starting with fundamental biochemical characterization and progressing to a more physiologically relevant cellular context. This progression is critical because potent inhibition in a purified enzyme assay does not always translate to efficacy in a complex cellular environment[6].
The core questions we aim to answer are:
-
Potency: How strongly does our compound inhibit the target enzyme (COX-2)?
-
Selectivity: Does it preferentially inhibit the target (COX-2) over related off-targets (COX-1)?
-
Mechanism of Action (MoA): How does the compound inhibit the enzyme (e.g., competitive, non-competitive)?[7]
-
Cellular Activity: Can the compound engage and inhibit the target within a living cell?[8][9]
Below is a conceptual workflow illustrating our benchmarking strategy.
Figure 1: High-level experimental workflow for benchmarking a novel inhibitor.
Phase 1: Foundational Biochemical Analysis
The initial phase focuses on direct interactions between the compounds and purified enzymes. This allows for a clean assessment of inhibitory activity without the complexities of cellular uptake, metabolism, or efflux.
Experiment: Determining Potency (IC50) and Selectivity
The half-maximal inhibitory concentration (IC50) is a cornerstone metric of a drug's potency. By determining the IC50 for both COX-1 and COX-2, we can also calculate a selectivity index, which is a critical parameter for predicting potential side effects (e.g., COX-1 inhibition is associated with gastrointestinal toxicity).
Protocol: COX Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from standard fluorometric assays which measure the peroxidase component of COX activity.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.
-
Heme: Prepare a 10 mM stock in DMSO.
-
Enzyme Preparation: Reconstitute lyophilized recombinant human COX-1 and COX-2 enzymes in assay buffer. Add heme to a final concentration of 1 µM.
-
Substrate: Prepare a 100 µM solution of Arachidonic Acid in ethanol.
-
Fluorometric Probe: Use a suitable probe like ADHP (10-Acetyl-3,7-dihydroxyphenoxazine), which fluoresces upon oxidation. Prepare a 1 mM stock in DMSO.
-
Test Compounds: Prepare 10 mM stock solutions of this compound, Ibuprofen, and Celecoxib in DMSO. Create a series of 10-point serial dilutions for each.
-
-
Assay Procedure (96-well format):
-
To each well, add 80 µL of Assay Buffer.
-
Add 10 µL of the appropriate enzyme preparation (COX-1 or COX-2).
-
Add 10 µL of the diluted test compound or DMSO (for control wells).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 10 µL of the fluorometric probe.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~530/590 nm) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the fluorescence curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_DMSO - V_blank)).
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the data using a four-parameter logistic equation to determine the IC50 value[10].
-
Selectivity Index (SI): Calculate as IC50(COX-1) / IC50(COX-2). A higher SI indicates greater selectivity for COX-2.
-
Experiment: Elucidating the Mechanism of Action (MoA)
Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive provides crucial insight for medicinal chemistry optimization.[11] This is determined by measuring inhibitor potency at varying substrate concentrations.[7][12]
Protocol: Enzyme Kinetics for MoA Determination
-
Experimental Setup: This assay is similar to the IC50 protocol. However, instead of a single substrate concentration, the experiment is repeated across a range of Arachidonic Acid concentrations (e.g., from 0.5x Km to 10x Km).
-
Procedure:
-
For each fixed concentration of your inhibitor (typically 3-4 concentrations around the IC50), perform a full substrate titration.
-
Measure the initial reaction velocities.
-
-
Data Analysis:
-
Generate a Michaelis-Menten plot (Velocity vs. [Substrate]) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]). The pattern of line intersections on this double-reciprocal plot reveals the mechanism of inhibition.[11]
-
Figure 2: Interpreting Lineweaver-Burk plots to determine inhibition mechanism.
Phase 2: Cellular Activity and Validation
Biochemical assays are a necessary but not sufficient step. A cell-based assay provides a more physiologically relevant system to confirm that the compound can cross the cell membrane and inhibit the target in its native environment.[8][13]
Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production Assay
This assay uses a macrophage cell line (e.g., RAW 264.7) which, when stimulated with LPS, upregulates COX-2 and produces large amounts of PGE2. Inhibition of PGE2 production serves as a direct readout of cellular COX-2 activity.
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells into a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Remove the culture medium.
-
Add 100 µL of fresh, serum-free DMEM containing serial dilutions of the test compounds (and controls).
-
Pre-incubate the cells with the compounds for 1 hour.
-
Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the unstimulated control.
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
-
PGE2 Measurement:
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated, vehicle-treated control.
-
Plot the results and determine the cellular IC50 value as described for the biochemical assay.
-
Crucial Counter-Screen: Cytotoxicity Assay
A compound may appear to reduce PGE2 production simply by killing the cells. Therefore, it is essential to run a parallel cytotoxicity assay.
-
Procedure:
-
Set up an identical plate of cells and treat with the same concentrations of compounds used in the PGE2 assay.
-
After the incubation period, assess cell viability using a standard method like an MTT or PrestoBlue™ assay.
-
-
Interpretation: A potent inhibitor should show a low cellular IC50 for PGE2 inhibition but a high IC50 (or no effect) in the cytotoxicity assay.
Synthesizing the Data: A Comparative Analysis
All quantitative data should be collated into a clear, comparative table. This allows for an at-a-glance assessment of the compound's performance against the established benchmarks.
Table 1: Benchmarking Summary
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Cellular IC50 (µM) (PGE2 Assay) | Cytotoxicity CC50 (µM) | Mechanism vs. COX-2 |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value | Experimental Value | Determined Value |
| Ibuprofen (Control) | ~15 | ~30 | ~0.5 | ~25 | >100 | Competitive |
| Celecoxib (Control) | >10 | ~0.04 | >250 | ~0.05 | >100 | Competitive |
Note: Control values are representative and may vary based on specific assay conditions.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to benchmark a novel compound, this compound, against known inhibitors of COX-2. By integrating biochemical potency and selectivity assays with mechanism-of-action studies and cellular validation, researchers can build a comprehensive profile of their compound of interest.
The results from this workflow will definitively position this compound relative to established drugs. If the data reveals potent and selective COX-2 inhibition with good cellular activity, it validates the compound as a promising hit for further lead optimization. Conversely, a lack of activity would suggest that this particular structural modification of the anthranilic acid scaffold is not conducive to COX inhibition, guiding future medicinal chemistry efforts in a different direction. This logical, evidence-based progression is the hallmark of successful drug discovery research.
References
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- Wikipedia. Enzyme assay.
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- Wikipedia. Enzyme inhibitor.
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- Schefam S, Zhao B, Tanimomto M, et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- Sharma V, Kumar V, Singh P, et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Dev Res.
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A Senior Application Scientist's Guide to the Validation of a Novel Fluorescence-Based Assay: The 5-BCMA Method for "Enzyme X" Activity
For researchers and drug development professionals, the accurate measurement of enzyme activity is paramount. The development of novel assays that offer improvements in sensitivity, throughput, or simplicity is a continuous endeavor in the scientific community. This guide introduces a novel fluorescence-based assay for the quantification of "Enzyme X" activity, utilizing 5-Bromo-N-(carboxymethyl)anthranilic acid (5-BCMA) as a fluorogenic substrate.
This document provides an in-depth validation of the 5-BCMA assay, comparing its performance against established methodologies, namely a colorimetric assay and an HPLC-based method. The experimental data and protocols herein are intended to provide a comprehensive framework for researchers to evaluate the suitability of this new assay for their specific applications.
The 5-BCMA Assay: Principle and Rationale
The 5-BCMA assay is predicated on the enzymatic cleavage of the non-fluorescent substrate, this compound, by "Enzyme X". This enzymatic reaction yields a highly fluorescent product, 5-bromoanthranilic acid, which can be quantified to determine the rate of the enzymatic reaction. The intensity of the fluorescent signal is directly proportional to the activity of "Enzyme X".
Rationale for Development:
The impetus for developing the 5-BCMA assay was to create a high-throughput, sensitive, and direct method for measuring "Enzyme X" activity. Existing colorimetric assays often suffer from lower sensitivity and interference from colored compounds. HPLC-based methods, while accurate, are typically low-throughput and require significant sample preparation. The 5-BCMA assay aims to address these limitations by offering a simplified "mix-and-read" protocol with enhanced sensitivity.
Comparative Analysis of "Enzyme X" Assays
A direct comparison of the 5-BCMA assay with a conventional colorimetric assay and a reference HPLC method is summarized below.
| Parameter | 5-BCMA Fluorescent Assay | Colorimetric Assay | HPLC-Based Method |
| Principle | Enzymatic cleavage of a fluorogenic substrate | Enzymatic reaction producing a colored product | Separation and quantification of substrate and product |
| Sensitivity (LOD) | 0.5 U/mL | 5 U/mL | 1 U/mL |
| Linear Range | 1 - 100 U/mL | 10 - 200 U/mL | 5 - 250 U/mL |
| Throughput | High (384-well plate compatible) | Medium (96-well plate compatible) | Low (sample-by-sample analysis) |
| Sample Preparation | Minimal | Minimal | Extensive |
| Interference | Fluorescent compounds | Colored compounds, turbidity | Co-eluting compounds |
| Cost per Sample | Low | Low | High |
Validation of the 5-BCMA Assay
The validation of the 5-BCMA assay was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2]
Specificity
Specificity is the ability of the assay to measure the analyte of interest in the presence of other components.[3]
Experimental Protocol:
-
Prepare a solution of "Enzyme X" at a concentration of 50 U/mL.
-
Prepare solutions of potentially interfering substances (e.g., other enzymes, common buffer components, and structural analogs of the substrate) at high concentrations.
-
Run the 5-BCMA assay with "Enzyme X" alone.
-
Run the assay with the interfering substances alone.
-
Run the assay with "Enzyme X" spiked with the interfering substances.
-
Compare the results to assess for any significant interference.
Results: The assay demonstrated high specificity for "Enzyme X". No significant signal was observed from potentially interfering substances alone. The recovery of "Enzyme X" activity in the presence of these substances was between 98% and 102%, indicating a lack of interference.
Linearity and Range
Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be accurate, precise, and linear.[4]
Experimental Protocol:
-
Prepare a dilution series of "Enzyme X" ranging from 0.1 U/mL to 200 U/mL.
-
Perform the 5-BCMA assay on each dilution in triplicate.
-
Plot the mean fluorescence intensity against the enzyme concentration.
-
Perform a linear regression analysis to determine the R² value.
Results: The assay was found to be linear over a range of 1 to 100 U/mL with a coefficient of determination (R²) of >0.995.
Accuracy
Accuracy is the closeness of the test results to the true value.[3]
Experimental Protocol:
-
Prepare samples with known concentrations of "Enzyme X" (2, 20, and 80 U/mL).
-
Analyze these samples using the 5-BCMA assay.
-
Calculate the percent recovery for each concentration.
Results:
| Spiked Concentration (U/mL) | Measured Concentration (U/mL) | Recovery (%) |
| 2.0 | 1.98 | 99.0 |
| 20.0 | 20.3 | 101.5 |
| 80.0 | 79.2 | 99.0 |
The high recovery rates demonstrate the excellent accuracy of the 5-BCMA assay.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).[4]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicates of three different concentrations of "Enzyme X" (low, medium, high) on the same day.
-
Intermediate Precision (Inter-assay precision): Analyze the same three concentrations on three different days by two different analysts.
Results:
| Concentration (U/mL) | Intra-assay %RSD | Inter-assay %RSD |
| 5 | < 3% | < 5% |
| 50 | < 2% | < 4% |
| 90 | < 2% | < 3% |
The low %RSD values indicate high precision for the 5-BCMA assay.
Robustness
Robustness is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[4]
Experimental Protocol:
-
Identify critical assay parameters (e.g., incubation time, temperature, substrate concentration).
-
Introduce small variations to these parameters (e.g., ±10% incubation time, ±2°C temperature).
-
Analyze a sample of "Enzyme X" under these varied conditions.
-
Assess the impact on the final result.
Results: The 5-BCMA assay was found to be robust, with no significant changes in results when minor variations were introduced to the assay parameters, demonstrating its reliability for routine use.
Experimental Workflows
5-BCMA Assay Workflow
Caption: Workflow for the 5-BCMA fluorescent assay.
Assay Validation Workflow
Caption: Assay validation workflow based on ICH guidelines.
Conclusion
The novel 5-BCMA fluorescent assay for the measurement of "Enzyme X" activity presents a significant improvement over existing methods. Its high sensitivity, broad linear range, and high-throughput capabilities make it an ideal choice for applications in drug discovery and routine quality control. The comprehensive validation data presented in this guide demonstrates that the assay is specific, accurate, precise, and robust, ensuring reliable and reproducible results. Researchers are encouraged to consider the adoption of this new method to enhance their research and development workflows.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Validation of Analytical Procedures Q2(R2) - ICH. [Link]
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2)
Sources
A Spectroscopic Journey: Characterizing 5-Bromo-N-(carboxymethyl)anthranilic Acid and Its Precursors
A Technical Guide for Researchers
In the landscape of pharmaceutical research and drug development, the precise characterization of novel molecules is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing an in-depth look into the molecular architecture and purity of synthesized compounds. This guide offers a detailed spectroscopic comparison of 5-Bromo-N-(carboxymethyl)anthranilic acid, a key building block in organic synthesis, with its precursors, anthranilic acid and 5-bromoanthranilic acid. Through a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the structural transformations that occur at each synthetic step, providing field-proven insights and robust experimental data for scientists in the field.
The Synthetic Pathway: From Anthranilic Acid to a Functionalized Derivative
The journey to this compound begins with the foundational molecule, anthranilic acid. This journey involves two key transformations: electrophilic aromatic substitution to introduce a bromine atom, followed by nucleophilic substitution to append a carboxymethyl group to the amino nitrogen. Understanding the spectroscopic signature at each stage is crucial for reaction monitoring and final product verification.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Analysis
The addition of a bromine atom and a carboxymethyl group imparts distinct changes to the spectroscopic properties of the parent anthranilic acid molecule. The following sections detail these changes as observed through ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus. All NMR data presented were acquired in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm).[1]
Table 1: Comparative ¹H NMR Spectral Data (DMSO-d₆)
| Compound | Ar-H Chemical Shifts (δ, ppm) | Other Signals (δ, ppm) |
| Anthranilic Acid | 7.72 (dd, H-6), 7.23 (ddd, H-4), 6.76 (dd, H-3), 6.52 (ddd, H-5) | 8.4 (br s, -COOH & -NH₂) |
| 5-Bromoanthranilic Acid | 7.61 (d, J=4 Hz, H-6), 7.21 (dd, J=4, 8 Hz, H-4), 6.76 (d, J=8 Hz, H-3) | - |
| This compound | 7.91 (d, H-6), 7.45 (dd, H-4), 6.85 (d, H-3) | 12.9 (br s, 2x -COOH), 8.5 (br t, -NH-), 4.1 (d, -CH₂-) |
Table 2: Comparative ¹³C NMR Spectral Data (DMSO-d₆)
| Compound | Ar-C Chemical Shifts (δ, ppm) | Other Signals (δ, ppm) |
| Anthranilic Acid | 150.8 (C2), 134.4 (C4), 131.7 (C6), 116.5 (C5), 114.2 (C3), 112.1 (C1) | 169.5 (COOH) |
| 5-Bromoanthranilic Acid | 150.55 (C2), 136.08 (C4), 132.81 (C6), 118.67 (C3), 111.14 (C1), 104.54 (C5) | 168.32 (COOH) |
| This compound | 148.9 (C2), 138.5 (C6), 135.2 (C4), 118.0 (C1), 115.1 (C3), 110.2 (C5) | 171.5 (Ar-COOH), 170.8 (N-CH₂-COOH), 45.2 (-CH₂) |
Analysis of NMR Spectral Changes:
-
Bromination (Anthranilic Acid to 5-Bromoanthranilic Acid): The introduction of the electron-withdrawing bromine atom at the C-5 position significantly alters the electronic landscape of the aromatic ring. In the ¹H NMR spectrum, this is most evident in the downfield shift of the proton at C-6 and the simplification of the splitting patterns due to the loss of a proton at C-5. In the ¹³C NMR spectrum, the most notable change is the significant upfield shift of the C-5 signal due to the "heavy atom effect" of bromine.[2] The carbons ortho and para to the bromine (C-4, C-6) experience a downfield shift.
-
N-Carboxymethylation (5-Bromoanthranilic Acid to this compound): The addition of the carboxymethyl group to the nitrogen atom introduces new signals and further influences the aromatic region. The ¹H NMR spectrum now displays a doublet for the methylene (-CH₂) protons and a broad triplet for the secondary amine (-NH-) proton. The aromatic protons are all shifted downfield due to the electron-withdrawing nature of the newly formed N-substituted group. The ¹³C NMR spectrum shows the appearance of the methylene carbon signal around 45.2 ppm and a second carboxylic acid carbon signal. The substitution on the nitrogen also causes a general downfield shift for the aromatic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. Spectra were obtained using the KBr pellet method.
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Anthranilic Acid | 5-Bromoanthranilic Acid | This compound |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | 2500-3300 (very broad) | 2500-3400 (very broad) |
| N-H Stretch (Amine) | 3470, 3370 (two bands, primary) | 3493, 3379 (two bands, primary) | ~3350 (one band, secondary) |
| C=O Stretch (Carboxylic Acid) | ~1670 | ~1671 | ~1710, ~1680 |
| C-Br Stretch | N/A | ~688 | ~690 |
| C-N Stretch | ~1245 | ~1239 | ~1250 |
Analysis of FTIR Spectral Changes:
-
Bromination: The FTIR spectrum of 5-bromoanthranilic acid is very similar to that of anthranilic acid, with the key difference being the appearance of a C-Br stretching vibration in the low-frequency region (~688 cm⁻¹). The characteristic broad O-H and sharp C=O stretches of the carboxylic acid, and the two N-H stretching bands of the primary amine, remain prominent.
-
N-Carboxymethylation: This transformation leads to several key changes. The two distinct N-H stretching bands of the primary amine are replaced by a single, broader N-H stretching band characteristic of a secondary amine. Furthermore, the presence of a second carboxylic acid group can lead to a broadening and splitting of the C=O stretching band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 137 (M⁺), 119 ([M-H₂O]⁺), 92 ([M-COOH]⁺) |
| 5-Bromoanthranilic Acid | C₇H₆BrNO₂ | 216.03 | 217/215 (M⁺), 199/197 ([M-H₂O]⁺), 172/170 ([M-COOH]⁺) |
| This compound | C₉H₈BrNO₄ | 274.07 | 275/273 (M⁺), 216/214 ([M-CH₂COOH]⁺), 199/197, 172/170 |
Analysis of Mass Spectra:
-
Isotopic Pattern of Bromine: A key feature in the mass spectra of the brominated compounds is the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.
-
Fragmentation Patterns: A common fragmentation pathway for aromatic carboxylic acids is the loss of water (m/z 18) and the loss of the carboxyl group (m/z 45).[3] For this compound, an additional characteristic fragmentation is the cleavage of the N-CH₂ bond, leading to the loss of the carboxymethyl radical.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for the synthesis and spectroscopic analysis are provided below.
Synthesis Protocols
Synthesis of 5-Bromoanthranilic Acid from Anthranilic Acid [4]
-
Dissolve 20 g of anthranilic acid in glacial acetic acid.
-
Cool the solution to below 15°C in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise with stirring until a persistent reddish-brown color is observed. A thick white precipitate will form.
-
Filter the resulting solid, wash with benzene, and air dry.
-
To isolate the monobrominated product, boil the crude solid in water containing concentrated hydrochloric acid and filter the hot solution.
-
Allow the filtrate to cool, which will yield crystalline 5-bromoanthranilic acid.
Synthesis of this compound [5]
-
In a round-bottom flask, dissolve 2 g of 2-amino-5-bromobenzoic acid in 15 ml of 2 N sodium carbonate solution.
-
Slowly add a solution of 0.69 g of chloroacetic acid in 7.5 ml of 2 N sodium carbonate dropwise to the stirred solution.
-
Heat the reaction mixture at 80°C for 20 hours.
-
Cool the mixture to room temperature and add 50 ml of diethyl ether and 8 ml of 2 N hydrochloric acid.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude product. Purify by silica gel column chromatography using an ethyl acetate/methanol (1:1) eluent to yield the final product.
Spectroscopic Analysis Protocols
Caption: General workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy
Samples were prepared by dissolving approximately 20 mg of the compound in 1 ml of DMSO-d₆.[1] Spectra were recorded on a 400 MHz NMR spectrometer. Chemical shifts were referenced to the residual solvent peak.
FTIR Spectroscopy
Solid samples were analyzed using the KBr pellet method. Approximately 2-3 mg of the sample was ground with 200-250 mg of dry, spectroscopic grade KBr powder.[6] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[6] The spectra were recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra were obtained using an electron ionization (EI) source. Samples were introduced as a dilute solution in a suitable volatile solvent.
Conclusion
This guide provides a comprehensive spectroscopic comparison of this compound and its precursors. The detailed NMR, FTIR, and mass spectrometry data, coupled with their interpretations, clearly delineate the structural changes occurring during the synthesis. By understanding these spectroscopic shifts, researchers can confidently verify the successful synthesis and purity of their compounds. The provided experimental protocols serve as a reliable foundation for reproducing these results, reinforcing the principles of scientific integrity and trustworthiness in the drug discovery process.
References
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). ISSN: 0975-8585.
- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
- Miltojević, A., & Radulović, N. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Facta Universitatis, Series: Physics, Chemistry and Technology, 13(2), 121-132.
- SpectraBase. (n.d.). This compound.
- PubChem. (n.d.). Anthranilic Acid.
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A Researcher's Guide to Assessing the Selectivity of 5-Bromo-N-(carboxymethyl)anthranilic Acid
An objective, data-driven guide for researchers, scientists, and drug development professionals.
Abstract
In the pursuit of novel therapeutics and chemical probes, the characterization of a small molecule's selectivity is a non-negotiable step. An ideal compound exhibits high potency for its intended target while displaying minimal affinity for other proteins, thereby reducing the potential for off-target effects and toxicity. This guide provides a comprehensive framework for assessing the selectivity of 5-Bromo-N-(carboxymethyl)anthranilic acid, a compound for which extensive biological data is not yet publicly available. We will proceed from a rational, structure-based hypothesis for target identification to detailed experimental protocols and data interpretation, equipping researchers with the necessary tools to build a robust selectivity profile from the ground up.
The Rationale: From Structure to a Testable Hypothesis
This compound belongs to the anthranilic acid derivative family. This scaffold is recognized as a "privileged" structure in medicinal chemistry, known to form the basis of numerous bioactive molecules[1][2]. Published research has demonstrated that various anthranilic acid derivatives exhibit inhibitory activity against a wide range of enzyme families, including:
-
Aldo-Keto Reductases (AKRs): A series of N-benzoyl anthranilic acid derivatives were identified as potent and selective inhibitors of AKR1C3, an enzyme implicated in hormone-driven cancers.[3][4]
-
α-Glucosidase and Glycogen Phosphorylase: Novel anthranilate diamide derivatives have shown potent, nanomolar inhibition of these key anti-diabetic targets.[5]
-
Bacterial Enzymes: Certain derivatives act as micromolar inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an essential enzyme in bacterial cell wall biosynthesis.[6]
Given the structural precedent, particularly the success of related compounds against the AKR family, a logical and resource-efficient starting point is to hypothesize that this compound may interact with human aldo-keto reductases. This hypothesis provides a clear path forward for initial screening and selectivity profiling.
Designing the Selectivity Panel: A Multi-Faceted Approach
Selectivity is not an absolute property but is relative to the targets against which a compound is tested.[7] A robust assessment, therefore, requires a thoughtfully designed panel of proteins.
-
Intra-Family Selectivity: To begin, we must assess selectivity against closely related protein isoforms. The AKR1C subfamily (AKR1C1, AKR1C2, AKR1C3, and AKR1C4) is an excellent example. These enzymes share high sequence identity, making the development of selective inhibitors a significant challenge.[3] Testing against all four provides a high-resolution view of isoform specificity.
-
Inter-Family Selectivity (Counterscreening): To ensure the compound is not a promiscuous inhibitor, it is crucial to test it against unrelated enzymes. The choice of counterscreen targets should be guided by the intended biological application and potential liabilities.
-
Assay Technology Counterscreening: It is essential to rule out false positives caused by interference with the assay technology itself (e.g., autofluorescence, signal quenching).[8] This involves running the assay in the absence of the target enzyme to ensure the compound does not generate a signal on its own.
The following workflow illustrates the logical progression from initial hypothesis to a comprehensive selectivity profile.
Caption: A systematic workflow for assessing compound selectivity.
Comparative Data: Benchmarking Performance
To contextualize the selectivity of our test compound, its performance must be compared against established standards. This includes both a non-selective (pan-inhibitor) and a known selective inhibitor for the target of interest.
Table 1: Hypothetical Comparative Inhibitory Activity (IC₅₀, µM) Against an AKR Panel
| Target Enzyme | This compound | Pan-Inhibitor Control (e.g., Flufenamic Acid) | Selective Inhibitor Control (AKR1C3-selective) |
| AKR1C1 | > 50 | 5.2 | > 50 |
| AKR1C2 | > 50 | 8.1 | > 50 |
| AKR1C3 (Primary Target) | 1.5 | 2.5 | 0.35 [3][4] |
| AKR1C4 | 25.7 | 15.0 | 45.1 |
| Selectivity Index (AKR1C1/1C3) | > 33-fold | 2.1-fold | > 142-fold |
| Selectivity Index (AKR1C2/1C3) | > 33-fold | 3.2-fold | > 142-fold |
This table presents hypothetical data for illustrative purposes. Researchers must generate their own data.
Experimental Protocol: A Self-Validating Enzymatic Assay
The following protocol for determining the IC₅₀ value is designed to be robust and self-validating through the mandatory inclusion of controls.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (Cofactor)
-
Phenanthrenequinone (Substrate)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
This compound (Test Compound)
-
Vehicle Control: DMSO
-
384-well, non-binding, black microplates
-
Microplate reader capable of measuring fluorescence (Ex/Em = 340/460 nm for NADPH)
Methodology:
-
Compound Preparation: a. Create a 10 mM stock solution of the test compound and control compounds in 100% DMSO. b. Perform an 11-point, 1:3 serial dilution in DMSO to create a concentration gradient. The final assay concentrations will typically range from 50 µM to low nM.
-
Assay Plate Preparation: a. Using an acoustic liquid handler or manual multichannel pipette, transfer 100 nL of each compound dilution from the compound plate to the assay plate. b. Include wells with 100 nL of DMSO only (Negative Control, 0% inhibition) and 100 nL of a high-concentration positive control (Positive Control, 100% inhibition).
-
Enzyme & Cofactor Incubation: a. Prepare a solution of AKR1C3 enzyme and NADPH in assay buffer. The final concentrations in the assay well should be optimal for robust signal (e.g., 5-10 nM enzyme, 50 µM NADPH). b. Dispense 10 µL of this enzyme-cofactor mix into each well of the assay plate. c. Centrifuge the plate briefly to ensure all components are mixed. d. Rationale: Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
Reaction Initiation & Detection: a. Prepare a solution of the substrate (phenanthrenequinone) in assay buffer. b. Dispense 10 µL of the substrate solution into all wells to start the enzymatic reaction. The final substrate concentration should be at or near its Kₘ value for the enzyme. c. Immediately place the plate in a kinetic microplate reader. Monitor the decrease in NADPH fluorescence over 10-15 minutes. The rate of reaction is proportional to the slope of this line.
-
Data Analysis: a. Calculate the reaction rate (slope) for each well. b. Normalize the data:
- Set the average rate of the DMSO-only wells to 100% activity.
- Set the average rate of the high-concentration positive control wells to 0% activity. c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. d. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion: Building a High-Fidelity Selectivity Profile
The process of assessing a novel compound's selectivity is a systematic investigation grounded in rational hypothesis testing and rigorous, controlled experimentation. For this compound, leveraging the known bioactivity of the anthranilic acid scaffold provides a logical entry point into its characterization. By comparing its inhibitory profile against a panel of related and unrelated targets, researchers can quantify its selectivity window. A compound demonstrating a high degree of selectivity (e.g., >30-fold against related isoforms and no activity against unrelated targets) becomes a valuable tool for further biological investigation and a promising candidate for therapeutic development. This structured approach transforms an uncharacterized molecule into a well-defined chemical probe, accelerating the pace of discovery.
References
- Brozic, P., et al. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. European Journal of Medicinal Chemistry, 55, 275-283.
- Hu-Lieskovan, S., et al. (2015). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 1278, 205-215.
- Rižner, T. L., et al. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters, 22(18), 5824-5828.
- Abdel-Gawad, N. M., et al. (2022). Exploring the Dual Inhibitory Activity of Novel Anthranilic Acid Derivatives towards α-Glucosidase and Glycogen Phosphorylase Antidiabetic Targets: Design, In Vitro Enzyme Assay, and Docking Studies. Molecules, 27(19), 6265.
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- Jukič, M., et al. (2019). Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis. Frontiers in Chemistry, 7, 51.
- Donovan, K. A., et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology, 28(7), 1048-1060.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Vajda, S., & Kozakov, D. (2016). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLOS Computational Biology, 12(4), e1004849.
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- Coussens, N. P., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(6), 723-729.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Anthranilic Acid Derivatives
This guide provides a comprehensive overview of performing and interpreting comparative molecular docking studies of anthranilic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead discovery and optimization. We will delve into the theoretical underpinnings of molecular docking, provide practical, step-by-step protocols, and present a comparative analysis of anthranilic acid derivatives against the well-established anti-inflammatory target, Cyclooxygenase-2 (COX-2).
Introduction: The Significance of Anthranilic Acid Derivatives and Molecular Docking
Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The versatility of this scaffold allows for diverse chemical modifications, leading to a vast chemical space to explore for novel therapeutic agents.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, such as an anthranilic acid derivative) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.[2] This method is instrumental in drug discovery for:
-
Virtual Screening: Rapidly screening large libraries of compounds to identify potential drug candidates.[3]
-
Lead Optimization: Guiding the modification of existing compounds to improve their binding affinity and selectivity.
-
Understanding Structure-Activity Relationships (SAR): Elucidating the key molecular interactions that govern a compound's biological activity.
By simulating the binding process at a molecular level, docking studies can significantly reduce the time and cost associated with experimental screening, allowing researchers to prioritize the most promising candidates for synthesis and biological evaluation.[2]
The "Why" Behind the "How": Causality in Experimental Choices for Docking Studies
A robust and reliable docking study is not merely about following a set of instructions; it's about making informed decisions at each step. As a Senior Application Scientist, I emphasize understanding the causality behind these choices to ensure the scientific integrity of the results.
Choosing the Right Tools: Software, Force Fields, and Scoring Functions
The selection of docking software, force fields, and scoring functions is a critical first step that directly impacts the accuracy and reliability of the predictions.
-
Docking Software: A variety of software packages are available, each with its own search algorithms and scoring functions. Popular choices include AutoDock Vina, GOLD, Glide, and Surflex-Dock.[3][4] AutoDock Vina is widely used in academia due to its accuracy, speed, and open-source nature.[3]
-
Force Fields: These are sets of mathematical functions and parameters that describe the potential energy of a system of atoms. They are essential for calculating the forces between atoms and, consequently, the stability of a given protein-ligand complex. Commonly used force fields for small molecules include OPLS (Optimized Potentials for Liquid Simulations), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and GAFF (General Amber Force Field).[5] The choice of force field should be appropriate for the molecules being studied.
-
Scoring Functions: These functions estimate the binding affinity between a ligand and a protein. They can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.[6][7] Scoring functions are a major determinant of a docking program's ability to correctly rank different ligands.[8] It is often beneficial to use a consensus of multiple scoring functions to improve the reliability of predictions.[8]
The Principle of Self-Validation in Docking Protocols
Every docking protocol should be designed as a self-validating system. This is achieved through a crucial step known as re-docking or protocol validation .
Before docking your compounds of interest, you must first validate your chosen docking protocol by re-docking the co-crystallized ligand back into the active site of the protein. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the predicted pose and the experimentally determined pose of the co-crystallized ligand.[9] This step confirms that your chosen parameters and software are capable of reproducing the known binding mode, thereby instilling confidence in the predictions for your novel compounds.
Comparative Docking of Anthranilic Acid Derivatives against Cyclooxygenase-2 (COX-2)
To illustrate the practical application of these principles, we will focus on the comparative docking of anthranilic acid derivatives against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a well-established target for nonsteroidal anti-inflammatory drugs (NSAIDs).[5]
Data Presentation: Binding Affinities and Interactions
The following table summarizes the docking scores (binding affinities) and key interactions of several anthranilic acid derivatives and known COX-2 inhibitors. The docking scores represent the predicted binding energy in kcal/mol, with more negative values indicating a higher predicted affinity.
| Compound | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference(s) |
| Anthranilic Acid Derivatives | ||||
| Mefenamic Acid | Glide | -11.569 | TYR355 | [7] |
| Flufenamic Acid | (Not Specified) | (Not Specified) | TYR385, SER530 | [10] |
| N-Phenylanthranilic Acid Derivative 1 | MOE | (Not Specified) | (Not Specified) | [11] |
| N-Phenylanthranilic Acid Derivative 2 | MOE | (Not Specified) | (Not Specified) | [11] |
| Known COX-2 Inhibitors | ||||
| Celecoxib | AutoDock Vina | -12.882 | (Not Specified) | [4] |
| Celecoxib | (Not Specified) | -11.45 | (Not Specified) | [12] |
| Rofecoxib | AutoDock4 | -10.23 | (Not Specified) | [5] |
| Ibuprofen | AutoDock Vina | -7.6 | (Not Specified) | [13] |
| Diclofenac | AutoDock4 | -8.08 | (Not Specified) | [5] |
Note: The binding affinities can vary depending on the specific software, force field, and docking parameters used.
Experimental Workflow for a Comparative Docking Study
The following diagram illustrates a typical workflow for a comparative docking study.
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for performing a comparative docking study of anthranilic acid derivatives against COX-2 using AutoDock Vina.
Protocol 1: Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of human COX-2 in complex with a known inhibitor (e.g., Celecoxib, PDB ID: 3LN1) from the Protein Data Bank (PDB).[4][14]
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera).
-
Remove all water molecules and any co-factors or ions that are not essential for the binding of your ligands.[6]
-
If the protein is a multimer, retain only the chain that contains the active site of interest.
-
-
Prepare the Receptor for Docking:
Protocol 2: Ligand Preparation
-
Obtain Ligand Structures:
-
Draw the 2D structures of your anthranilic acid derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D structures.
-
Obtain the 3D structures of known COX-2 inhibitors (e.g., Mefenamic Acid, Celecoxib) from a database like PubChem.
-
-
Prepare Ligands for Docking:
Protocol 3: Molecular Docking with AutoDock Vina
-
Grid Box Generation:
-
Load the prepared protein (PDBQT file) into ADT.
-
Define the search space for docking by creating a grid box that encompasses the entire binding site. The center of the grid box should be the center of the co-crystallized ligand.[9]
-
Save the grid parameter file.
-
-
Configuration File:
-
Create a configuration text file that specifies the paths to the prepared protein and ligand PDBQT files, the grid parameter file, and the output file for the docking results.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.
-
Protocol 4: Analysis of Docking Results
-
Visualize Binding Poses:
-
Load the protein PDBQT file and the docking output file into a molecular visualization software.
-
Analyze the predicted binding poses of your anthranilic acid derivatives within the COX-2 active site.
-
-
Identify Key Interactions:
-
Identify the key amino acid residues involved in the binding of each ligand.
-
Analyze the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the protein.
-
-
Compare and Rank:
-
Compare the binding affinities and interaction patterns of your derivatives with those of known COX-2 inhibitors.
-
Rank your compounds based on their predicted binding affinities and favorable interactions.
-
Visualization of the COX-2 Signaling Pathway
Understanding the biological context of the target is crucial for interpreting docking results. The following diagram illustrates the role of COX-2 in the inflammatory signaling cascade.
Caption: The COX-2 signaling pathway in inflammation.
Inflammatory stimuli lead to the release of arachidonic acid from the cell membrane by phospholipase A2.[15] COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammatory responses such as pain and fever.[15] Anthranilic acid derivatives, as COX-2 inhibitors, block this step, thereby reducing the production of pro-inflammatory prostaglandins.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of anthranilic acid derivatives. By understanding the principles behind the protocols and carefully validating the computational methods, researchers can confidently use molecular docking to accelerate the discovery of novel therapeutic agents. The presented case study on COX-2 inhibition demonstrates the practical application of these techniques.
It is crucial to remember that molecular docking is a predictive tool, and its results must be validated experimentally. Promising candidates identified through in silico screening should be synthesized and subjected to in vitro and in vivo assays to confirm their biological activity and elucidate their therapeutic potential.
References
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- COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. (2025).
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- Binding modes of mefenamic acid in COX-2 (PDB code: 5IKR, 2.34 Å...). (n.d.).
- Molecular docking analysis of COX-2 for potential inhibitors. (n.d.). PMC.
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- Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. (2018). Frontiers in Microbiology, 9, 166.
- Bala, S., & Sharma, N. (2018). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Taibah University Medical Sciences, 13(6), 501-511.
- Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. (2016). Journal of Biological Chemistry, 291(22), 11637–11648.
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- MOLECULAR DOCKING STUDY OF IBUPROFEN DERIVATIVES AS SELECTIVE INHIBITORS OF CYCLOOXYGENASE-2. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(12), 6032-6040.
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- Binding interactions between ibuprofen and the COX-2 binding site. (A)... (n.d.).
- Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. (2021). Pharmaspire, 13(2), 64-68.
- Molecular Docking, Synthesis and Biological Screening of Mefenamic Acid Derivatives as Anti-Inflammatory Agents. (2017). Letters in Drug Design & Discovery, 14(4), 435-446.
- Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. (2025). BMC Chemistry, 19, 271.
- Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. (2017). International Journal of Pharmaceutical and Clinical Research, 9(2), 123-127.
- Docking assessment for COX-2. (n.d.).
- Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. (n.d.).
- Molecular docking analysis of doronine deriv
- The Docking Studies of New Derivatives of N-Phenylanthranilic Acids as Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1). (2018). Preprints.org.
- Flufenamic acid | COX Inhibitor. (n.d.). MedChemExpress.
- Effect of anthranilic acid derivatives on cyclooxygenase (COX) activity. (n.d.).
- The Docking Studies of New Derivatives of N-Phenylanthranilic Acids as Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1). (n.d.).
- Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone deriv
- Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
- Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. (2023).
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A Researcher's Guide to Elucidating the Mechanism of Action of 5-Bromo-N-(carboxymethyl)anthranilic acid
This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to confirm the mechanism of action (MoA) of 5-Bromo-N-(carboxymethyl)anthranilic acid. As a novel derivative of the pharmacologically versatile anthranilic acid scaffold, its precise biological target and mode of inhibition are not yet fully characterized. Anthranilic acid analogues are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, by targeting a diverse range of proteins.[1][2][3]
Instead of a rigid protocol, we present a logical, multi-phase workflow. This guide explains the causal reasoning behind each experimental choice, from initial hypothesis generation through biochemical and cellular validation, to definitively pinpointing the compound's MoA. We will use the inhibition of bacterial metabolic pathways as a primary working hypothesis, given that derivatives of anthranilic acid are known to interfere with essential processes like tryptophan and cell wall biosynthesis.[1][4][5]
Phase 1: Hypothesis Generation and Initial Target Screening
The first step in any MoA study is to formulate a testable hypothesis based on the molecule's structural characteristics. The subject compound is an analogue of anthranilic acid, a key intermediate in the tryptophan biosynthesis pathway.[2] Therefore, enzymes within this pathway, such as Anthranilate Phosphoribosyltransferase (AnPRT), represent plausible primary targets.[6][7][8] Additionally, other bacterial enzymes known to be inhibited by anthranilic acid derivatives, like Undecaprenyl Pyrophosphate Synthase (UppS) involved in cell wall synthesis, are strong secondary candidates.[4]
Logical Workflow for MoA Confirmation
The overall strategy involves a tiered approach, starting with broad, predictive methods and progressively moving towards specific, definitive biological validation.
Caption: High-level workflow for confirming the mechanism of action.
In Silico Docking: A Predictive Starting Point
Rationale: Molecular docking serves as a cost-effective, rapid screening method to predict the binding affinity of our compound to a panel of putative protein targets. By comparing its predicted binding energy to that of known inhibitors, we can prioritize targets for subsequent biochemical validation.
Protocol:
-
Target Selection: Obtain crystal structures of high-priority targets from the Protein Data Bank (PDB), such as AnPRT from Mycobacterium tuberculosis (e.g., PDB ID: 4N5V) and UppS from Escherichia coli (e.g., PDB ID: 2E98).
-
Ligand Preparation: Generate a 3D structure of this compound and a known control inhibitor for each target. Perform energy minimization.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to predict the binding pose and score of each ligand within the active site of the target proteins.
-
Analysis: Compare the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) of the test compound with the known inhibitor.
Hypothetical Data Summary:
| Target Protein | Test Compound Docking Score (kcal/mol) | Control Inhibitor Docking Score (kcal/mol) | Control Inhibitor |
| M. tuberculosis AnPRT | -8.2 | -7.5 | 4-fluoroanthranilate |
| E. coli UppS | -6.5 | -9.1 | BPH-629 (Bisphosphonate) |
| Human FUBP1 | -5.9 | -6.8 | Compound 9[9] |
This hypothetical data suggests AnPRT as the most promising primary target for further investigation.
Biochemical Validation: Direct Enzyme Inhibition Assays
Rationale: Following the in silico prioritization, direct enzymatic assays are essential to confirm that the compound inhibits the target's biochemical function and to determine its potency (IC50).
Protocol: AnPRT Inhibition Assay (Spectrophotometric) This protocol is adapted from methodologies used for characterizing phosphoribosyltransferase inhibitors.
-
Reagents & Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM KCl.
-
Substrates: Anthranilate, 5-phospho-α-D-ribose 1-diphosphate (PRPP).
-
Coupling Enzymes: Pyrophosphate-dependent phosphofructokinase, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Detection Reagent: NADH.
-
Recombinant AnPRT enzyme.
-
-
Procedure: a. Prepare a serial dilution of this compound in DMSO (e.g., from 100 µM to 1 nM). b. In a 96-well UV-transparent plate, add 2 µL of the compound dilution or DMSO (vehicle control). c. Add 178 µL of the assay master mix containing Assay Buffer, coupling enzymes, NADH, and PRPP. d. Initiate the reaction by adding 20 µL of AnPRT enzyme. e. Immediately place the plate in a spectrophotometer pre-set to 37°C. f. Monitor the decrease in absorbance at 340 nm for 15 minutes, which corresponds to the oxidation of NADH.
-
Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration. b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Comparative Data:
| Compound | Target Enzyme | IC50 (µM) |
| This compound | M. tuberculosis AnPRT | 5.2 ± 0.7 |
| 4-fluoroanthranilate (Control) | M. tuberculosis AnPRT | 15.8 ± 2.1 |
| This compound | Human Tryptophan Hydroxylase (Counterscreen) | > 100 |
Phase 2: Cellular Activity and Target Engagement
Demonstrating that a compound inhibits a purified enzyme is a critical first step, but it is essential to confirm that it can penetrate a cell and engage its target in a complex biological environment.
Whole-Cell Antimicrobial Activity
Rationale: If the compound inhibits an essential bacterial enzyme like AnPRT, it should inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying a compound's whole-cell activity.
Protocol: Broth Microdilution MIC Assay
-
Bacterial Strain: Use a relevant bacterial strain, such as Mycobacterium smegmatis (a non-pathogenic surrogate for M. tuberculosis) or E. coli.
-
Culture Preparation: Grow bacteria to the mid-logarithmic phase in appropriate broth (e.g., Middlebrook 7H9 for M. smegmatis).
-
Assay Setup: a. In a 96-well plate, perform a two-fold serial dilution of the test compound in broth. b. Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well. c. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Confirming Target Engagement via Metabolomics
Rationale: To directly link cellular activity to the inhibition of the hypothesized target, we can measure the levels of the enzyme's substrate and product. If AnPRT is inhibited, we expect its substrate, anthranilate, to accumulate, while downstream products of the tryptophan pathway should be depleted.
Proposed Tryptophan Biosynthesis Pathway Perturbation
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- 9. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]
The Pursuit of Consistency: A Comparative Guide to Reproducibility in Syntheses Utilizing 5-Bromo-N-(carboxymethyl)anthranilic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, the reproducibility of an experiment is the bedrock of scientific integrity. The ability to consistently obtain similar results is paramount for the validation of discoveries and the scalable production of therapeutic agents. This guide delves into the critical factors governing the reproducibility of experiments involving N-substituted anthranilic acids, with a specific focus on the synthesis of bioactive quinazolinone scaffolds from 5-bromoanthranilic acid derivatives, a close structural analog to 5-Bromo-N-(carboxymethyl)anthranilic acid. We will provide an in-depth comparison of classical and modern synthetic approaches, supported by detailed experimental protocols and an analysis of the variables that can lead to divergent outcomes.
The Central Role of N-Substituted Anthranilic Acids and the Quinazolinone Core
N-substituted anthranilic acids are valuable building blocks in organic synthesis, primarily for the construction of heterocyclic systems. Among these, the quinazolinone framework is of particular interest due to its prevalence in a wide array of biologically active compounds, exhibiting anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. The synthesis of these molecules, however, can be fraught with challenges that impact reproducibility, leading to variations in yield, purity, and ultimately, the reliability of biological data.
This guide will use the synthesis of 6-bromo-quinazolinones from 5-bromoanthranilic acid as a model system to explore these challenges. The principles discussed are directly applicable to experiments involving this compound, where the N-(carboxymethyl) group would be an additional substituent on the final quinazolinone product.
Comparative Analysis of Synthetic Methodologies for Quinazolinone Synthesis
We will compare two distinct approaches for the synthesis of 6-bromo-2-substituted-4(3H)-quinazolinones: a traditional multi-step thermal condensation method and a modern microwave-assisted, solid-supported approach.
Methodology 1: The Classical Thermal Condensation Route
This widely employed method involves the acylation of anthranilic acid, followed by cyclization to a benzoxazinone intermediate, which is then reacted with an amine to form the final quinazolinone product.[1][2][3]
Step 1: Synthesis of 7-Bromo-2-methyl-3,1-benzoxazin-4-one
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromobenzoic acid (1 equivalent).
-
Add acetic anhydride (excess, e.g., 5-10 equivalents) to the flask.
-
Heat the mixture to reflux (approximately 120-140 °C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure to obtain the crude 7-bromo-2-methyl-3,1-benzoxazin-4-one, which can be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Acetic Anhydride: Serves as both the acylating agent and a dehydrating agent to facilitate the cyclization to the benzoxazinone. Using it in excess ensures the complete consumption of the starting material.
-
Reflux Conditions: The high temperature is necessary to overcome the activation energy for both the acylation and the subsequent cyclization. However, this can also lead to the formation of byproducts if not carefully controlled.
Step 2: Synthesis of 6-Bromo-2-methyl-3-aryl-4(3H)-quinazolinone
-
To the crude 7-bromo-2-methyl-3,1-benzoxazin-4-one from the previous step, add a suitable solvent such as toluene or glacial acetic acid.
-
Add the desired primary aromatic amine (1-1.2 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-bromo-2-methyl-3-aryl-4(3H)-quinazolinone.[1]
Causality Behind Experimental Choices:
-
Aromatic Amine: Acts as the nucleophile that opens the benzoxazinone ring and subsequently forms the pyrimidine ring of the quinazolinone.
-
Solvent Choice: Toluene or glacial acetic acid are high-boiling solvents that allow the reaction to be carried out at the required temperature for efficient ring opening and closure.
-
Purity of Starting Materials: The purity of the 2-amino-5-bromobenzoic acid and the aromatic amine is critical. Impurities can lead to side reactions and lower yields.
-
Reaction Time and Temperature: Inconsistent heating or reaction times can lead to incomplete reactions or the formation of degradation products. Precise control of these parameters is essential for reproducible results.
-
Moisture: The presence of moisture can hydrolyze the acetic anhydride and the benzoxazinone intermediate, reducing the yield of the desired product.
-
Purification: The recrystallization process can be a source of variability. The choice of solvent, cooling rate, and handling of the crystals can all affect the final yield and purity.
Methodology 2: Microwave-Assisted, Solid-Supported Synthesis
This modern approach utilizes microwave irradiation to accelerate the reaction and a solid support, which can simplify the workup and purification process.[4][5][6]
-
In a microwave-safe vessel, mix anthranilic acid (1 equivalent), a primary aromatic amine (1 equivalent), and formaldehyde (1 equivalent).
-
Add an acidic solid support, such as acidic alumina or Montmorillonite K-10 (e.g., 20g per 0.01 mol of reactants).[4][6]
-
Thoroughly adsorb the reactants onto the solid support.
-
Place the vessel in a microwave reactor and irradiate for 2-5 minutes with a power of around 200-300W, using short pulses to control the temperature.[4][6]
-
Monitor the reaction by TLC.
-
After completion, allow the vessel to cool.
-
Extract the product from the solid support using a suitable solvent like ethanol.
-
Filter to remove the solid support and wash it with the solvent.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the product by recrystallization.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating. This can also lead to higher yields and fewer side products by minimizing the time the reactants are at high temperatures.[5]
-
Solid Support: Acts as a catalyst and provides a surface for the reaction to occur. It can also simplify the workup, as the product can be easily separated from the solid support by filtration.[4]
-
Solvent-Free or Minimal Solvent: Many microwave-assisted solid-supported reactions can be carried out without a solvent or with minimal solvent, which is environmentally friendly and simplifies purification.
-
Microwave Reactor Parameters: The power, temperature, and irradiation time must be precisely controlled. Different microwave reactors can have different power outputs and heating profiles, which can affect the outcome of the reaction.
-
Solid Support Activity: The activity of the solid support can vary between batches, which can lead to inconsistent results. It is important to use a consistent source and to properly activate the support if necessary.
-
"Hotspot" Formation: Uneven heating within the reaction mixture can lead to localized overheating and decomposition of the reactants or products. Proper mixing and the use of a turntable in the microwave can help to mitigate this.
-
Scaling Up: Microwave reactions can be challenging to scale up. The penetration depth of microwaves is limited, so larger reaction volumes may not be heated uniformly.
Quantitative Comparison of Methodologies
| Parameter | Classical Thermal Condensation | Microwave-Assisted, Solid-Supported |
| Reaction Time | 6-10 hours | 2-5 minutes[4] |
| Typical Yield | 56-68%[4] | 82-94%[4] |
| Energy Consumption | High | Low |
| Solvent Usage | High (Toluene, Acetic Acid) | Low to None |
| Ease of Workup | Moderate (requires extraction/distillation) | Simple (filtration) |
| Reproducibility Challenges | Temperature fluctuations, moisture sensitivity | Microwave parameter control, hotspot formation |
| Scalability | Well-established | Can be challenging |
Visualizing the Experimental Workflows
To further clarify the differences between these two approaches, the following diagrams illustrate the key steps in each workflow.
Caption: Workflow for the microwave-assisted, solid-supported synthesis of quinazolinones.
Conclusion and Recommendations for Ensuring Reproducibility
The reproducibility of synthesizing quinazolinones from N-substituted anthranilic acid derivatives is highly dependent on the chosen methodology and the precise control of experimental parameters.
-
The classical thermal condensation method , while well-established, is prone to variability due to its long reaction times, high temperatures, and sensitivity to moisture. Reproducibility can be improved by meticulous control of temperature and reaction time, the use of high-purity, anhydrous reagents and solvents, and standardized purification procedures.
-
The microwave-assisted, solid-supported method offers significant advantages in terms of speed, yield, and environmental friendliness. However, to ensure reproducibility, it is crucial to use a well-characterized microwave reactor with precise power and temperature control, a consistent source of solid support, and to be mindful of potential scaling-up challenges.
For researchers and drug development professionals, the choice of method will depend on the specific goals of the experiment. For small-scale synthesis and rapid library generation, the microwave-assisted approach is highly advantageous. For larger-scale production, the classical method, with its well-understood scalability, may be more appropriate, provided that stringent process controls are in place.
Ultimately, achieving reproducibility in any chemical synthesis requires a deep understanding of the reaction mechanism, careful attention to experimental detail, and thorough documentation of all procedures and parameters. By understanding the factors that can influence the outcome of these reactions, researchers can develop robust and reliable protocols for the synthesis of these important bioactive molecules.
References
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Avicenna Journal of Medical Biotechnology. [Link]
- Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives: A Review.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences. [Link]
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
- A New Route for the Synthesis of Quinazolinones.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
- Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
- Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. [Link]
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]
- Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. RSC Publishing. [Link]
- Synthesis of Quinozoline-4-(3H)
- Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids.
- Note Synthesis of 5-bromo-2-substituted-4(3H)- quinazolinone. Indian Journal of Chemistry. [Link]
- Buchwald–Hartwig amin
- SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research. [Link]
- Ullmann condens
- Polymer-supported synthesis of N -substituted anthranilates as the building blocks for preparation of N -arylated 3-hydroxyquinolin-4(1 H )-ones. RSC Advances. [Link]
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. [Link]
- Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones (2021). SciSpace. [Link]
- ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
- recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review.
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
- One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanoc
- Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules. [Link]
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
- Synthesis of Heterocycles from Anthranilic acid and its Deriv
- Synthesis of Dye from Anthranilic Acid and Its Utility. International Journal of ChemTech Research. [Link]
- Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. Future Journal of Pharmaceutical Sciences. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 5-Bromo-N-(carboxymethyl)anthranilic Acid
For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of laboratory chemicals is paramount. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans for 5-Bromo-N-(carboxymethyl)anthranilic acid (CAS No. 32253-75-1).[1] By understanding the principles behind these safety protocols, you can foster a secure and productive research environment.
Core Safety Principles and Hazard Assessment
This compound is a solid with a melting point of 215-218°C.[3][4] As with many fine chemical solids, there is a potential for dust generation and inhalation. The presence of a bromine atom on the aromatic ring places this compound in the category of halogenated organic compounds, which require special handling and disposal considerations.[5][6][7] The anthranilic acid backbone suggests potential for skin and eye irritation.[8][9]
Table 1: Summary of Key Safety Information
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 32253-75-1 | [1] |
| Molecular Formula | C9H8BrNO4 | [1] |
| Physical State | Solid | [1] |
| Melting Point | 215-218°C (decomposes) | [3] |
| Primary Hazards | Potential for eye, skin, and respiratory irritation. Classified as a halogenated organic compound. | [2][8] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your first and most critical line of defense against potential exposure. The following recommendations are based on a risk assessment that considers the potential hazards of this compound.
Eye and Face Protection
-
Requirement: Chemical safety goggles are mandatory at all times when handling this compound.[8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation, such as during weighing or transfer of the solid.[10]
-
Rationale: This dual protection prevents contact with the eyes from both direct splashes and airborne particles, mitigating the risk of serious eye irritation or damage.[9]
Skin Protection
-
Gloves: Nitrile gloves are the recommended minimum for handling this compound.[6] It is crucial to check the manufacturer's specifications for chemical resistance and breakthrough times. For prolonged handling or when working with solutions, consider double-gloving.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is essential to protect your skin and clothing from accidental spills.[6]
-
Rationale: Halogenated compounds can cause skin irritation upon contact.[8] A robust barrier is necessary to prevent dermal absorption and local toxic effects.
Respiratory Protection
-
Requirement: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood.[2][6] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[8][9]
-
Rationale: Inhalation is a primary route of exposure for powdered chemicals. Working in a fume hood minimizes the concentration of airborne particles, protecting the respiratory system from potential irritation.[11]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2]
-
Designate a Work Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[6]
-
Assemble all Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible before you begin.
Handling
-
Weighing and Transfer: Tare a clean, dry container within the chemical fume hood. Carefully transfer the desired amount of this compound using a spatula. Avoid creating dust. Close the primary container immediately after use.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing. Ensure adequate mixing, keeping the container capped or covered as much as possible.
-
Reactions: Conduct all reactions within the fume hood. Use appropriate glassware and ensure all connections are secure.
Cleanup
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated halogenated waste container.
-
Glassware: Rinse all contaminated glassware with a small amount of a suitable solvent (e.g., acetone) and collect the rinsate as halogenated waste.[2] Then, wash the glassware according to standard laboratory procedures.
-
PPE Removal: Remove gloves using the proper technique to avoid contaminating your skin. Remove your lab coat and store it appropriately. Wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Management of Halogenated Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[5][6][12]
Waste Segregation
-
Halogenated Organic Waste: A designated, clearly labeled, and sealed container for halogenated organic waste must be used.[6][7] This includes:
-
Excess solid this compound.
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware.[2]
-
Contaminated consumables such as gloves, weigh boats, and paper towels.
-
-
Non-Halogenated Waste: Keep halogenated waste separate from non-halogenated waste streams to ensure proper disposal and to prevent potentially hazardous reactions.[5]
The following diagram outlines the waste disposal workflow.
Caption: Waste disposal workflow for this compound.
Disposal Procedure
-
Labeling: The halogenated waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentrations of all components.[5][12]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Follow your institution's procedures for hazardous waste pickup by the Environmental Health and Safety (EHS) department.
By adhering to these comprehensive guidelines, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
- Treatment and disposal of chemical wastes in daily laboratory work. University of Bielefeld.
- Hazardous Waste Segregation. Bucknell University.
- Material Safety Data Sheet - Anthranilic acid, 98+%. Cole-Parmer.
- Material Safety Data Sheet - N-Methylanthranilic acid, 90%, balance mainly anthranilic acid. Cole-Parmer.
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
- Process for the preparation of esters of aromatic carboxylic acids. Google Patents.
- SAFETY DATA SHEET. Fisher Scientific.
- Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.
- Alpha Halogenation of Carboxylic Acids. Chemistry Steps.
- halogenated carboxylic acids: Topics by Science.gov. Science.gov.
- Anthranilic acid and its calcium salt: Human health tier II assessment. Australian Government Department of Health.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
